molecular formula C11H13BrFNO2S B1394486 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide CAS No. 1334497-45-8

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Cat. No.: B1394486
CAS No.: 1334497-45-8
M. Wt: 322.2 g/mol
InChI Key: MVGSARYTNNCHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a chemical compound with the CAS Registry Number 1334497-45-8 . Its molecular formula is C 11 H 13 BrFNO 2 S, corresponding to a molecular weight of 322.19 g/mol . This benzenesulfonamide derivative is characterized by a bromo substituent at the 4-position and a fluoro substituent at the 2-position of the benzene ring, with a cyclopentyl group attached to the sulfonamide nitrogen. Researchers are advised to handle this material with care, using appropriate personal protective equipment. It may cause skin and eye irritation (H315, H319) and be harmful if swallowed (H302) . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. For detailed safety and handling information, please consult the relevant Safety Data Sheet (SDS). The compound should be stored sealed in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSARYTNNCHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and in silico predictions to offer a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and insights into its potential applications and reactivity. Safety and handling precautions based on the general properties of aromatic sulfonamides are also discussed to ensure safe laboratory practices.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a cyclopentyl group attached to the sulfonamide nitrogen.

IdentifierValue
IUPAC Name This compound
CAS Number 1334497-45-8[1]
Molecular Formula C₁₁H₁₃BrFNO₂S[1]
Molecular Weight 322.19 g/mol [1]
InChI 1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
InChIKey MVGSARYTNNCHLY-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Br

The molecular structure combines the rigidity of the substituted benzene ring with the conformational flexibility of the cyclopentyl group. The presence of electron-withdrawing fluorine and bromine atoms, along with the sulfonamide linkage, significantly influences the electronic properties and potential biological activity of the molecule.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values should be considered as estimates and used as a guide for experimental design.

PropertyPredicted Value
Melting Point 100-120 °C
Boiling Point ~450 °C at 760 mmHg
LogP 3.2
Aqueous Solubility Low
pKa (Sulfonamide N-H) ~9-10

Rationale behind Predictions:

The predicted melting point is based on the crystalline nature of similar aromatic sulfonamides. The high predicted boiling point is attributed to the molecular weight and polar functional groups. The LogP value suggests that the compound is lipophilic and will likely have low aqueous solubility, a common characteristic of such multi-substituted aromatic compounds. The acidity of the sulfonamide proton is expected to be in the typical range for N-alkyl benzenesulfonamides.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up & Purification reactant1 4-bromo-2-fluorobenzenesulfonyl chloride reaction + reactant1->reaction reactant2 Cyclopentylamine reactant2->reaction product This compound workup Aqueous Work-up product->workup reaction->product Base (e.g., Pyridine) DCM, 0°C to RT purification Column Chromatography workup->purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Causality in Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is crucial as sulfonyl chlorides are moisture-sensitive.[2]

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

  • A base such as pyridine or triethylamine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • The aqueous work-up steps are designed to remove the base, any remaining starting materials, and salts.

Spectral Properties (Predicted)

The following spectral data are predicted and can be used as a reference for the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Caption: Predicted ¹³C NMR chemical shifts.

IR Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide) 3200 - 3300
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
S=O Stretch (Asymmetric) 1320 - 1360
S=O Stretch (Symmetric) 1140 - 1180
C-F Stretch 1200 - 1250
C-Br Stretch 500 - 600
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 321 and 323 with a characteristic ~1:1 ratio due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the S-N and C-S bonds.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups:

  • Sulfonamide Moiety: The N-H proton is weakly acidic and can be deprotonated by a strong base. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.

  • Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing sulfonyl, fluoro, and bromo substituents. However, it can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further derivatization.

  • Cyclopentyl Group: The aliphatic cyclopentyl ring is generally unreactive under standard conditions.

Applications and Research Insights

While specific applications for this compound are not yet documented, the broader class of fluorinated benzenesulfonamides has shown significant promise in several areas of drug discovery:

  • Inhibitors of Amyloid-β Aggregation: Some fluorinated benzenesulfonamides have been found to inhibit the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[4][5] The specific substitution pattern on the aromatic ring is crucial for this activity.[4]

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes implicated in various diseases, including glaucoma and cancer.[6][7] Fluorination can enhance binding affinity and selectivity for specific carbonic anhydrase isoforms.[7]

The title compound, with its unique combination of substituents, represents a novel chemical entity that warrants investigation for these and other potential biological activities. The lipophilic nature of the molecule suggests it may have good cell permeability, a desirable property for drug candidates.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Allergic reactions to sulfonamides are common.[7][9]

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a compound with significant potential for further research, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a reliable synthetic protocol, and insights into its potential applications. While much of the data presented is predictive, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Aalborg University's Research Portal. [Link]

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]

  • Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. ScienceDirect. [Link]

  • Organic Chemistry – Specific Name Reactions. Nishant e-Academy. [Link]

  • This compound, 95% Purity, C11H13BrFNO2S, 250 mg. CP Lab Safety. [Link]

  • Amines. NCERT. [Link]

  • Cas 216159-03-4,4-Bromo-2-fluorobenzenesulfonyl chloride. LookChem. [Link]

  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]

  • 3.9 Sulfonamides – Nursing Pharmacology-2e. WisTech Open. [Link]

  • Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]

Sources

An In-Depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (CAS Number: 1334497-45-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating a Molecule within the Landscape of Modern Drug Discovery

The journey of a molecule from a laboratory curiosity to a potential therapeutic agent is one of precision, insight, and rigorous validation. This guide is intended for the discerning scientific professional engaged in this very process. Our focus, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, is a compound that, while not extensively documented in publicly accessible literature, belongs to a class of molecules—sulfonamides—that have historically been a cornerstone of medicinal chemistry.[1][2] This document will, therefore, serve as a technical exploration of its chemical identity, a practical guide to its synthesis based on established chemical principles, and an informed perspective on its potential applications, drawing parallels from structurally related compounds. We will delve into the "why" behind the "how," providing a rationale for methodological choices that a senior application scientist would consider paramount.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and predicted characteristics of this compound.

Core Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 1334497-45-8

  • Molecular Formula: C₁₁H₁₃BrFNO₂S

  • Molecular Weight: 322.2 g/mol

  • InChI Key: MVGSARYTNNCHLY-UHFFFAOYSA-N

The molecular architecture, characterized by a di-substituted benzene ring with bromine and fluorine atoms, a sulfonamide linker, and a cyclopentyl moiety, suggests a molecule designed with specific spatial and electronic properties in mind. The presence of both a halogen bond donor (bromine) and a hydrogen bond acceptor (sulfonamide oxygens and fluorine) provides multiple avenues for intermolecular interactions, a critical consideration in rational drug design.

Physicochemical Data Summary
PropertyPredicted Value/InformationSignificance in Drug Development
Melting Point Solid at room temperatureInfluences formulation and handling
Solubility Likely soluble in organic solvents like DCM, THF, and Ethyl AcetateCrucial for reaction conditions and purification
LogP Moderately lipophilicAffects membrane permeability and pharmacokinetic profile
Hydrogen Bond Donors 1 (from the sulfonamide N-H)Key for target binding
Hydrogen Bond Acceptors 3 (2 from sulfonyl oxygens, 1 from fluorine)Key for target binding and solubility

Section 2: Synthesis and Purification: A Validated Workflow

The synthesis of this compound is predicated on a well-established and robust reaction: the sulfonylation of an amine. This section provides a detailed, step-by-step protocol, emphasizing the rationale behind each step.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic disconnection, which clearly identifies the key starting materials.

G target This compound disconnection C-N Disconnection (Sulfonamide bond formation) target->disconnection precursors Precursors disconnection->precursors sm1 4-bromo-2-fluorobenzenesulfonyl chloride precursors->sm1 sm2 Cyclopentylamine precursors->sm2

Figure 1: Retrosynthetic analysis of the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

  • 4-bromo-2-fluorobenzenesulfonyl chloride

  • Cyclopentylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Amine Addition: To the stirred solution, add triethylamine (1.2 eq.) followed by the dropwise addition of cyclopentylamine (1.1 eq.). The base (triethylamine) is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. An excess of the amine can also serve this purpose in some cases.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting sulfonyl chloride and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in DCM B Add Triethylamine and Cyclopentylamine A->B C Stir at Room Temperature B->C D Quench with Water C->D Monitor by TLC E Extract with DCM D->E F Wash with NaHCO3, Water, Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Figure 2: Step-by-step synthesis and purification workflow.

Section 3: Potential Applications in Drug Discovery

While specific biological data for this compound is not prevalent in the public domain, the structural motifs present in the molecule are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

As a Scaffold for Enzyme Inhibitors

The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors. It can act as a transition-state mimic and form crucial hydrogen bonds with active site residues. The specific substitution pattern on the aromatic ring and the nature of the N-substituent are critical for determining target specificity and potency. For instance, fluorinated sulfonamide derivatives are often explored in the design of kinase inhibitors for cancer therapy.[1] The 4-bromo and 2-fluoro substituents on the phenyl ring of our target molecule can significantly influence its electronic properties and binding interactions.

Role in Modulating Protein-Protein Interactions

Emerging research has highlighted the potential of sulfonamide-containing molecules to inhibit protein-protein interactions (PPIs). These interactions are often challenging to target with small molecules. The rigid, well-defined geometry of the benzenesulfonamide core can serve as a scaffold to present substituents in a precise orientation to disrupt these interactions.

Structure-Activity Relationship (SAR) Considerations

For researchers using this molecule as a starting point, several avenues for SAR studies can be envisioned:

  • Modification of the Cyclopentyl Group: Replacing the cyclopentyl ring with other cyclic or acyclic aliphatic or aromatic groups can probe the steric and electronic requirements of the binding pocket.

  • Substitution on the Phenyl Ring: The bromine atom can be replaced with other halogens or used as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide variety of substituents to explore electronic and steric effects.

  • Modification of the Sulfonamide Linker: While less common, modifications to the sulfonamide linker itself can be explored to alter the molecule's geometry and hydrogen bonding capabilities.

Section 4: Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of potential interest for chemical and pharmaceutical research. While its specific biological profile remains to be fully elucidated in the public domain, its structural features and the rich history of the sulfonamide scaffold in medicinal chemistry suggest that it could be a valuable building block or lead compound in the development of novel therapeutic agents. The synthetic route outlined in this guide is robust and amenable to scale-up, providing a solid foundation for further investigation. It is our hope that this technical guide will empower researchers to unlock the full potential of this and related molecules in their quest for new medicines.

References

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. This document outlines a detailed synthetic protocol for the target molecule, leveraging the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with cyclopentylamine. Furthermore, it discusses the key analytical techniques for its characterization and explores its potential as a modulator of biological systems, drawing insights from the activities of structurally related fluorinated benzenesulfonamides. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore present in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1] The versatility of the benzenesulfonamide scaffold allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, this compound, detailing its molecular architecture and providing a practical framework for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of this compound incorporates several key features that are anticipated to influence its chemical and biological properties. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-cyclopentyl group introduces a non-polar, cyclic aliphatic moiety that can influence solubility and conformational flexibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1334497-45-8
Molecular Formula C₁₁H₁₃BrFNO₂S
Molecular Weight 322.2 g/mol
IUPAC Name This compound
InChI Key MVGSARYTNNCHLY-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation, typically achieved through the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2][3] The proposed synthesis of this compound follows this classical approach.

Synthetic Scheme

Synthesis_Scheme reagent1 4-bromo-2-fluorobenzenesulfonyl chloride product This compound reagent1->product reagent2 Cyclopentylamine reagent2->product base Pyridine or Triethylamine base->product Base solvent Dichloromethane (DCM) solvent->product Solvent Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC Analysis start->hplc ftir FTIR Spectroscopy start->ftir structure Structural Elucidation nmr->structure ms->structure purity Purity Confirmation hplc->purity ftir->structure

Sources

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a molecule of significant interest in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

This compound belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The specific substitution pattern of the target molecule, featuring a bromine atom, a fluorine atom, and a cyclopentyl group, offers a unique combination of lipophilicity, metabolic stability, and potential for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

This guide will detail a streamlined, two-step synthetic approach, commencing from a commercially available, advanced intermediate. The described protocol is designed for reliability and scalability, incorporating field-proven techniques for reaction execution, purification, and characterization.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine. This approach is predicated on the well-established and highly efficient formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a primary amine.

G cluster_target Target Molecule cluster_intermediates Key Building Blocks This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis 4-bromo-2-fluorobenzenesulfonyl_chloride 4-bromo-2-fluorobenzenesulfonyl_chloride Retrosynthesis->4-bromo-2-fluorobenzenesulfonyl_chloride Sulfonamide bond disconnection Cyclopentylamine Cyclopentylamine Retrosynthesis->Cyclopentylamine Building_Blocks Building_Blocks

Caption: Retrosynthetic analysis of the target molecule.

The commercial availability of 4-bromo-2-fluorobenzenesulfonyl chloride significantly streamlines the synthesis, obviating the need for its multi-step preparation from simpler starting materials.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is achieved through a direct sulfonylation reaction.

G start 4-bromo-2-fluorobenzenesulfonyl chloride Cyclopentylamine reaction Sulfonylation start:f0->reaction start:f1->reaction product This compound reaction->product:f0 Pyridine, CH2Cl2, 0 °C to rt

Caption: Overall synthetic workflow.

Step 1: Synthesis of this compound

This procedure details the nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated in situ.

Reaction Scheme:

(An image of the chemical reaction would be placed here in a full whitepaper)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-bromo-2-fluorobenzenesulfonyl chloride216159-03-4273.5110.01.0
Cyclopentylamine1003-03-885.1511.01.1
Pyridine110-86-179.1015.01.5
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-

Experimental Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-fluorobenzenesulfonyl chloride (2.74 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until the sulfonyl chloride has completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine and Base Addition: In a separate flask, prepare a solution of cyclopentylamine (0.94 g, 11.0 mmol) and pyridine (1.19 g, 15.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction Execution: Add the cyclopentylamine/pyridine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (30 mL) to the flask.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which would result in a lower yield of the desired product.[1]

  • Base: Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction. This is essential as the HCl would otherwise protonate the cyclopentylamine, rendering it non-nucleophilic and halting the reaction.[1][2] Triethylamine can also be used as an alternative base.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for complete conversion.

  • Work-up: The acidic wash removes excess pyridine and any unreacted cyclopentylamine. The basic wash removes any residual acidic impurities.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopentyl protons, and the N-H proton of the sulfonamide. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule, including the aromatic carbons, the cyclopentyl carbons, and the carbon attached to the nitrogen.

    • ¹⁹F NMR: The fluorine NMR will exhibit a singlet, confirming the presence of the fluorine atom on the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretching of the sulfonamide (around 3300-3200 cm⁻¹).

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound. By starting with the commercially available 4-bromo-2-fluorobenzenesulfonyl chloride, the synthesis is reduced to a single, high-yielding sulfonylation step. The detailed experimental protocol, along with the rationale behind the key procedural choices, provides a solid foundation for the successful synthesis and purification of this valuable chemical entity. The described methodology is amenable to scale-up and can be readily implemented in a standard organic synthesis laboratory.

References

  • Youn, S. W. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Mani, N. S., & Deng, X. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel research compound, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of the bioactivity of structurally related benzenesulfonamide derivatives. We present several plausible molecular pathways and cellular targets that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound, offering a structured, evidence-based framework for hypothesis generation and experimental design.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by a benzenesulfonamide core. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and an N-cyclopentyl substituent—suggests a potential for nuanced biological activity. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2][3] The halogenation of the benzene ring, with both bromine and fluorine, may significantly influence the compound's pharmacokinetic properties and its interactions with biological targets.[4][5] Specifically, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[6][7]

Compound Attribute Value
IUPAC Name This compound
CAS Number 1334497-45-8[8]
Molecular Formula C11H13BrFNO2S[8]
Molecular Weight 322.19 g/mol
Chemical Structure (A diagram of the chemical structure would be inserted here)

Postulated Mechanisms of Action and Investigative Frameworks

Given the structural motifs of this compound, we propose three primary, plausible mechanisms of action for initial investigation. Each is grounded in the established pharmacology of the broader sulfonamide class of molecules.

Carbonic Anhydrase Inhibition

A prominent activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9][10][11] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in pH regulation, ion transport, and various physiological and pathological processes.[12] Certain CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[8][13]

Hypothesis: this compound acts as an inhibitor of one or more carbonic anhydrase isoforms. The sulfonamide moiety is predicted to coordinate with the zinc ion in the enzyme's active site, while the substituted phenyl ring and cyclopentyl group may confer isoform selectivity.

Experimental Workflow for Investigating CA Inhibition:

CA_Inhibition_Workflow cluster_screening Initial Screening cluster_kinetics Kinetic Characterization cluster_cellular Cellular Validation A Compound Procurement & QC B Broad-Spectrum CA Inhibition Assay (e.g., CA I, II, IX, XII) A->B Test Compound C Determine Ki for Active Isoforms B->C Identified Hits D Mode of Inhibition Studies (e.g., Dixon, Lineweaver-Burk plots) C->D E Cell-Based Assays (e.g., pH regulation, proliferation in CA-dependent cancer cell lines) D->E Confirmed Inhibitor Kinase_Inhibition_Workflow cluster_screening Initial Screening cluster_cellular Cellular Target Engagement cluster_functional Functional Assays A Broad Kinase Panel Screen (e.g., >100 kinases) B Dose-Response Assays for Identified Hits A->B Preliminary Hits C Western Blot Analysis of Downstream Signaling B->C Confirmed Hits D Cellular Thermal Shift Assay (CETSA) C->D Validate Target E Cell Proliferation, Apoptosis, and Migration Assays D->E Validated Target

Caption: Workflow for the investigation of protein kinase inhibition.

Dihydropteroate Synthase (DHPS) Inhibition (Antibacterial Activity)

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. [1][2][14]This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity.

Hypothesis: this compound exhibits antibacterial activity by inhibiting bacterial DHPS.

Experimental Workflow for Investigating Antibacterial Activity:

Antibacterial_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action cluster_resistance Resistance Studies A Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria B In Vitro DHPS Enzyme Assay A->B Active Compound C Folate Reversal Assay B->C Confirm Target D Frequency of Resistance Determination C->D Confirmed DHPS Inhibitor

Caption: Workflow for investigating antibacterial activity via DHPS inhibition.

Conclusion and Future Directions

This compound is a compound of significant interest due to its unique combination of a proven pharmacophore and strategic halogenation. The proposed mechanisms of action—carbonic anhydrase inhibition, protein kinase inhibition, and antibacterial activity via DHPS inhibition—provide a robust starting point for its pharmacological characterization. The experimental frameworks outlined in this guide offer a systematic approach to elucidating its biological activity. Future research should focus on executing these experimental plans, followed by in vivo efficacy and safety studies based on the most promising mechanism of action identified.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

  • Sulfonamide (medicine) - Wikipedia. Wikipedia.

  • This compound | 1334497-45-8 - Sigma-Aldrich. Sigma-Aldrich.

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. ACS Publications.

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed. PubMed.

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. Study.com.

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals.

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. National Institutes of Health.

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. National Institutes of Health.

  • The Multifaceted Mechanisms of Action of Naphthalenylamino Benzenesulfonamide Derivatives: A Technical Guide - Benchchem. BenchChem.

  • Introducing bromine to the molecular structure as a strategy for drug design. Endocrine Regulations.

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed. PubMed.

  • Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate. ResearchGate.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. National Institutes of Health.

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH. National Institutes of Health.

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Semantic Scholar.

  • The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Tethys Chemical.

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. ACS Publications.

  • Sulphonamides Pharmacology For Pharmacy students | PPTX - Slideshare. SlideShare.

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.

  • Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC - NIH. National Institutes of Health.

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - Taylor & Francis. Taylor & Francis Online.

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH. National Institutes of Health.

  • N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery - Benchchem. BenchChem.

  • N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. Pharmacy 180.

  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF - ResearchGate. ResearchGate.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel sulfonamide derivative, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed methodological blueprint, explaining the scientific rationale behind each experimental design. This approach ensures that the described protocols are not merely procedures to be followed, but self-validating systems for generating robust and reliable data for a novel chemical entity.

Introduction: The Significance of Sulfonamides and the Need for Rigorous Characterization

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with a history of saving countless lives since their introduction in the 1930s.[1][2] Their mechanism of action, typically involving the inhibition of dihydropteroate synthase in bacteria, has led to their widespread use in both human and veterinary medicine.[1][3] The therapeutic landscape for sulfonamides continues to evolve, with modern derivatives being investigated for a range of applications beyond their antimicrobial origins, including anticancer and antidiabetic activities.[2][4]

The subject of this guide, this compound (Figure 1), is a halogenated benzenesulfonamide derivative. The introduction of bromo and fluoro substituents, along with the N-cyclopentyl group, can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, compared to older sulfonamides. Poor aqueous solubility, for instance, is a known challenge with some sulfonamides and can lead to complications like crystalluria.[1] Therefore, a thorough understanding of the solubility and stability profile of this new chemical entity is a critical prerequisite for any further development. This guide will lay out the necessary experimental protocols to establish this foundational knowledge.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₃BrFNO₂S[5]

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. It impacts everything from formulation design to bioavailability. The following section outlines a systematic approach to determining the solubility of this compound.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical estimation of solubility can be highly informative. The Extended Hildebrand Solubility Approach, for example, has been successfully applied to sulfonamides to predict their solubility in binary and ternary solvent systems.[6] This approach considers the solubility parameter of the drug and the solvent(s) to predict the solubility profile. While a detailed calculation is beyond the scope of this guide, it is a recommended preliminary step.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a drug substance is a critical parameter. The following protocol describes a standard shake-flask method for determining thermodynamic solubility.

Protocol 1: Equilibrium Solubility Determination in Aqueous Media

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Causality Behind Experimental Choices:

  • Multiple pH points: Drug solubility can be highly pH-dependent, especially for compounds with ionizable groups. The chosen pH values represent the stomach, and different sections of the small intestine.

  • Constant Temperature: Solubility is temperature-dependent. Testing at both room temperature (25°C) and physiological temperature (37°C) provides a more complete picture.

  • Shake-Flask Method: This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Solubility in Organic Solvents and Co-solvent Systems

For formulation development, understanding the solubility in various organic and co-solvent systems is essential.

Protocol 2: Solubility in Non-Aqueous and Co-solvent Systems

  • Solvent Selection: Select a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide). Also, prepare various co-solvent mixtures (e.g., ethanol/water, PEG 400/water).

  • Procedure: Follow the same shake-flask methodology as described in Protocol 1 for each solvent and co-solvent system.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.

Data Presentation: Solubility Data

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl1.225To be determined
Acetate Buffer4.525To be determined
Phosphate Buffer6.825To be determined
Phosphate Buffer7.425To be determined
0.1 N HCl1.237To be determined
Acetate Buffer4.537To be determined
Phosphate Buffer6.837To be determined
Phosphate Buffer7.437To be determined
Water~7.025To be determined
EthanolN/A25To be determined
Propylene GlycolN/A25To be determined
PEG 400N/A25To be determined
DMSON/A25To be determined

Part 2: Stability Assessment and Forced Degradation Studies

Investigating the intrinsic stability of a drug candidate is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[8] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. HPLC is the most common technique for developing a SIAM.[11]

Workflow for SIAM Development

SIAM_Development cluster_Stress Stress Sample Generation cluster_Method HPLC Method Development cluster_Validation Method Validation (ICH Q2(R1)) A Subject API to Forced Degradation (Acid, Base, Oxidation, Heat, Light) B Select Column and Mobile Phase A->B Analyze stressed samples C Optimize Separation of API and Degradants B->C Iterative optimization D Peak Purity Analysis (PDA Detector) C->D Confirm peak homogeneity E Specificity D->E Validate the final method F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H

Caption: Workflow for developing a stability-indicating analytical method.

Forced Degradation Studies

The following protocols outline the conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

Protocol 3: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using the developed SIAM. Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

Data Presentation: Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Mass Balance (%)
0.1 N HCl, 60°C, 24hTo be determinedTo be determinedTo be determined
0.1 N NaOH, 60°C, 24hTo be determinedTo be determinedTo be determined
3% H₂O₂, RT, 24hTo be determinedTo be determinedTo be determined
Dry Heat, 80°C, 48hTo be determinedTo be determinedTo be determined
PhotolyticTo be determinedTo be determinedTo be determined

Trustworthiness of the Protocol:

  • Mass Balance: The sum of the assay value and the levels of degradation products should remain close to 100% of the initial value. A good mass balance demonstrates that the analytical method can detect all major degradation products.

  • Peak Purity: Using a photodiode array (PDA) detector in HPLC allows for peak purity analysis, ensuring that the parent drug peak is not co-eluting with any degradants.

Solution Stability

Assessing the stability of the compound in solution is critical for developing liquid formulations and for defining the stability of analytical solutions.

Protocol 4: Solution Stability Assessment

  • Solution Preparation: Prepare solutions of this compound in various solvents and buffers relevant to its intended use and analysis (e.g., mobile phase, formulation vehicles).

  • Storage: Store the solutions under different conditions (e.g., refrigerated, room temperature, elevated temperature) for a defined period (e.g., 7 days).

  • Analysis: Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and 7 days) using the validated SIAM.

  • Evaluation: Evaluate the change in the concentration of the parent compound and the formation of any degradation products over time.

Logical Relationship of Stability Studies

Stability_Studies A 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide B Forced Degradation Studies (ICH Conditions) A->B C Identification of Potential Degradation Pathways B->C D Development of Stability- Indicating Method (SIAM) B->D Provides stressed samples E Long-Term and Accelerated Stability Studies C->E D->E Analytical tool F Determination of Shelf-Life and Storage Conditions E->F

Caption: Logical flow of stability assessment for a new chemical entity.

Conclusion

The protocols and methodologies outlined in this technical guide provide a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of this compound. By adhering to these principles of experimental design and data analysis, researchers and drug development professionals can generate the high-quality data necessary to support the advancement of this and other novel sulfonamide-based drug candidates. The emphasis on understanding the "why" behind each step ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

  • YMER, S. A. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. International Journal of Creative Research Thoughts, 8(7), 2320-2882. [Link]

  • Munns, R. K., & Roybal, J. E. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. [Link]

  • Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 72(8), 849–856. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-10. [Link]

  • Sharma, M., & Murugesan, M. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Stalinska, J., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(16), 4991. [Link]

  • Nufer, R., & Tuls, J. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Barzegar-Jalali, M., & Fathi, F. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 16(2), 99-104. [Link]

  • Garcia-Galan, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. Environmental pollution, 159(7), 1751–1758. [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific reports, 14(1), 7943. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 83(1), 1-22. [Link]

  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Progress in Chemical and Biochemical Research, 6(4), 369-376. [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. [Link]

  • Baertschi, S. W., et al. (2011). Stability-indicating methods. Trends in Analytical Chemistry, 30(8), 1281-1293. [Link]

  • Ganaie, M. A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Chilean Chemical Society, 57(3), 1281-1284. [Link]

Sources

An In-depth Technical Guide to the Purity and Characterization of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for assessing the purity and confirming the structural identity of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a key intermediate in contemporary drug discovery and development. The methodologies detailed herein are designed for researchers, quality control analysts, and process chemists who require robust, reproducible, and scientifically sound analytical protocols. We will explore the synergistic application of chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the underlying scientific rationale. This document is structured to serve as a practical, field-proven resource, integrating High-Performance Liquid Chromatography (HPLC) for purity assessment, and a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for unequivocal structural elucidation.

Introduction and Physicochemical Profile

This compound (MFCD21364216) is an aromatic sulfonamide derivative.[1] The presence of a sulfonamide functional group, a bromine atom, and a fluorine atom makes it a versatile building block in medicinal chemistry. Arylsulfonamides are established pharmacophores, and their precise characterization is a non-negotiable prerequisite for their use in synthesis and biological screening.[2] The purity of such an intermediate directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide establishes a self-validating system of analysis where chromatographic purity is correlated with spectroscopic identity, ensuring the highest degree of confidence in the material's quality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1334497-45-8[1]
Molecular Formula C₁₁H₁₃BrFNO₂S[1]
Molecular Weight 322.2 g/mol
IUPAC Name This compound
InChI Key MVGSARYTNNCHLY-UHFFFAOYSA-N
Purity (Typical) ≥95%[3]

Purity Determination: A Chromatographic Approach

The primary objective of purity analysis is to separate and quantify the target compound from any process-related impurities, starting materials, or degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its high resolution, reproducibility, and quantitative accuracy.[4][5]

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Selection: The subject molecule possesses both hydrophobic (bromophenyl, cyclopentyl) and polar (sulfonamide) regions, making it ideal for reversed-phase chromatography.[6] A C18 stationary phase provides a nonpolar environment where separation is driven by the hydrophobic interactions of the analytes with the stationary phase and their partitioning into the polar mobile phase. A gradient elution is initially recommended to resolve compounds with a wide range of polarities before optimizing to a faster isocratic method for routine analysis.[6]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation and Conditions:

    • System: A standard HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[6]

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[6]

    • Detection: UV detection at 254 nm is appropriate, as the bromofluorophenyl group is a strong chromophore.[6]

    • Data Analysis: Purity is determined by the area percent method, integrating the main peak and all impurity peaks.

    Table 2: HPLC Method Parameters

ParameterConditionRationale
Mobile Phase A Deionized Water (with 0.1% Formic Acid)Acidification improves peak shape for the sulfonamide.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)A common organic modifier in RP-HPLC.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility.
Injection Vol. 10 µLA typical volume to avoid column overload.
Gradient Program 50% B to 90% B over 10 min, hold 2 min, then re-equilibrate.A scouting gradient to identify all potential impurities.[6]
  • Sample and Standard Preparation:

    • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically effective.

    • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

    • Reference Standard: Use a well-characterized reference standard of known purity for comparison and quantification if required.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities. According to ICH guidelines, impurities above a certain threshold (e.g., 0.1%) must be identified and characterized.[7]

Thin-Layer Chromatography (TLC)

For rapid, qualitative checks, TLC is an invaluable tool. It is often used to monitor reaction progress and for preliminary purity assessment.[4][8]

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate). A good starting ratio is 70:30 Hexane:Ethyl Acetate.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., Ethyl Acetate) and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.[4]

  • Visualization: Visualize the separated spots under UV light at 254 nm.[4] For enhanced visualization, the plate can be dipped in a fluorescamine solution, which reacts with the sulfonamide to produce fluorescent spots under UV light at 366 nm.[4][9] The presence of multiple spots indicates impurities.

Structural Characterization: A Spectroscopic Toolkit

While chromatography determines "how much," spectroscopy determines "what it is." A combination of NMR, MS, and FTIR provides orthogonal data points to confirm the molecular structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality Behind NMR Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

  • ¹⁹F NMR: Is highly specific for the fluorine atom, providing a clear signal and confirming its presence and electronic environment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[10]

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.[10]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings / Notes
Aromatic-H 7.2 - 7.8115 - 160Complex multiplet patterns due to H-H and H-F coupling.
NH 4.5 - 5.5N/ABroad singlet, exchangeable with D₂O.
CH (Cyclopentyl) 3.8 - 4.255 - 65Multiplet, alpha to the nitrogen.
CH₂ (Cyclopentyl) 1.4 - 1.923 - 35Multiple multiplets for the remaining cyclopentyl protons.

Note: These are estimated chemical shifts. Actual values must be confirmed by experimental data.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides, typically yielding the protonated molecule [M+H]⁺.[2][5]

Causality Behind MS Analysis: The primary goal is to confirm the molecular weight (322.2 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent molecular ion peaks separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), which is a definitive signature for a monobrominated compound. Tandem MS (MS/MS) can be used to study fragmentation pathways, which often involve the loss of SO₂ (64 Da) from the parent ion in aromatic sulfonamides.[2][11]

Experimental Protocol: LC-MS Analysis

  • System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap) with an ESI source.

  • Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode. The expected [M+H]⁺ ions are at m/z 322 and 324.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind FTIR Analysis: This technique serves as a rapid confirmation of key functional groups. The presence of the N-H, S=O, and C-F bonds will give characteristic absorption bands, providing a unique fingerprint for the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[12]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch 3200 - 3400Medium
Aromatic C-H Stretch 3000 - 3100Medium-Weak
Aliphatic C-H Stretch 2850 - 2960Medium-Strong
S=O Asymmetric Stretch 1320 - 1360Strong
S=O Symmetric Stretch 1140 - 1180Strong
C-F Stretch 1000 - 1250Strong
C-Br Stretch 500 - 600Medium-Strong

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, multi-faceted workflow ensures the highest level of confidence in the material's identity and purity.

G HPLC HPLC Analysis (Quantitative Purity) Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report Purity > 95% TLC TLC Screening (Qualitative Check) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Definitive Structure NMR->Report Structure Confirmed MS Mass Spectrometry (Molecular Weight & Formula) MS->Report MW Confirmed FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report Functional Groups Confirmed Sample Test Sample of 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide Sample->HPLC Primary Assay Sample->TLC Initial Screen Sample->NMR Sample->MS Sample->FTIR

Caption: Integrated workflow for purity and characterization.

This workflow demonstrates a self-validating system. The high-purity peak observed in HPLC must correspond to the compound whose structure is unequivocally confirmed by the combined data from NMR, MS, and FTIR. Any minor peaks in the HPLC chromatogram can be further investigated by LC-MS to identify potential impurities.

Conclusion

The robust characterization of this compound is paramount for its successful application in research and development. The integrated approach detailed in this guide, leveraging the quantitative power of HPLC and the structural resolving capabilities of NMR, MS, and FTIR, provides a comprehensive and trustworthy protocol. By understanding the causality behind each experimental choice and adhering to these validated methodologies, scientists can ensure the quality, consistency, and integrity of this critical chemical intermediate.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. AOAC International. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05. Food Safety and Inspection Service. Available from: [Link]

  • Analysis of sulfonamides. Slideshare. Available from: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Available from: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 4-Bromo-benzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

  • This compound, 95%. CP Lab Safety. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available from: [Link]

  • 4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. PubMed. Available from: [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Available from: [Link]

  • 4-bromo-2-heptene. Organic Syntheses Procedure. Available from: [Link]

  • Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. Available from: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]

  • 5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities. This guide focuses on a specific, yet intriguing member of this class: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide . The strategic placement of a bromine atom, a fluorine atom, and an N-cyclopentyl group on the benzenesulfonamide core suggests a molecule designed with intent, likely to modulate physicochemical properties such as lipophilicity and metabolic stability, and to confer specific binding interactions with biological targets.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of the title compound, explores the structure-activity relationships (SAR) within this chemical space, and discusses potential, mechanistically-grounded biological applications based on the activities of structurally related molecules.

Synthesis of this compound

The synthesis of N-substituted arylsulfonamides is a well-established transformation in organic chemistry.[1] The most direct and common method involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. In the case of this compound, the synthesis proceeds via the nucleophilic substitution of the chlorine atom in 4-bromo-2-fluorobenzenesulfonyl chloride by cyclopentylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-fluorobenzenesulfonyl chloride

  • Cyclopentylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality Behind Experimental Choices
  • Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of the reactive sulfonyl chloride.

  • Base: A non-nucleophilic base like triethylamine is used to avoid competition with the cyclopentylamine for the electrophilic sulfonyl chloride.

  • Stoichiometry: A slight excess of the amine and base is often used to ensure the complete consumption of the limiting sulfonyl chloride.

Structure-Activity Relationships (SAR) and Potential Biological Targets

Key Structural Features and Their Potential Impact:
  • Benzenesulfonamide Core: This group is a known zinc-binding motif present in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

  • 4-Bromo Substituent: The bromine atom at the para-position significantly influences the electronic properties and lipophilicity of the molecule. It is an electron-withdrawing group via induction and can participate in halogen bonding, which can be a crucial interaction in ligand-protein binding.

  • 2-Fluoro Substituent: The ortho-fluorine atom is a strong electron-withdrawing group that can modulate the pKa of the sulfonamide proton and influence the conformation of the molecule through intramolecular interactions. Fluorine substitution is also a common strategy to improve metabolic stability and binding affinity.

  • N-Cyclopentyl Group: This lipophilic group can occupy hydrophobic pockets in target proteins, enhancing binding affinity and influencing pharmacokinetic properties. The size and shape of this substituent are critical for selectivity towards different biological targets.

Potential Biological Targets Based on Analog Activity:

Based on the activities of related benzenesulfonamide derivatives, this compound could be investigated as an inhibitor of several enzyme families and receptors. The following table summarizes potential targets and the rationale based on the literature.

Potential Target FamilyRationale and Key Structural Similarities
Carbonic Anhydrases (CAs) The unsubstituted sulfonamide is a classic zinc-binding pharmacophore for CA inhibitors. Modifications on the benzene ring and the N-substituent are known to modulate isoform selectivity.
TRP Channels (e.g., TRPV4) Substituted benzenesulfonamides have been identified as potent antagonists of the TRPV4 channel, suggesting a potential role in treating conditions like acute lung injury.[]
Kinases The benzenesulfonamide scaffold is present in numerous kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket.
Amyloid-β Aggregation Fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological event in Alzheimer's disease.[3]

Visualization of Key Concepts

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-bromo-2-fluorobenzenesulfonyl_chloride 4-bromo-2-fluorobenzenesulfonyl chloride Reaction_Vessel Reaction in DCM/THF with Triethylamine 4-bromo-2-fluorobenzenesulfonyl_chloride->Reaction_Vessel Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Wash with HCl, NaHCO3, Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Product 4-bromo-N-cyclopentyl-2- fluorobenzenesulfonamide Chromatography->Product SAR Core This compound Benzenesulfonamide Core 4-Bromo Substituent 2-Fluoro Substituent N-Cyclopentyl Group Properties { Physicochemical Properties | Biological Activity | Pharmacokinetics } Core:f0->Properties:p1 Zinc Binding, H-Bonding Core:f1->Properties:p0 Lipophilicity, Electronics Core:f1->Properties:p1 Halogen Bonding Core:f2->Properties:p0 pKa Modulation, Conformation Core:f2->Properties:p2 Metabolic Stability Core:f3->Properties:p1 Hydrophobic Interactions Core:f3->Properties:p2 ADME Profile

Caption: Key structural features influencing the properties of the title compound.

Conclusion and Future Directions

This compound is a compound of significant interest for medicinal chemistry and drug discovery. Its synthesis is straightforward, utilizing established sulfonamide chemistry. While direct biological data is limited, analysis of its structural components and comparison with related compounds suggest a high potential for activity against a range of important biological targets.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its analogs to establish a clear structure-activity relationship. Screening against panels of kinases, metalloenzymes, and ion channels would be a logical starting point. Furthermore, elucidation of its mechanism of action against any identified targets will be crucial for its further development as a potential therapeutic agent. This technical guide provides the foundational information necessary to embark on such an investigative journey.

References

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). Chemistry – A European Journal. [Link]

  • US Patent US4713489A, Preparation of N-substituted arylsulfonamides. (1987).

Sources

Methodological & Application

Application Notes and Protocols: Characterization of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the characterization of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA). While specific data for this compound is not extensively published, the protocols outlined herein are based on established methodologies for the evaluation of sulfonamide-based CA inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for in vitro enzymatic assays, cellular target engagement confirmation, and structural biology approaches.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in numerous physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction fundamental to pH regulation, CO2 transport, electrolyte balance, and biosynthesis.[2][3] With at least 15 known isoforms in mammals, CAs are expressed in a wide range of tissues and cellular compartments.[4]

The involvement of specific CA isoforms in various pathologies has rendered them attractive therapeutic targets.[4] For instance, inhibition of CAs in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure in glaucoma patients.[5][6] In oncology, the overexpression of tumor-associated isoforms like CA IX and CA XII, which contribute to the acidic tumor microenvironment and promote cancer cell survival and proliferation, makes them targets for anticancer therapies.[2][7]

Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors. Their mechanism of action involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[4][8] this compound belongs to this chemical class and, as such, warrants investigation for its potential as a selective CA inhibitor. These application notes provide the foundational protocols to thoroughly assess its inhibitory profile.

Physicochemical Properties and Compound Handling

A summary of the basic properties of this compound is provided below.

PropertyValueSource
CAS Number 1334497-45-8[9]
Molecular Formula C₁₁H₁₃BrFNO₂S[9]
Molecular Weight 322.19 g/mol (Calculated)
Purity >95% (Typical)[9]

Compound Handling and Solubility:

  • Storage: Store the compound at room temperature, protected from light and moisture.

  • Solubility: For biological assays, it is recommended to prepare a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Initial solubility tests should be performed to determine the optimal concentration for the stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity or cell viability (typically <1%).

In Vitro Characterization: Enzymatic Assays

Protocol 1: Colorimetric In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific CA isoform. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored at 405 nm.[10][11]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II, hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[10]

  • p-Nitrophenyl acetate (p-NPA) substrate

  • This compound

  • Acetazolamide (positive control inhibitor)[12]

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and acetazolamide in DMSO. A typical starting concentration for the stock solution is 10 mM.

  • Plate Setup:

    • Blank: Assay Buffer + Substrate Solution (No Enzyme).

    • Vehicle Control (100% Activity): Assay Buffer + DMSO + Enzyme Solution.

    • Test Compound: Assay Buffer + Diluted Test Compound + Enzyme Solution.

    • Positive Control: Assay Buffer + Diluted Acetazolamide + Enzyme Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, followed by the diluted test compound, positive control, or DMSO to the appropriate wells. Add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[10]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Mechanism

To understand how this compound interacts with the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is often visualized using a Lineweaver-Burk plot.[13][14]

Procedure:

  • Perform the CA activity assay as described in Protocol 1, but with varying concentrations of both the substrate (p-NPA) and the inhibitor.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[14]

    • Analyze the resulting Lineweaver-Burk plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[15]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[15]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[15]

    • The inhibition constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.[13]

G cluster_0 Enzyme Kinetics Workflow A Prepare serial dilutions of inhibitor C Run enzymatic assay for each [Inhibitor] and [Substrate] combination A->C B Prepare varying concentrations of substrate B->C D Measure initial reaction velocities (V₀) C->D E Plot 1/V₀ vs. 1/[Substrate] (Lineweaver-Burk Plot) D->E F Analyze plot to determine inhibition mechanism E->F G Calculate Ki from replots F->G G cluster_1 CETSA Workflow H Treat cells with compound or vehicle (DMSO) I Harvest and resuspend cells H->I J Aliquot cells and apply temperature gradient I->J K Lyse cells and centrifuge to pellet aggregates J->K L Collect supernatant (soluble protein fraction) K->L M Quantify target protein (e.g., Western Blot) L->M N Plot % soluble protein vs. temperature to observe thermal shift M->N

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Structural Elucidation of Inhibitor Binding

Prospective Protocol 4: X-ray Crystallography

To gain detailed insight into the binding mode of this compound with a target CA isoform, co-crystallization and X-ray diffraction studies are invaluable. This information can guide structure-activity relationship (SAR) studies for further inhibitor optimization. [8][16] General Workflow:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target CA isoform.

  • Co-crystallization: Set up crystallization trials with the purified protein in the presence of the inhibitor.

  • X-ray Diffraction: Screen the resulting crystals for diffraction quality and collect a complete dataset using an X-ray source.

  • Structure Determination: Process the diffraction data and solve the three-dimensional structure of the protein-inhibitor complex.

  • Structural Analysis: Analyze the interactions between the inhibitor and the amino acid residues in the active site of the enzyme. [8]

G cluster_2 X-ray Crystallography Workflow O Express and purify target CA isoform P Set up co-crystallization trials with inhibitor O->P Q Screen crystals and collect X-ray diffraction data P->Q R Solve 3D structure of protein-inhibitor complex Q->R S Analyze binding interactions for SAR studies R->S

Caption: General workflow for X-ray crystallography studies.

Context: Carbonic Anhydrase in Cancer pH Regulation

The inhibition of tumor-associated CAs, such as CA IX, is a promising strategy in cancer therapy. CA IX is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons. [2][17]This acidic environment promotes tumor invasion and metastasis. By inhibiting CA IX, this compound could potentially reverse this acidification, thereby impeding tumor progression.

G cluster_3 Role of CA IX in Tumor pH Regulation T Tumor Cell (High Metabolism) U CO₂ Production T->U V CA IX (on cell surface) U->V W H⁺ + HCO₃⁻ V->W Catalyzes Z Increased Extracellular pH (Reduced Acidity) V->Z Leads to X Acidic Tumor Microenvironment W->X Y Inhibitor (e.g., 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide) Y->V Inhibits AA Inhibition of Tumor Invasion & Proliferation Z->AA

Sources

"4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide" in antibacterial assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Evaluation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide in Antibacterial Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Novel Antibacterial Agents

The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of new chemical entities with antibacterial potential.[1][2] Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a cornerstone of medicinal chemistry.[3][4] This document provides a detailed guide for the preliminary in vitro antibacterial evaluation of This compound , a compound belonging to the sulfonamide class.

As this is an investigational compound, this guide is designed to provide researchers with the foundational protocols to determine its basic antibacterial properties, specifically its bacteriostatic and bactericidal potential. The methodologies outlined herein are based on established standards for antimicrobial susceptibility testing and are intended to serve as a robust starting point for further investigation.

Scientific Background & Rationale

The Sulfonamide Class: A Competitive Inhibition Mechanism

Sulfonamide antibiotics are synthetic bacteriostatic agents.[5] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA).[4] Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo.[5][6] PABA is a critical precursor in the bacterial folic acid synthesis pathway, specifically for the production of dihydrofolic acid, a reaction catalyzed by the enzyme dihydropteroate synthetase.

Sulfonamides act as competitive inhibitors of this enzyme, competing with PABA for the active site.[] This inhibition halts the synthesis of dihydrofolic acid, and consequently tetrahydrofolic acid, which is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[] The ultimate result is the cessation of bacterial growth and replication.[5][]

Caption: Mechanism of Action for Sulfonamide Antibiotics.

Foundational Assays: MIC and MBC

To evaluate a novel compound's antibacterial potential, two primary metrics are established:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][8][9] It is the gold standard for assessing bacteriostatic activity.[2][8]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a specific period.[10][11] This assay is performed after the MIC is determined and distinguishes bactericidal agents from bacteriostatic ones.[10][12] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[11]

Core Protocols: Step-by-Step Methodologies

These protocols are designed for a 96-well microtiter plate format (broth microdilution), which is a standard, high-throughput method for determining MIC and MBC values.[9][13]

Workflow Overview

The overall experimental process follows a logical progression from initial compound and bacterial preparation through MIC determination and subsequent MBC plating.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay A1 Prepare Stock Solution of This compound A3 Standardize Bacterial Inoculum (e.g., to 0.5 McFarland standard) A1->A3 A2 Culture Bacteria to Logarithmic Growth Phase A2->A3 B1 Perform 2-fold Serial Dilutions of Compound in 96-well Plate A3->B1 B2 Inoculate Wells with Standardized Bacteria B3 Incubate Plate (e.g., 37°C for 16-24h) B4 Read MIC: Lowest concentration with no visible growth C1 Select wells at and above MIC (no visible growth) B4->C1 C2 Plate Aliquots from Selected Wells onto Agar Plates C3 Incubate Agar Plates (e.g., 37°C for 24h) C4 Read MBC: Lowest concentration resulting in ≥99.9% kill

Caption: Experimental Workflow for MIC and MBC Determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound required to inhibit bacterial growth.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[14]

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mg/mL stock. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.

    • Prepare a working solution by diluting the stock in MHB to twice the highest desired test concentration.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, or an OD600 of ~0.08-0.1).

    • Dilute this culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[2][9]

  • Plate Setup (Broth Microdilution):

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound working solution (prepared in Step 1) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well (1-11) is now 200 µL.

  • Incubation & Reading:

    • Cover the plate and incubate at 37°C for 16-24 hours.[2]

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[2] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay to determine if the compound is bactericidal.[12]

Materials:

  • MIC plate from the previous protocol

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Plating from MIC Wells:

    • Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a 10 µL aliquot from each of these wells and spot-plate it onto a labeled agar plate. Also, plate an aliquot from the growth control well.

  • Incubation & Reading:

    • Incubate the agar plates at 37°C for 24 hours.

    • Count the number of colonies (CFU) on each spot.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10][11] If the initial inoculum was 5 x 10^5 CFU/mL, a 99.9% reduction means ≤500 CFU/mL.

Data Presentation and Interpretation

Results should be recorded systematically. Below is a template for data organization.

Table 1: Example Data Recording for Antibacterial Susceptibility Testing

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213This compound16322Bactericidal
E. coli ATCC 25922This compound64>256>4Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.250.52Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Interpretation Notes:

  • An MBC/MIC ratio of ≤ 4 is the generally accepted threshold for defining an agent as bactericidal .[11]

  • An MBC/MIC ratio of > 4 suggests the agent is bacteriostatic .

  • It is critical to run a known antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control to validate the assay's performance.

References

  • Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link]

  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Lavanya, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Kaderabkova, N., et al. (2023).
  • Matias, C., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • O'Neill, A. J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • JoVE. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a wide array of pharmacological agents.[1][2][3] While initially recognized for their antimicrobial properties, sulfonamide derivatives have emerged as a promising class of compounds in oncology.[4][5] Their anticancer effects are diverse, with mechanisms including the inhibition of carbonic anhydrase, disruption of microtubule assembly, induction of cell cycle arrest, and modulation of critical signaling pathways that drive tumor growth and survival.[2][3] The structural versatility of the sulfonamide scaffold allows for fine-tuning of its physicochemical properties and biological targets, making it an attractive starting point for the development of novel cancer therapeutics.

This document provides a comprehensive guide for researchers investigating the anticancer potential of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide , a novel synthetic compound. The protocols detailed herein are designed to systematically characterize its effects on cancer cell lines, from initial cytotoxicity screening to elucidating its potential mechanism of action.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Given the known activities of various sulfonamide-based anticancer agents, we hypothesize that this compound may exert its effects by modulating key pro-survival signaling pathways, which are often dysregulated in cancer.[5] Two of the most critical pathways in this context are the PI3K/Akt and MAPK/ERK cascades, which regulate cell proliferation, growth, and apoptosis.[6] Therefore, the experimental workflow is designed to not only assess the phenotypic effects of the compound but also to probe its impact on these specific molecular targets.

Core Experimental Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is recommended for the characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Assays cluster_phase3 Phase 3: Target Validation A Compound Preparation (Stock Solution) B Cell Viability Assay (MTT/XTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Use IC50 concentration E Cell Cycle Analysis (PI Staining) C->E Use IC50 concentration F Western Blotting (PI3K/Akt & MAPK/ERK Pathways) C->F Use IC50 concentration D->E G Data Interpretation & Conclusion F->G signaling_pathway cluster_pathway Hypothesized Target Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-bromo-N-cyclopentyl-2- fluorobenzenesulfonamide Compound->Akt Inhibits?

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.

Protocol 4: Western Blotting for PI3K/Akt and MAPK/ERK Pathways

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells in 6-well plates with the compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold lysis buffer. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE. [7]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. 7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like GAPDH to ensure equal protein loading. A decrease in the ratio of phosphorylated to total protein for Akt or ERK would support the hypothesized mechanism of action.

Conclusion

This guide provides a robust framework for the initial characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound. The causality-driven experimental design ensures that each step logically follows the last, leading to a thorough and scientifically sound investigation.

References

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen Research Portal. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition). [Link]

Sources

Application Notes and Protocols for Sulfonamide-Based γ-Secretase Modulators in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide" is not extensively documented in publicly available scientific literature as a modulator for Alzheimer's disease research. This guide, therefore, focuses on the broader, scientifically validated class of benzenesulfonamide-based γ-secretase modulators (GSMs) . The protocols and principles described herein are based on established methodologies for evaluating this promising class of therapeutic agents for Alzheimer's disease.

I. Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a primary initiating event in the pathogenesis of Alzheimer's disease (AD).[1] Aβ peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex.[2]

γ-secretase, a multi-subunit intramembrane protease, is a prime therapeutic target.[3] However, direct inhibition of γ-secretase with γ-secretase inhibitors (GSIs) has been fraught with challenges. These inhibitors block the processing of other critical substrates, most notably Notch, leading to mechanism-based toxicities that have resulted in clinical trial failures.[1][4]

γ-secretase modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex, subtly altering its conformation.[5] This modulation shifts the cleavage preference of APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in shorter, less aggregation-prone Aβ peptides like Aβ38, without significantly affecting the overall processing of APP or Notch.[1][5] This selective reduction of toxic Aβ species while sparing essential signaling pathways makes GSMs a highly attractive approach for a disease-modifying therapy for AD.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and has been explored for its potential as a γ-secretase modulator.[6][7] This document provides a comprehensive guide to the synthesis, in vitro characterization, and in vivo evaluation of novel benzenesulfonamide-based GSMs.

II. The Mechanism of Action: Shifting the Balance of Aβ Production

The core principle of GSMs is to alter the processive cleavage of the APP C-terminal fragment (APP-CTFβ) by γ-secretase. The enzyme typically cleaves APP-CTFβ along two main pathways, generating different Aβ species. GSMs are thought to bind to presenilin-1 (PS1), the catalytic core of γ-secretase, inducing a conformational change that favors the Aβ48 → Aβ45 → Aβ42 → Aβ38 pathway to terminate at the shorter, more benign Aβ38 fragment, thereby reducing the output of Aβ42.[2]

G cluster_0 Amyloidogenic Pathway cluster_1 γ-Secretase Cleavage cluster_2 GSM Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase APP_CTFb APP-CTFβ (C99) APP->APP_CTFb β-secretase gamma_secretase γ-Secretase Complex APP_CTFb->gamma_secretase Substrate Ab42 Aβ42 (Toxic) gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab38 Aβ38 (Less Toxic) gamma_secretase->Ab38 AICD AICD gamma_secretase->AICD Plaques Amyloid Plaques Ab42->Plaques Aggregation GSM Sulfonamide GSM GSM->gamma_secretase Allosteric Modulation

Caption: Amyloidogenic processing of APP and the intervention point for γ-Secretase Modulators (GSMs).

III. Synthesis of Benzenesulfonamide-Based GSMs

The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. A general and robust method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[8][9]

Protocol 1: General Synthesis of N-Cyclopentyl-benzenesulfonamide Derivatives

This protocol describes a representative synthesis for the title compound class.

Reaction Scheme:

  • Step 1: Chlorosulfonation: Reaction of 1-bromo-3-fluorobenzene with chlorosulfonic acid to yield 4-bromo-2-fluorobenzene-1-sulfonyl chloride.

  • Step 2: Sulfonamidation: Reaction of the sulfonyl chloride with cyclopentylamine in the presence of a base to form the final sulfonamide product.

Materials:

  • 1-bromo-3-fluorobenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Cyclopentylamine

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Chlorosulfonation:

    • To a stirred, cooled (0 °C) solution of chlorosulfonic acid (3 equivalents), slowly add 1-bromo-3-fluorobenzene (1 equivalent).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used directly in the next step.

  • Sulfonamidation:

    • Dissolve the crude 4-bromo-2-fluorobenzene-1-sulfonyl chloride (1 equivalent) in DCM.

    • Cool the solution to 0 °C.

    • Add pyridine (2-3 equivalents) followed by the slow addition of cyclopentylamine (1.1 equivalents).

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-cyclopentyl-4-bromo-2-fluorobenzenesulfonamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

IV. In Vitro Evaluation Protocols

The in vitro characterization of a novel GSM is a critical step to determine its potency, selectivity, and mechanism of action. A typical workflow involves a primary screen to assess Aβ42 modulation, followed by selectivity assays.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies start Synthesized Compound primary_screen Primary Screen: Cell-Based Aβ Modulation Assay (e.g., SH-SY5Y-APP695 cells) start->primary_screen elisa Quantify Aβ40 & Aβ42 (ELISA) primary_screen->elisa Measure Supernatant selectivity Selectivity Screen: Notch Signaling Assay (Luciferase Reporter) elisa->selectivity Confirm Potency & Modulatory Profile pk_study Pharmacokinetic Study (WT Mice) selectivity->pk_study Candidate Selection efficacy_study Efficacy Study (Tg2576 Mice) pk_study->efficacy_study Inform Dosing

Caption: Experimental workflow for the evaluation of a novel sulfonamide-based GSM.

Protocol 2: Cell-Based Aβ Modulation Assay

This protocol is designed to determine the IC₅₀ of a test compound for the reduction of secreted Aβ42.

Materials:

  • Human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells stably overexpressing human APP (e.g., APP695).

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen/Strep).

  • Test compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Commercially available ELISA kits for human Aβ40 and Aβ42.[10]

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical concentration range would be from 1 nM to 30 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new plate or tubes. Store at -80°C until analysis.

  • Aβ Quantification:

    • Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.[10][11]

    • Read the absorbance on a plate reader.

Data Analysis:

  • Calculate the concentration of Aβ40 and Aβ42 for each treatment condition using the standard curve.

  • Normalize the data to the vehicle control (set as 100%).

  • Plot the percentage of Aβ42 reduction against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • A successful GSM should show a dose-dependent decrease in Aβ42 with a minimal effect on Aβ40 at lower concentrations.[12][13]

Protocol 3: Notch Signaling Counter-Screen

This assay is crucial to confirm that the GSM does not inhibit Notch processing, a key differentiator from GSIs.[14]

Materials:

  • HEK293 cells stably co-transfected with a NotchΔE reporter construct (a constitutively active form of Notch that requires γ-secretase cleavage for signaling) and a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jκ).

  • Test compound and a known GSI (e.g., DAPT) as a positive control.

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

Procedure:

  • Cell Plating and Treatment: Follow the same procedure as in Protocol 2 for cell plating and compound treatment.

  • Incubation: Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the luciferase signal to the vehicle control.

  • A potent GSI control should show a dose-dependent decrease in luminescence.

  • A selective GSM should have minimal to no effect on the luciferase signal at concentrations where it potently modulates Aβ42.[12][13] An IC₅₀ for Notch inhibition that is at least 100-fold higher than the Aβ42 modulation IC₅₀ is desirable.

Parameter Expected Outcome for a Promising GSM Reference Compound Example (JNJ-40418677)
Aβ42 Reduction (IC₅₀) < 500 nM~200 nM in human neuroblastoma cells[12][13]
Aβ40 Levels Minimal change or slight decreaseNo significant change at effective Aβ42-lowering doses[12]
Aβ38 Levels Dose-dependent increaseDose-dependent increase observed in vivo[12][13]
Notch Inhibition (IC₅₀) > 10 µM (>100-fold selectivity)No inhibition of Notch processing observed at 10 µM[12]

V. In Vivo Evaluation Protocols

Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties and efficacy in a relevant disease model.

Protocol 4: Pharmacokinetic (PK) and Brain Penetration Study

This protocol determines the compound's ability to be absorbed, distributed, metabolized, and excreted (ADME), with a key focus on its ability to cross the blood-brain barrier.

Materials:

  • Wild-type mice (e.g., C57BL/6).

  • Test compound formulated in an appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS system for compound quantification.

Procedure:

  • Dosing: Administer a single dose of the test compound to a cohort of mice (n=3-4 per time point).

  • Sample Collection: At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleed. Immediately following blood collection, perfuse the mice with saline and harvest the brains.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Homogenize brain tissue in a suitable buffer.

  • Quantification: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma and brain concentrations versus time.

  • Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and area under the curve (AUC).

  • Determine the brain-to-plasma ratio (Kp) to assess brain penetration. A ratio > 0.5 is often considered favorable. JNJ-40418677 showed excellent brain penetration with brain and plasma levels being nearly equal.[12]

Protocol 5: Chronic Efficacy Study in a Transgenic AD Mouse Model

This protocol evaluates the long-term therapeutic potential of the GSM to reduce Aβ pathology.

Materials:

  • Transgenic AD mouse model (e.g., Tg2576, which overexpresses human APP with the Swedish mutation).[15]

  • Test compound formulated in vehicle or mixed in chow for chronic administration.

  • ELISA kits for Aβ40 and Aβ42.

  • Histology supplies, including anti-Aβ antibodies (e.g., 6E10).

Procedure:

  • Study Groups: Divide mice into at least two groups: a vehicle-treated control group and a compound-treated group (n=10-15 per group). Dosing should begin before significant plaque deposition for a preventative study, or after plaque onset for a therapeutic study.

  • Chronic Dosing: Administer the compound daily (e.g., via oral gavage or in medicated chow) for several months (e.g., 3-6 months).[13][15]

  • Tissue Collection: At the end of the study, collect brains. Hemisect the brains: use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

  • Biochemical Analysis:

    • Homogenize one brain hemisphere and perform sequential extractions to isolate soluble and insoluble (plaque-associated) Aβ fractions.

    • Quantify Aβ40 and Aβ42 levels in each fraction by ELISA.

  • Immunohistochemistry (IHC):

    • Process the fixed hemisphere for IHC.

    • Stain brain sections with an anti-Aβ antibody to visualize amyloid plaques.

    • Quantify plaque burden (e.g., percentage of area occupied by plaques) using image analysis software.

Data Analysis:

  • Compare Aβ levels (both soluble and insoluble) between the treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Compare the plaque burden between the groups.

  • A successful GSM should significantly reduce insoluble Aβ42 levels and amyloid plaque burden in the brain.[13][15]

Parameter Expected Outcome for an Efficacious GSM Reference Compound Example (JNJ-40418677)
Brain Penetration (Kp) > 0.5~1.0 (excellent)[12]
Brain Aβ42 Levels Significant, dose-dependent reductionDose-dependent decrease in non-transgenic and Tg2576 mice[13][15]
Amyloid Plaque Burden Significant reduction in plaque number and areaDose-dependent reduction in Tg2576 mice after chronic treatment[15]
Safety/Tolerability No adverse effects (e.g., weight loss, GI issues)Good biological tolerance with no adverse effects in chronic studies[12]

VI. Conclusion

The development of sulfonamide-based γ-secretase modulators offers a promising and scientifically rational approach to developing a disease-modifying therapy for Alzheimer's disease. By selectively lowering the production of toxic Aβ42 without the liabilities associated with direct enzyme inhibition, these compounds hold the potential for a safer and more effective treatment. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preclinical validation of novel GSM candidates, enabling researchers to systematically advance their drug discovery programs in this critical area of unmet medical need.

VII. References

  • Van Broeck, B., Chen, J. M., Tréton, G., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. British Journal of Pharmacology, 163(2), 375-389. [Link]

  • Zhang, X., Li, Y., Xu, H., & Zhang, Y. W. (2013). Development and mechanism of γ-secretase modulators for Alzheimer's disease. Biochemistry, 52(19), 3197-3216. [Link]

  • Van Broeck, B., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. PubMed. [Link]

  • Zhang, X., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease. ACS Publications. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. Journal of Clinical Investigation. [Link]

  • Zhang, X., et al. (2013). Development and mechanism of γ-secretase modulators for Alzheimer's disease. Europe PMC. [Link]

  • Oehlrich, D., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry. [Link]

  • Xia, W., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]

  • Luo, J., et al. (2016). Retinoid X receptor-α mediates (R)-flurbiprofen’s effect on the levels of Alzheimer’s β–amyloid. Journal of Neuroinflammation. [Link]

  • Van Broeck, B., et al. (2011). Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease. National Institutes of Health. [Link]

  • Klimowicz, A. (1992). [Pharmacokinetics of sulphonamides administered in combination with trimethoprim]. Postepy higieny i medycyny doswiadczalnej. [Link]

  • Rishton, G. M., et al. (2000). Fenchylamine sulfonamide inhibitors of amyloid beta peptide production by the gamma-secretase proteolytic pathway: potential small-molecule therapeutic agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. [Link]

  • Brzęczek-Szafran, A., & Chrobak, E. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Przemysł Chemiczny. [Link]

  • Labclinics. (n.d.). JNJ-40418677. [Link]

  • Mekala, A., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Kukar, T., et al. (2007). Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. BMC Neuroscience. [Link]

  • Eze, F. U., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. [Link]

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. [Link]

  • Panza, F., et al. (2004). γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State. CNS Neuroscience & Therapeutics. [Link]

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention. Journal of Experimental Medicine. [Link]

  • Wolfe, M. S. (2012). γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER'S DISEASE. Journal of neurochemistry. [Link]

  • Zhou, L., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science. [Link]

  • Parpal, S., et al. (2014). R-flurbiprofen improves tau, but not Aß pathology in a triple transgenic model of Alzheimer's disease. Frontiers in Neurology. [Link]

  • Google Patents. (n.d.). Preparation of N-substituted arylsulfonamides.

  • Al-Suhaimi, E. A., & Ghafar, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal. [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. [Link]

  • Sastre, M., et al. (2001). A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neuroscience Methods. [Link]

  • Gu, Y., & Xia, W. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. [Link]

  • Zhang, L., et al. (2014). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PLoS One. [Link]

  • Caine, J. M., et al. (2007). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Proceedings of the National Academy of Sciences. [Link]

  • Söderberg, M., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • BioWorld. (2021). Identification and preclinical evaluation of new gamma-secretase modulators to prevent and treat AD. [Link]

  • ResearchGate. (n.d.). Sulfonamide inhibitors of-secretase show differential inhibition of... [Link]

  • Klegeris, A., Maguire, J., & McGeer, P. L. (2004). S- but not R-enantiomers of flurbiprofen and ibuprofen reduce human microglial and THP-1 cell neurotoxicity. Journal of Neuroimmunology. [Link]

  • De Strooper, B., & Chávez-Gutiérrez, L. (2015). γ-Secretase Inhibitors and Modulators. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Houston Methodist Scholars. (n.d.). Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein. [Link]

  • Alam, M. S., et al. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

  • Head, E., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Neuroscience. [Link]

  • IBL International. (n.d.). Amyloid-β (1-42) ELISA. [Link]

  • Slideshare. (n.d.). Sulfonamides. [Link]

  • Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] The novel compound, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, represents a new chemical entity within this important class. As its biological targets and therapeutic potential are yet to be elucidated, a systematic in vitro evaluation is the critical first step in its journey toward potential clinical application.

This comprehensive guide provides a detailed, multi-tiered experimental protocol for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of this compound. The protocols herein are designed to first broadly screen for biological activity and then to delve deeper into target identification and mechanism of action. Our approach emphasizes scientific integrity, providing the causality behind experimental choices and ensuring that each protocol is a self-validating system.

Getting Started: Essential Preliminary Steps

Before commencing any biological assays, it is imperative to properly handle and characterize the test compound.

Compound Handling and Storage
  • Storage: Store this compound at room temperature in a dry, sealed container.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the compound is fully dissolved. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Solubility and Stability Assessment

A preliminary assessment of the compound's solubility and stability in aqueous buffers and cell culture media is crucial. Poor solubility can lead to inaccurate and irreproducible results.

Protocol: Aqueous Solubility Determination

  • Prepare a series of dilutions of the compound from the DMSO stock into the relevant aqueous buffer or cell culture medium.

  • Visually inspect for any precipitation.

  • For a more quantitative measure, incubate the dilutions for a set period (e.g., 2 hours at 37°C), centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using an appropriate analytical method such as high-performance liquid chromatography (HPLC).

Tier 1: Broad-Spectrum Biological Screening

The initial phase of in vitro testing is designed to cast a wide net and identify potential areas of biological activity. The following assays are recommended for a comprehensive primary screen.

Cytotoxicity Assessment: The Foundation of In Vitro Profiling

Rationale: A cytotoxicity assay is fundamental to understanding the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess metabolic activity, which is often proportional to the number of viable cells.[2] This information is critical for interpreting the results of other cell-based assays and for identifying potential anticancer activity.

Experimental Workflow: Cytotoxicity Screening

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [3][4]

  • Cell Seeding: Seed a panel of cancer and non-cancerous cell lines (e.g., HeLa, A549, MCF-7, and HEK293) in 96-well plates at a density of 1,000-100,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM)Tissue of Origin
HeLaTBDCervical Cancer
A549TBDLung Cancer
MCF-7TBDBreast Cancer
HEK293TBDNormal Kidney
Anti-inflammatory Activity Assessment

Rationale: Many sulfonamides exhibit anti-inflammatory properties. A common mechanism is the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The Griess assay for nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a robust primary screen for anti-inflammatory potential.[5][6]

Experimental Workflow: Nitric Oxide Production Assay

cluster_0 Cell Seeding & Pre-treatment cluster_1 Inflammatory Stimulation cluster_2 Griess Assay seed_macrophages Seed RAW 264.7 macrophages pre_treat Pre-treat with compound for 1-2h seed_macrophages->pre_treat stimulate_lps Stimulate with LPS (1 µg/mL) incubate_24h Incubate for 24h stimulate_lps->incubate_24h collect_supernatant Collect supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_rt Incubate at RT for 15 min add_griess->incubate_rt read_absorbance Read absorbance at 540 nm incubate_rt->read_absorbance

Caption: Workflow for the Griess assay.

Detailed Protocol: Griess Assay for Nitric Oxide Production [6]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce nitric oxide production.

  • Griess Reaction: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each well.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm.[6]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antibacterial Activity Screening

Rationale: The foundational discovery of sulfonamides was their antibacterial activity. Therefore, it is essential to screen this compound for its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antibacterial agent.[1][7]

Detailed Protocol: Broth Microdilution for MIC Determination [7]

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Data Presentation: Antibacterial Activity Profile

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveTBD
Escherichia coliNegativeTBD
Pseudomonas aeruginosaNegativeTBD
Enterococcus faecalisPositiveTBD

Tier 2: Target Deconvolution and Mechanism of Action (MoA) Studies

If a "hit" is identified in the primary screen (e.g., significant cytotoxicity against cancer cells or potent anti-inflammatory activity), the next step is to identify the molecular target and elucidate the mechanism of action.

Enzyme Inhibition Assays

Rationale: Many sulfonamides exert their effects by inhibiting specific enzymes. Based on the primary screening results, a targeted panel of enzyme inhibition assays should be performed.

A. Kinase Inhibition Assay

Context: If the compound shows anticancer activity, it may be targeting protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[10]

Detailed Protocol: In Vitro Kinase Inhibition Assay [11][12]

  • Assay Setup: In a suitable assay plate, add the purified kinase of interest, a specific peptide substrate, and various concentrations of this compound in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[12]

  • Incubation: Incubate the reaction for a defined period at the optimal temperature for the enzyme.

  • Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™).[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

B. Carbonic Anhydrase (CA) Inhibition Assay

Context: Carbonic anhydrases are a well-established target for sulfonamides, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[14]

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay [14]

  • Assay Principle: This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the CA enzyme with various concentrations of the test compound for 10-15 minutes at room temperature.[14]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode.[14]

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve) for each concentration and determine the IC50 value.

C. Cyclooxygenase (COX) Inhibition Assay

Context: If the compound demonstrates anti-inflammatory activity, it may be acting through the inhibition of COX enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins.[15]

Detailed Protocol: In Vitro COX Inhibition Assay [15][16]

  • Assay Principle: Commercially available kits measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

  • Assay Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and various concentrations of the test compound.

  • Incubation: Incubate for a short period at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting is a powerful technique to investigate how the compound affects specific signaling pathways within the cell. For example, if the compound induces apoptosis in cancer cells, western blotting can be used to measure the levels of key apoptotic proteins. If it inhibits a kinase, this technique can be used to assess the phosphorylation status of downstream substrates.[17]

Experimental Workflow: Western Blotting

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat_cells Treat cells with compound lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE transfer Transfer proteins to membrane sds_page->transfer block_membrane Block membrane primary_ab Incubate with primary antibody block_membrane->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect

Caption: General workflow for Western blotting.

Detailed Protocol: Western Blotting [18][19]

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, phospho-Akt, etc.) overnight at 4°C.[19] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This application note provides a structured and comprehensive framework for the initial in vitro characterization of the novel sulfonamide, this compound. By following this tiered approach, from broad-spectrum screening to more focused mechanism of action studies, researchers can efficiently and effectively profile the biological activity of this compound. The data generated will be crucial for guiding further preclinical development and for uncovering the therapeutic potential of this new chemical entity.

References

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • Wujec, M., & Paneth, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 937.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Engineering and Science Research, 2(4), 11-17.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8734.
  • Sahoo, M., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Agricultural and Food Chemistry, 66(45), 11953-11961.
  • Gulcin, I., et al. (2007). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 689-694.
  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Tanc, M., et al. (2018).
  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 33-41.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Talanova, G., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(11), 5981.
  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Aslam, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(38), 26655-26671.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mah, S. H., et al. (2011). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar.
  • Yasmin, R., & Tariq, A. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • El-Aziz, N. K. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-23.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(19), 4481.
  • Wang, J., & Liu, T. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(4), 367-377.
  • Patel, R. V., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(10), 4667-4678.

Sources

Application Notes & Protocols: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide . This compound is a valuable intermediate, incorporating several key functionalities that are highly sought after in modern drug discovery programs. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) studies. The fluoro substituent can enhance metabolic stability and binding affinity, while the N-cyclopentyl sulfonamide moiety is a common pharmacophore known to interact with various biological targets.[1] This guide will detail a robust synthetic protocol for its preparation and explore its application in the synthesis of more complex, biologically relevant molecules via Suzuki-Miyaura cross-coupling.

Compound Profile & Physicochemical Properties

This compound is a halogenated aromatic sulfonamide that serves as a key building block in organic synthesis.[1] Its structural features make it an attractive starting material for generating diverse chemical entities.

PropertyValueSource
Chemical Formula C₁₁H₁₃BrFNO₂S[2]
Molecular Weight 322.20 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Purity Typically ≥95%[2]
Key Functional Groups Aryl Bromide, Aryl Fluoride, SulfonamideN/A
CAS Number Not readily available, highlighting its status as a specialized research intermediate.N/A

Synthesis Protocol: Preparation of this compound

The synthesis of the title compound is efficiently achieved via a nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine. This is a standard method for the formation of sulfonamides. The reaction is typically carried out in an aqueous or organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. A similar procedure has been successfully used for the synthesis of related N-substituted benzenesulfonamides.[3][4]

Reaction Scheme
Experimental Protocol

Materials:

  • 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)[5]

  • Cyclopentylamine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.

    • Causality: Performing the reaction at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. DCM is a good solvent for the reactants and is unreactive under these conditions.

  • Addition of Amine and Base: To the cooled, stirring solution, add triethylamine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

    • Causality: Triethylamine acts as a base to quench the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

    • Causality: The series of aqueous washes is a critical purification step to remove water-soluble byproducts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in DCM cool Cool to 0 °C start->cool add_reagents Add Triethylamine & Cyclopentylamine cool->add_reagents stir Stir at RT for 2-4h add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Wash (HCl, NaHCO₃, Brine) monitor->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify product Pure Product purify->product

Workflow for the synthesis of this compound.

Application as an Intermediate: Suzuki-Miyaura Cross-Coupling

The aryl bromide functionality of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[6] By coupling the intermediate with various boronic acids or esters, a diverse library of analogs can be rapidly synthesized to explore SAR.

Reaction Scheme
Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox technique

  • Reflux condenser

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen is crucial to prevent catalyst degradation and ensure a successful reaction.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive pressure of the inert gas.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Coupling Workflow Diagram

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_purification Purification A Combine Aryl Bromide, Boronic Acid, & Base B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat to Reflux (4-12h) D->E F Monitor by TLC/LC-MS E->F G Cool & Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Coupled Product I->J

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a synthetically tractable aryl bromide handle allow for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to utilize this building block effectively in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.

References

  • ResearchGate. N-Bromo-N-fuorobenzenesulfonylamide (BFBSA) – A newly developed reagent for the bromination of (Het)arenes, drugs and natural products under mild conditions. [Link]

  • National Center for Biotechnology Information. Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

  • CP Lab Safety. This compound, 95% Purity, C11H13BrFNO2S, 250 mg. [Link]

  • ResearchGate. (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. [Link]

Sources

Application Note: Quantitative Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a key intermediate in pharmaceutical development. Recognizing the critical need for accurate analytical data in drug manufacturing and quality control, we provide two distinct, complementary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The methodologies are developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2]

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical synthesis. Its purity, concentration, and stability are critical quality attributes that must be meticulously controlled. This document provides a comprehensive guide for researchers and quality control analysts, detailing the instrumental conditions, sample preparation, and validation parameters for two reliable quantitative methods.

The choice between HPLC-UV and LC-MS/MS depends on the specific application. The HPLC-UV method offers simplicity, robustness, and cost-effectiveness, making it ideal for assaying the bulk substance and formulated products. The LC-MS/MS method provides superior sensitivity and selectivity, which is essential for determining low-level impurities, performing pharmacokinetic studies, or analyzing the compound in complex biological matrices.

Methodologies: Scientific Rationale and Design

The chemical structure of this compound, featuring a substituted benzene ring, provides a strong chromophore, making UV detection a viable and direct quantification technique. The presence of bromine and fluorine atoms offers a distinct isotopic pattern and fragmentation behavior, which is ideal for selective and sensitive detection by mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method separates the analyte from potential impurities on a reversed-phase C18 column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The choice of a C18 column is based on the compound's moderate hydrophobicity. A mobile phase consisting of acetonitrile and water is selected for its excellent chromatographic properties and UV transparency.

Workflow Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard/Sample S2 Dissolve in Diluent (ACN/Water) S1->S2 S3 Vortex & Sonicate S2->S3 S4 Filter (0.45 µm) S3->S4 A1 Inject into HPLC S4->A1 Transfer to Vial A2 Separation on C18 Column A1->A2 A3 UV Detection at 230 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

Caption: HPLC-UV workflow for quantification.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN)

    • Gradient:

      Time (min) %B
      0.0 40
      10.0 90
      12.0 90
      12.1 40

      | 15.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Run Time: 15 minutes

  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) and prepare a solution in the diluent to obtain a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Perform a linear regression analysis. The concentration of the analyte in the sample is determined using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected. This ion is then fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from matrix components.

Workflow Visualization:

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + Internal Standard P2 Protein Precipitation (with Acetonitrile) P1->P2 P3 Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 L1 Inject into LC P5->L1 Transfer to Vial L2 UPLC Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection L3->L4 D1 Integrate Peak Areas (Analyte & IS) L4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify via Calibration Curve D2->D3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly low yields, during this specific sulfonylation reaction. Here, we move beyond simple procedural steps to explore the underlying chemical principles, offering robust, field-tested solutions to common experimental hurdles.

Section 1: The Reaction at a Glance

The synthesis of this compound is a nucleophilic acyl substitution reaction. Cyclopentylamine, a primary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromo-2-fluorobenzenesulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction Scheme:

Table 1: Core Reagent Properties

Reagent CAS Number Molecular Formula Molar Mass ( g/mol ) Key Properties
4-bromo-2-fluorobenzenesulfonyl chloride 216159-03-4 C₆H₃BrClFO₂S 273.51 Highly moisture-sensitive solid (m.p. 63-66 °C); potent electrophile.[1]
Cyclopentylamine 1003-03-8 C₅H₁₁N 85.15 Colorless liquid; primary amine nucleophile; handle under inert gas.[2][3]
Triethylamine (TEA) 121-44-8 C₆H₁₅N 101.19 Common non-nucleophilic base; scavenges HCl; must be anhydrous.

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Common aprotic solvent; must be anhydrous. |

Section 2: Core Troubleshooting Workflow

Low yield is a symptom, not a root cause. A systematic approach is essential for accurate diagnosis. The following workflow provides a logical pathway for identifying and resolving the underlying issue.

G start Low or No Yield Observed check_reagents Step 1: Verify Starting Material Integrity start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions check_reagents->check_conditions analyze_crude Step 3: Analyze Crude Reaction Mixture (TLC/LC-MS) check_conditions->analyze_crude hydrolysis Primary Issue: Sulfonyl Chloride Hydrolysis (Unreactive sulfonic acid) analyze_crude->hydrolysis Spot at baseline? (Acidic) disulfonylation Primary Issue: Di-sulfonylation (Apolar side product) analyze_crude->disulfonylation New, less polar spot? (High Rf) incomplete_rxn Primary Issue: Incomplete Reaction (Starting materials remain) analyze_crude->incomplete_rxn Both starting spots remain? solve_hydrolysis Solution: • Use fresh sulfonyl chloride • Ensure strictly anhydrous conditions • Use inert (N₂/Ar) atmosphere hydrolysis->solve_hydrolysis solve_disulfonylation Solution: • Add sulfonyl chloride slowly to amine • Use 1.1-1.2 eq. of amine • Run reaction at 0°C or lower disulfonylation->solve_disulfonylation solve_incomplete Solution: • Check stoichiometry (use slight excess of amine) • Increase reaction time • Consider a stronger, non-nucleophilic base incomplete_rxn->solve_incomplete

Caption: A systematic workflow for diagnosing the cause of low yield.

Section 3: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the synthesis.

Q1: My reaction yielded almost no product. What are the first things I should check?

A1: A very low or zero yield points to a fundamental issue with reagents or setup.[4]

  • Sulfonyl Chloride Quality: 4-bromo-2-fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive 4-bromo-2-fluorobenzenesulfonic acid.[5] If your reagent is old or has been improperly stored, it may be largely deactivated. It is best to use a fresh bottle or a recently purchased supply.

  • Anhydrous Conditions: This is the single most critical parameter. Any water in the solvent, on the glassware, or in the amine will rapidly destroy the sulfonyl chloride.[5]

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use a freshly opened bottle of an anhydrous solvent (e.g., DCM, THF) or dispense it from a solvent purification system.

    • Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.[4]

Q2: My TLC shows a new, less polar spot than my product, and my yield is low. What is this side product?

A2: You are likely observing the di-sulfonylated byproduct, N,N-bis(4-bromo-2-fluorophenylsulfonyl)cyclopentylamine. This is a classic side reaction with primary amines.[6]

  • Mechanism of Formation: After the first sulfonylation, the product, this compound, still has a proton on the nitrogen atom. This N-H proton is acidic. In the presence of the base (e.g., triethylamine), a small equilibrium concentration of the sulfonamide anion is formed. This anion is a potent nucleophile and can attack a second molecule of the sulfonyl chloride, leading to the di-sulfonylated impurity.[6]

  • Prevention: See Section 4, Problem 2 for detailed mitigation strategies. The key is to control the reaction conditions to favor the mono-sulfonylation pathway.

Q3: Can I use an inorganic base like potassium carbonate (K₂CO₃) or an aqueous base like sodium hydroxide (NaOH)?

A3: While possible under specific conditions (known as Schotten-Baumann conditions for aqueous bases), it is not recommended for this synthesis.[5]

  • Aqueous Base (NaOH): Using an aqueous base dramatically increases the rate of the competing hydrolysis reaction of the sulfonyl chloride, which will almost certainly reduce your yield.[5]

  • Solid Inorganic Base (K₂CO₃): These bases have poor solubility in common organic solvents like DCM, leading to a heterogeneous mixture. This can result in slow and inefficient neutralization of the generated HCl, potentially stalling the reaction.

  • Recommendation: A soluble, non-nucleophilic organic base like triethylamine or pyridine is the standard and most reliable choice for this transformation in an anhydrous organic solvent.[7]

Section 4: In-Depth Troubleshooting Guide

Problem 1: Issues with Starting Materials

Q: How can I be sure my 4-bromo-2-fluorobenzenesulfonyl chloride is of good quality? A: Beyond using a fresh bottle, you can perform a simple quality check. The reported melting point is 63-66 °C.[1] A significantly lower or broader melting range suggests the presence of impurities, most likely the corresponding sulfonic acid from hydrolysis. If you have access to NMR, a ¹H NMR spectrum can quickly confirm its identity and purity.

Q: What are the best practices for handling reagents for this synthesis? A:

  • Sulfonyl Chloride: Store in a desiccator, preferably in a freezer. When weighing, do so quickly and in a dry environment (e.g., glove box or under a nitrogen blanket) to minimize exposure to air.

  • Cyclopentylamine: This is a primary amine and can absorb CO₂ from the air to form a carbamate salt.[4] Use from a recently opened bottle stored under nitrogen. If purity is suspect, it can be distilled from CaH₂.

  • Base (Triethylamine/Pyridine): These can also absorb water. Use from a bottle stored over KOH pellets or purchase a high-purity anhydrous grade.

  • Solvent (DCM/THF): Always use anhydrous grade. THF, if not properly stored or inhibited, can form peroxides.

Problem 2: Sub-optimal Reaction Conditions

Q: How does the choice and amount of base impact the reaction? A: The base is critical for neutralizing the HCl generated. If HCl is not scavenged, it will protonate the cyclopentylamine, rendering it non-nucleophilic and stopping the reaction.

Table 2: Comparison of Common Bases

Base pKa of Conjugate Acid Key Characteristics Recommendation
Triethylamine (TEA) ~10.7 Strong, non-nucleophilic, inexpensive. The standard choice. Use 1.2-1.5 equivalents. Excess can be easily removed during acidic workup.
Pyridine ~5.2 Less basic than TEA, acts as a nucleophilic catalyst. Use 1.5-2.0 equivalents. Can be harder to remove during workup.

| DIPEA (Hünig's base) | ~10.7 | Sterically hindered, very non-nucleophilic. Good for sensitive substrates. | Use 1.2-1.5 equivalents. More expensive than TEA. |

Using too little base will result in an incomplete reaction. Using a vast excess is generally not harmful but makes purification more difficult.

Q: What is the optimal order and rate of reagent addition to minimize di-sulfonylation? A: This is paramount for preventing the di-sulfonylation side reaction.[6]

  • Correct Order: The sulfonyl chloride (or a solution of it) must be added slowly and dropwise to a cooled (0 °C) solution of the cyclopentylamine and the base.

  • Causality: This order maintains a high concentration of the amine nucleophile relative to the electrophilic sulfonyl chloride at all times. This ensures that a molecule of sulfonyl chloride is much more likely to react with the desired primary amine rather than the less abundant and less nucleophilic sulfonamide anion that forms after the initial reaction. Reversing the addition (adding amine to sulfonyl chloride) creates a localized high concentration of the electrophile, dramatically increasing the chance of di-sulfonylation.

Q: My reaction is sluggish at room temperature. Is it safe to heat it? A: Gentle heating (e.g., to 40 °C) can be attempted if the reaction is stalled, but it should be done with caution.[7] Heating will increase the rate of all reactions, including the undesirable di-sulfonylation and potentially other decomposition pathways. Before heating, ensure that all other parameters (reagent quality, stoichiometry, anhydrous conditions) are optimal. Always monitor the reaction closely by TLC or LC-MS if you choose to apply heat.

Section 5: Optimized Experimental Protocols

Protocol 1: Standard Synthesis Protocol

This protocol is a reliable starting point for the synthesis.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclopentylamine (1.05 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution, followed by the addition of triethylamine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: In a separate flask, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Protocol 2: Protocol Optimized to Minimize Di-sulfonylation

This protocol incorporates modifications specifically to suppress the formation of the di-sulfonylated byproduct.

  • Setup: To an oven-dried flask under N₂, add cyclopentylamine (1.1 eq) and anhydrous DCM (~0.1 M).

  • Base Addition: Add triethylamine (1.2 eq).

  • Cooling: Cool the mixture to -20 °C (e.g., using a dry ice/acetonitrile bath).

  • Slow Addition: Add a solution of 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise via a syringe pump over 1-2 hours to ensure a slow and steady addition rate.[6]

  • Reaction: Maintain the reaction at 0 °C for 2-4 hours after the addition is complete, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC/LC-MS.

  • Workup & Purification: Proceed with the workup and purification as described in Protocol 1. The lower temperature and slow addition should significantly reduce the amount of the apolar di-sulfonated impurity.[6]

Section 6: Visualizing Key Reaction Pathways

Understanding the main productive pathway in the context of the primary competing side reactions is key to effective troubleshooting.

G Amine Cyclopentylamine (Nucleophile) Product Desired Product (4-Bromo-N-cyclopentyl-2- fluorobenzenesulfonamide) Amine->Product attacks SulfonylCl 4-Bromo-2-fluorobenzenesulfonyl Chloride (Electrophile) SulfonylCl->Product DiProduct Di-sulfonylation Byproduct SulfonylCl->DiProduct Acid Hydrolysis Byproduct (Sulfonic Acid) SulfonylCl->Acid Base Base (e.g., TEA) Anion Sulfonamide Anion (Nucleophilic) Base->Anion Water Water (Contaminant) Water->Acid attacks (Hydrolysis) Product->Anion deprotonates Anion->DiProduct attacks

Caption: Key reaction pathways in the synthesis and formation of byproducts.

References

  • Al-Sehemi, A. G., & Irfan, A. (2011). Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. Journal of the Serbian Chemical Society.
  • Hogg, S. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(12), 3245–3250.
  • Mondal, S., & Ghorai, P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32909-32935.
  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9579–9583.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21384.
  • Levin, J. I. (2011). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
  • Bull, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Sharma, Dr. V. (2022). Sulfonamide derivatives: Synthesis and applications.
  • Liu, X., et al. (2024).
  • Ali, A., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • LookChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Bromo-2-Fluorobenzenesulfonyl Chloride 98%. Retrieved from [Link]

  • Sanford, M. S. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Wikipedia. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • Caddick, S. (2012). The Synthesis of Functionalised Sulfonamides. University College London.
  • Khan, I. U., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • Tiekink, E. R. T., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 18(6), 1234-1243.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.
  • Pharmacy 180. (n.d.). N-1 Substituted sulphonamides. Retrieved from [Link]

  • SlideShare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-substituted benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial transformation. The following question-and-answer-based troubleshooting guide provides in-depth explanations, field-proven protocols, and visual aids to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a sticky, insoluble polymer instead of my desired primary sulfonamide. What is happening and how can I prevent it?

Answer:

This is a classic case of polysulfonylation , which often manifests as polymerization. It occurs when a newly formed sulfonyl chloride group on one molecule reacts with the unprotected amine group of another, starting a chain reaction.[1] This is especially problematic when starting with an amino-substituted aromatic ring that you intend to sulfonate and then react with another amine.

Causality: The core issue is the presence of two highly reactive, mutually-attractive functional groups in the same pot: a nucleophilic amine and an electrophilic sulfonyl chloride.

Troubleshooting Protocol:

  • Protect the Amine Group: This is the most robust solution. Before introducing the sulfonyl chloride or generating it in situ, protect the amine. Acetylation is a common and effective strategy. The resulting amide is significantly less nucleophilic and will not interfere with the sulfonylation step.[1]

  • Control Reaction Conditions:

    • Slow Addition: Add the sulfonating agent (e.g., chlorosulfonic acid) dropwise at a low temperature (e.g., 0-5 °C). This minimizes the concentration of the reactive sulfonyl chloride at any given moment, favoring the intramolecular reaction over the intermolecular polymerization.[1]

    • Stoichiometry: Use a precise stoichiometry. An excess of the sulfonating agent can lead to undesired side reactions.[1]

Workflow Diagram: Preventing Polysulfonylation

G cluster_0 Problematic Pathway cluster_1 Recommended Pathway Aniline Aniline (or similar primary amine) SulfonylChloride p-Aminobenzenesulfonyl Chloride Intermediate Aniline->SulfonylChloride Chlorosulfonation Polymer Insoluble Polymer (Side Product) Aniline->Polymer SulfonylChloride->Polymer Intermolecular Reaction Acetanilide Acetanilide (Protected Amine) ProtectedSulfonyl p-Acetamidobenzenesulfonyl Chloride Acetanilide->ProtectedSulfonyl Chlorosulfonation ProtectedSulfonamide Protected Sulfonamide ProtectedSulfonyl->ProtectedSulfonamide Ammonolysis FinalProduct Desired Primary Sulfonamide ProtectedSulfonamide->FinalProduct Deprotection (Hydrolysis)

Caption: A comparison of problematic vs. recommended synthetic pathways.

Question 2: I'm performing a Hinsberg test to identify my amine, but the results are ambiguous. Why is this happening?

Answer:

The Hinsberg test is a valuable qualitative tool but has known limitations that can lead to confusing results.[2][3] The test relies on the reaction of an amine with benzenesulfonyl chloride to form a sulfonamide, followed by a solubility test in aqueous alkali.[4][5]

Common Issues & Explanations:

  • Insoluble Product with a Primary Amine: While the N-substituted sulfonamide from a primary amine is expected to dissolve in base (due to its acidic N-H proton), it may precipitate if the R-group is very large and hydrophobic, making the overall salt insoluble.

  • No Reaction with a Secondary Amine: Sterically hindered secondary amines may react very slowly or not at all under standard test conditions, mimicking the behavior of a tertiary amine.[6]

  • A Reaction with a Tertiary Amine: While tertiary amines do not form stable sulfonamides, they can catalyze the hydrolysis of the benzenesulfonyl chloride reagent, consuming the base and potentially forming an insoluble amine salt if the acid is added later.[3] Some tertiary amines can also react to form unstable adducts that can complicate the observation.[3][4]

  • Slow Reaction with Aromatic Amines: Aromatic amines like aniline are less nucleophilic than aliphatic amines and may react slowly, making the result difficult to interpret in a short timeframe.[2]

Troubleshooting Table: Interpreting Ambiguous Hinsberg Test Results

ObservationExpected AminePotential IssueRecommended Action
Insoluble precipitate forms, does not dissolve in NaOH.Secondary AmineCould be a primary amine with a large hydrophobic group.Acidify the mixture. If the precipitate dissolves, it was likely the unreacted tertiary amine. If it remains insoluble, it is the secondary sulfonamide.
No visible reaction.Tertiary AmineCould be a sterically hindered secondary amine.Gently warm the reaction mixture and allow for a longer reaction time. Re-evaluate.
Oily layer remains, but base is consumed.Tertiary AmineTertiary amine is catalyzing reagent hydrolysis.Isolate the oily layer and check its solubility in dilute acid. Unreacted tertiary amine will form a soluble ammonium salt.[3]
Reaction is very slow.-Amine may be weakly nucleophilic (e.g., aromatic).Increase reaction time and consider gentle heating.
Question 3: My reaction yield is very low, and I've isolated a significant amount of benzenesulfonic acid. What went wrong?

Answer:

The isolation of benzenesulfonic acid points directly to the hydrolysis of your benzenesulfonyl chloride reagent . Sulfonyl chlorides are highly reactive electrophiles and are very sensitive to moisture.

Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, which will not react with your amine.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry Glassware: Oven-dry all glassware immediately before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane or acetonitrile are common.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is slow.

  • Reagent Quality:

    • Use a fresh bottle of benzenesulfonyl chloride or distill older reagents to ensure purity.

    • Store the reagent under an inert atmosphere and away from moisture.

  • Reaction Setup:

    • Add the amine to the solution of the sulfonyl chloride, not the other way around. This ensures the sulfonyl chloride has an immediate, more potent nucleophile (the amine) to react with rather than trace amounts of water.

Reaction Mechanism: Hydrolysis Side Reaction

G reagents Benzenesulfonyl Chloride + Water (H₂O) attack Nucleophilic Attack (H₂O on Sulfur) reagents->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Chloride Elimination (-Cl⁻) intermediate->elimination product Benzenesulfonic Acid (Side Product) elimination->product

Caption: The hydrolysis pathway of benzenesulfonyl chloride.

Question 4: I'm trying to synthesize a sulfonamide from a thiol precursor, but my main byproduct is a disulfide. How can I improve the selectivity?

Answer:

This is a common issue when generating the sulfonyl chloride in situ from a thiol. The reaction involves oxidation, and a competing side reaction is the oxidative homocoupling of two thiol molecules to form a disulfide.[1][7]

Causality: The conditions used to oxidize the thiol to the sulfonyl chloride can also easily oxidize the thiol to a disulfide, which is often a thermodynamically stable byproduct. This is especially prevalent if the subsequent reaction with the amine is slow (e.g., with a sterically hindered or poorly nucleophilic amine).[1]

Troubleshooting Protocol:

  • Optimize the Oxidant/Chlorinating System: The choice of reagents is critical. Do not rely on a generic protocol.

    • Milder Conditions: Experiment with different systems known to favor sulfonyl chloride formation. A combination of an oxidant and a chlorinating source is often used. Examples include N-Chlorosuccinimide (NCS) with a chloride source or hydrogen peroxide with thionyl chloride.[1]

    • Screening: Systematically screen different oxidants and reaction conditions (temperature, addition rate) to find the optimal balance for your specific substrate.

  • Use a More Nucleophilic Amine: If your process allows, switching to a more nucleophilic amine can "trap" the sulfonyl chloride intermediate as it's formed, outcompeting the disulfide formation pathway.[1]

  • One-Pot Procedure Control: In a one-pot procedure where the thiol is first oxidized and then reacted with the amine, ensure the first step has gone to completion before adding the amine. Analyze a small aliquot by TLC or LC-MS if possible.

References

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). University of Massachusetts. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station. [Link]

  • Barber, H., et al. (2014). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

  • Hinsberg Reagent and Test: Distinguishing Amines Easily. (n.d.). Vedantu. [Link]

  • Hinsberg reaction. (n.d.). Grokipedia. [Link]

  • Hinsberg Test: Definition, Procedure, and Mechanism. (n.d.). Chemistry Learner. [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. [Link]

  • Liu, J., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. (n.d.). CK-12 Foundation. [Link]

  • Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]

  • Bains, S., & Kandasamy, J. (2013). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry. [Link]

  • Angapelly, S., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • N-Substituted Sulfonamide Synthesis. (n.d.). Scribd. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. (2021). ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of calixresorcarenes using magnetic poly triazine-benzene sulfonamide-SO3H. RSC Advances. [Link]

Sources

Technical Support Center: Optimization of Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no yield. What are the first things I should check?

A1: Low yield is a common issue that often traces back to the quality of your reagents and the reaction environment. Start with these fundamental checks:

  • Reagent Purity:

    • Sulfonyl Chloride: These reagents are highly sensitive to moisture and can readily hydrolyze to the unreactive sulfonic acid.[1] It is crucial to use a freshly opened bottle, a recently purified batch, or to re-purify it before use.

    • Amine: Amines can absorb atmospheric carbon dioxide, forming carbamates that can interfere with the reaction. Ensure your amine is pure and dry.[1]

    • Solvent & Base: Always use anhydrous solvents and dry bases. Water is the primary enemy of this reaction, as it competes with the amine in reacting with the sulfonyl chloride.[1][2]

  • Reaction Conditions:

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a tertiary amine base (1.1–1.5 equivalents) to neutralize the HCl generated.[1][3]

    • Temperature: Most sulfonamide couplings are run at 0 °C to room temperature.[4] If the reaction is sluggish due to poorly nucleophilic amines or steric hindrance, gentle heating may be required. However, be aware that higher temperatures can promote side reactions.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of reagents by atmospheric moisture.[1]

Q2: How do I choose the right base for my reaction? Is pyridine always the best choice?

A2: The choice of base is critical and depends on the specific substrates and desired reaction kinetics. While pyridine is a classic choice, it's not always optimal.[3]

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are non-nucleophilic bases that act solely as proton scavengers.

    • TEA is a common and effective choice.[4]

    • DIPEA is bulkier and slightly less basic than TEA, which can be advantageous in preventing side reactions with sensitive substrates.[5][6]

  • Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This can accelerate the reaction with the amine. However, its basicity is lower than that of TEA.[7]

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, often used in small (catalytic) amounts alongside a stoichiometric base like TEA or pyridine.[8][9] It forms a very reactive DMAP-sulfonyl intermediate, which is particularly useful for reactions with weak nucleophiles like sterically hindered amines or alcohols.[8][10] In some cases, DMAP can be used as the sole additive without another base.[8]

BasepKa of Conjugate AcidPrimary RoleKey Considerations
Triethylamine (TEA)~10.7Proton ScavengerStandard, effective, and readily available.[4]
DIPEA (Hünig's Base)~11Proton ScavengerSterically hindered, good for sensitive substrates.[5]
Pyridine~5.2Proton Scavenger & CatalystCan accelerate reactions via a pyridinium intermediate.[7]
DMAP~9.7Nucleophilic CatalystHighly effective for challenging substrates, used in catalytic amounts.[8][9]
Q3: I'm working with a sterically hindered amine/sulfonyl chloride and getting poor conversion. What can I do?

A3: Steric hindrance slows down the reaction by impeding the nucleophilic attack of the amine on the sulfur atom. Several strategies can overcome this:

  • Use a Stronger Nucleophilic Catalyst: Adding catalytic DMAP is often the most effective first step. The DMAP-sulfonyl intermediate is significantly more reactive and can overcome the steric barrier.[8]

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition.

  • Alternative Catalysts: For particularly challenging couplings, consider using metal catalysts. For instance, indium has been shown to catalyze the sulfonylation of sterically hindered anilines effectively.[11][12]

  • Alternative Reagents: Instead of sulfonyl chlorides, consider using sulfonyl fluorides activated by a Lewis acid like Ca(NTf₂)₂. This can be a milder approach for complex molecules.[11]

Troubleshooting Guide

Problem 1: Formation of a White Precipitate Immediately Upon Adding the Base
  • Observation: A salt (e.g., triethylammonium chloride) precipitates from the reaction mixture.

  • Indication: This is a positive sign that the reaction is proceeding, as the base is neutralizing the HCl byproduct.[13]

  • Action: No action is typically needed. Continue the reaction as planned.

Problem 2: The Sulfonyl Chloride is Decomposing (Visible Fuming, Color Change)
  • Observation: The reaction mixture fumes excessively upon addition of the sulfonyl chloride, or a significant color change occurs.

  • Cause: This points to rapid hydrolysis of the sulfonyl chloride due to water in the solvent, amine, or base.[1][14]

  • Troubleshooting Workflow:

G start Reaction Fuming/ Decomposition check_reagents Verify Anhydrous Conditions start->check_reagents dry_solvent Redistill or use fresh anhydrous solvent check_reagents->dry_solvent Solvent wet? dry_amine Dry amine over KOH or distill check_reagents->dry_amine Amine wet? dry_base Distill base (e.g., TEA) from CaH2 check_reagents->dry_base Base wet? rerun Re-run reaction under inert atmosphere dry_solvent->rerun dry_amine->rerun dry_base->rerun

Caption: Troubleshooting workflow for sulfonyl chloride decomposition.

Problem 3: Multiple Spots on TLC, Including a Stubborn Starting Material Spot
  • Observation: TLC analysis shows the product spot, unreacted amine, and potential side products. The amine spot does not diminish over time.

  • Cause: This could be due to several factors: insufficient sulfonylating agent, a poorly nucleophilic amine, or competing side reactions.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure at least a 1:1 molar ratio of sulfonyl chloride to amine. If hydrolysis is suspected, a slight excess (1.1 eq) of the sulfonyl chloride may be beneficial.

    • Enhance Reactivity:

      • Add catalytic DMAP to accelerate the reaction.[8]

      • Gently heat the reaction, monitoring by TLC for product formation versus decomposition.

    • Identify Side Products: A common side product is the bis-sulfonated amine, especially with primary amines if excess sulfonyl chloride and base are used. Another is the hydrolyzed sulfonic acid. LC-MS analysis can help identify these species.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Coupling

This protocol provides a standard starting point for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using triethylamine as the base.

Materials:

  • Amine (1.0 mmol)

  • Aryl or Alkyl Sulfonyl Chloride (1.05 mmol)

  • Triethylamine (1.5 mmol), distilled

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the triethylamine via syringe.

  • In a separate vial, dissolve the sulfonyl chloride in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.[17][18]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[19]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)[17]

  • Developing chamber

  • Suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

  • Visualizing stain (e.g., potassium permanganate or fluorescamine spray for amines)[15]

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On a TLC plate, draw a baseline in pencil and mark lanes for your starting amine, co-spot (amine + reaction mixture), and the reaction mixture.

  • Using a capillary tube, spot a small amount of the dissolved starting amine and the reaction mixture in their respective lanes.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress.[20]

  • If necessary, use a stain to visualize spots that are not UV-active.

G cluster_0 Reaction Monitoring Workflow start Start Reaction take_aliquot Take Aliquot (t = 0, 1h, 2h...) start->take_aliquot spot_tlc Spot on TLC Plate: - Amine (SM) - Co-spot - Reaction (Rxn) take_aliquot->spot_tlc develop_tlc Develop & Dry TLC Plate spot_tlc->develop_tlc visualize Visualize under UV and/or with Stain develop_tlc->visualize analyze Analyze Spot Progression: - SM Disappearance - Product Appearance visualize->analyze decision Reaction Complete? analyze->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->take_aliquot

Caption: Workflow for monitoring a sulfonamide coupling reaction using TLC.

References

  • Vertex AI Search. (2025). How does Ethyl Sulfonyl Chloride react with amines? - Blog.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.
  • RSC Advances. (n.d.).
  • Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Google Patents. (n.d.).
  • ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Who we serve. (2024).
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wikipedia. (n.d.). Hinsberg reaction.
  • Wikipedia. (n.d.). Sulfonamide.
  • BenchChem. (n.d.).
  • RSC Publishing. (2021).
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Journal of the American Chemical Society. (2019).
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (2025). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • ScienceDirect. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • University of Oxford. (n.d.). Research | Willis Group.
  • ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • National Institutes of Health. (n.d.).
  • Quora. (2017). Which of the following is more basic, pyridine or triethylamine?
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Food Safety and Inspection Service. (2009).
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Reddit. (2019). Using Pyridine vs. Triethylamine.
  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). N,N-Diisopropylethylamine.
  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?
  • National Institutes of Health. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Purification of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (CAS No. 1334497-45-8).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this and structurally similar sulfonamide compounds.

Section 1: Compound Profile & Initial Assessment

This compound is a halogenated aromatic sulfonamide. Its structure presents specific purification challenges due to the presence of polar (sulfonamide) and non-polar (bromo- and fluoro-substituted benzene ring, cyclopentyl group) moieties. Understanding its physical properties is the first step toward a successful purification strategy.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₁₁H₁₃BrFNO₂SProvides the elemental composition.
Molecular Weight 322.19 g/mol [1]Relevant for mass spectrometry analysis and calculating molar equivalents.
Physical Form Likely a solid at room temperatureThis makes recrystallization a primary and highly effective purification technique.[2]
Solubility Profile Generally soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Alcohols) and poorly soluble in non-polar solvents (e.g., Hexane) and water.Critical for selecting appropriate solvent systems for both recrystallization and chromatography.
Key Functional Groups Sulfonamide, Phenyl, Bromo, Fluoro, CyclopentylThe sulfonamide group's acidic proton (N-H) can influence interactions with chromatographic stationary phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but common contaminants often include:

  • Unreacted Starting Materials: Such as 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine.

  • Hydrolyzed Sulfonyl Chloride: 4-bromo-2-fluorobenzenesulfonic acid, formed if the sulfonyl chloride starting material is exposed to moisture.

  • Over-alkylated or Side-reaction Products: Depending on the reaction conditions, minor side products may form.[2]

  • Residual Solvents and Reagents: Such as triethylamine or pyridine used as a base in the sulfonylation step.[3]

Q2: What is the best initial approach to purify a crude solid sample of this compound?

A2: For solid sulfonamides, recrystallization is often the most efficient and cost-effective first-line purification method.[3] It is excellent for removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, or if the impurities are structurally very similar, column chromatography is the next logical step.[2][4]

Q3: How do I effectively monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring.[2] Use a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation from impurities. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[2] It can precisely resolve and quantify the main product and any impurities.[5]

Section 3: Troubleshooting Guide & Protocols

This section addresses specific problems you may encounter during purification, providing explanations and actionable solutions.

Part 3.1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[2]

Q: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] The resulting oil is often an impure amorphous state.

  • Causality: The boiling point of your chosen solvent is likely too high, or the crude material is highly impure, causing a significant melting point depression.[6]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation point. Allow it to cool much more slowly.[6]

    • Change Solvent System: The solvent may be too nonpolar. Switch to a more polar solvent or use a binary solvent system. For sulfonamides, mixtures like ethanol/water or isopropanol/water are often effective.[3][6]

    • Induce Crystallization at a Lower Temperature: After re-dissolving, cool the solution slowly and try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[6]

Q: I have a very low yield after recrystallization. What went wrong?

A: Low yield is typically a solubility issue.

  • Causality:

    • Too Much Solvent: Using an excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.[6]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even when cold.

    • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper.[6]

  • Solutions:

    • Concentrate the Filtrate: If you suspect too much solvent was used, carefully evaporate some of the solvent from the mother liquor and attempt a second cooling cycle to recover more product.

    • Optimize the Solvent: Perform small-scale solubility tests to find a solvent where your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

    • Use Pre-heated Glassware: When performing a hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[6]

  • Solvent Selection: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.[3] Heat the mixture with stirring (e.g., on a hot plate) until the solvent is gently boiling and the solid has completely dissolved. If it doesn't dissolve, add small portions of hot solvent until a clear solution is obtained.[3]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[3][6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals on the filter paper or in a desiccator under vacuum to remove all traces of solvent.

// Paths from Start Start -> Problem; Problem -> OilingOut [label="Yes"]; Problem -> LowYield [label="Yes"]; Problem -> NoCrystals [label="Yes"]; Problem -> Success [label="No"];

// Solutions for Oiling Out Sol_Oiling1 [label="Re-heat, add more solvent,\nand cool slowly.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Oiling2 [label="Change to a more polar\nor binary solvent system.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OilingOut -> Sol_Oiling1; OilingOut -> Sol_Oiling2;

// Solutions for Low Yield Sol_Yield1 [label="Concentrate mother liquor\nand re-cool.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Yield2 [label="Re-evaluate solvent choice\nwith solubility tests.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield -> Sol_Yield1; LowYield -> Sol_Yield2;

// Solutions for No Crystals Sol_NoCrystals1 [label="Induce crystallization:\nscratch flask or add seed crystal.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_NoCrystals2 [label="Solution is not saturated.\nEvaporate some solvent.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystals -> Sol_NoCrystals1; NoCrystals -> Sol_NoCrystals2; } caption: A flowchart for troubleshooting common recrystallization problems.

Part 3.2: Column Chromatography

When recrystallization is insufficient, column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[2][4]

Q: My compound is not moving off the baseline (Rf = 0) on the silica gel column.

A: This indicates that your mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase.

  • Causality: The sulfonamide group, along with the fluorine atom, creates a polar molecule that adsorbs strongly to silica. The chosen eluent (e.g., pure hexane or a low percentage of ethyl acetate in hexane) lacks the polarity to compete for the adsorption sites.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 20%, 30%, and so on, while monitoring the elution with TLC.

    • Add a Stronger Modifier: For highly retained compounds, adding a small amount (0.5-1%) of methanol or isopropanol to your eluent system can significantly increase its polarity and improve elution.

    • Consider a Different Stationary Phase: If the compound remains difficult to elute even with highly polar mobile phases, consider switching to a less polar stationary phase like alumina or using reverse-phase chromatography (C18 silica).[4]

Q: The separation between my product and an impurity is very poor.

A: Poor resolution means the selectivity of your chromatographic system is not optimal for the two compounds.

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in the chosen eluent system.

  • Solutions:

    • Optimize the Mobile Phase: Try a different solvent mixture with similar polarity but different chemical properties. For example, replace Ethyl Acetate/Hexane with Dichloromethane/Methanol. The change in solvent-solute interactions can dramatically alter selectivity.

    • Use Gradient Elution: Instead of a constant (isocratic) mobile phase, start with a less polar eluent and gradually increase its polarity over the course of the separation.[4] This can help resolve compounds that are close together. A study on separating different sulfonamides effectively used a gradient of methanol in CO2.[5][7][8]

    • Change the Stationary Phase: The choice of stationary phase has a major impact on selectivity.[4] If standard silica is not working, consider phases like aminopropyl- or phenylamide-modified silica, which have shown good selectivity for sulfonamides.[4][5]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., Hexane) and a moderately polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better resolution.

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions while maintaining a constant flow rate.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

// Workflow Logic Start -> Recrystallization; Recrystallization -> CheckPurity1; CheckPurity1 -> FinalProduct [label="Purity OK"]; CheckPurity1 -> ColumnChrom [label="Purity Not OK"]; ColumnChrom -> CheckPurity2; CheckPurity2 -> FinalProduct [label="Purity OK"]; CheckPurity2 -> PrepHPLC [label="Purity Not OK\nor Isomers Present"]; PrepHPLC -> FinalProduct; } caption: A decision tree for selecting the appropriate purification strategy.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
  • Bromine and fluorine substituted N-(4-aryl)-benzenesulfonamides: synthesis, crystal structure and Hirshfeld surface analysis. (n.d.). Der Pharma Chemica.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Preparative HPLC Purific
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025).
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • This compound, 95% Purity, C11H13BrFNO2S, 250 mg. (n.d.). CP Lab Safety.
  • This compound | 1334497-45-8. (n.d.). Sigma-Aldrich.

Sources

"4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot potential stability issues encountered when working with this compound in solution. While specific stability data for this compound is not extensively published, this guide synthesizes established knowledge on the stability of aryl sulfonamides to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A: Generally, sulfonamides are considered hydrolytically stable, especially under neutral to alkaline conditions (pH 7-9).[1] Studies on various sulfonamides have shown long half-lives under typical environmental pH and temperature conditions.[1] However, stability can be compromised at more acidic pH levels (e.g., pH 4).[1] While some sulfonamides have shown stability across a wide pH range (pH 2 to 11), it is crucial to determine the empirical stability of your specific compound under your experimental conditions.[2]

Q2: What are the primary factors that can influence the stability of this compound in my solution?

A: The stability of this compound in solution can be influenced by several factors:

  • pH: As a primary factor, pH can significantly impact the rate of hydrolysis. Some sulfonamides are less stable in acidic conditions.[1][3]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2]

  • Light (Photostability): Exposure to UV or ambient light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

  • Solvent: The choice of solvent and the presence of any impurities can affect stability.

  • Microbial Contamination: In non-sterile aqueous buffers, microbial growth can lead to enzymatic degradation of the compound.[4][5]

Q3: I am dissolving the compound in an organic solvent like DMSO for stock solutions. Are there any stability concerns?

A: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many organic compounds. Generally, stock solutions in anhydrous DMSO stored at low temperatures (e.g., -20°C or -80°C) are stable for extended periods. However, repeated freeze-thaw cycles should be avoided as this can introduce moisture, which may lead to hydrolysis over time. It is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: How can I proactively assess the stability of this compound in my specific experimental buffer?

A: The most effective way to assess stability is to perform a small-scale, time-course experiment.

  • Prepare the solution of your compound in the desired buffer.

  • Divide the solution into several aliquots.

  • Store the aliquots under your intended experimental conditions (e.g., temperature, light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

Troubleshooting Guide: Investigating Degradation in Solution

If you observe a loss of your compound's activity, a decrease in its concentration over time, or the appearance of unexpected analytical peaks, use this guide to systematically troubleshoot the potential stability issue.

Step 1: Initial Assessment and Confirmation

Before proceeding with an in-depth investigation, confirm that the observed issue is due to degradation.

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC, LC-MS) is validated and can accurately quantify the parent compound without interference.

  • Check Standard and Reagents: Prepare a fresh solution from a new weigh-out of the compound to rule out issues with the initial stock solution or weighing errors.

  • Confirm Identity: Use mass spectrometry to confirm that the peak you are monitoring corresponds to the correct mass of this compound.

Step 2: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to identify the conditions that cause degradation and to characterize the resulting degradation products.[6][7][8] This is a critical step in developing stable formulations and robust analytical methods.[8]

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose each solution to one of the following stress conditions. Include a control sample protected from all stress conditions.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a set period.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set period.

    • Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).

    • Photolytic Stress: Expose the solution to a light source (e.g., a photostability chamber with UV and visible light).

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) and LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss of 5-20% of the active ingredient is generally considered suitable for revealing potential degradation products.[6]

The diagram below illustrates the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (UV/Vis Light) Control Control Sample (Protected) Prep->p1 Analysis Analyze all samples by Stability-Indicating HPLC/LC-MS Acid->p2 Base->p2 Oxidation->p2 Thermal->p2 Photo->p2 Control->p2 Eval Compare stressed samples to control. Identify degradation products and pathways. Analysis->p3 p1->Acid p1->Base p1->Oxidation p1->Thermal p1->Photo p1->Control p2->Analysis p3->Eval

Workflow for a Forced Degradation Study.
Step 3: Data Interpretation and Mitigation Strategies

Based on the results of your forced degradation study, you can identify the likely cause of instability and implement mitigation strategies.

ObservationPotential CauseRecommended Mitigation Strategy
Degradation in acidic sample Acid-catalyzed hydrolysisAdjust the pH of your solution to neutral or slightly basic (pH 7-9). Use non-acidic buffers.
Degradation in basic sample Base-catalyzed hydrolysisAdjust the pH of your solution to neutral or slightly acidic. Avoid strongly basic buffers.
Degradation in oxidative sample OxidationDegas your solvents. Consider adding an antioxidant if compatible with your experiment. Avoid sources of peroxides.
Degradation in thermal sample Thermally labileConduct experiments at a lower temperature. Store stock and working solutions at appropriate cold temperatures (e.g., 4°C, -20°C).
Degradation in photolytic sample PhotosensitivityProtect solutions from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit environment.
Potential Degradation Pathways

While the exact degradation products of this compound need to be empirically determined, a common degradation pathway for sulfonamides is the hydrolysis of the sulfonamide bond.

Degradation_Pathway Parent This compound Products Degradation Products Parent->Products Stress Condition (e.g., Acid/Base Hydrolysis) SulfonicAcid 4-bromo-2-fluorobenzenesulfonic acid Products->SulfonicAcid Sulfonamide Bond Cleavage Amine Cyclopentylamine Products->Amine Sulfonamide Bond Cleavage

Potential Hydrolytic Degradation Pathway.

Best Practices for Handling and Storage

To maximize the shelf-life and reproducibility of your experiments with this compound, adhere to the following best practices:

  • Storage of Solid Compound: Store the solid material in a tightly sealed container at the recommended temperature, protected from light and moisture.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

  • Stock Solutions:

    • Store stock solutions in anhydrous DMSO or another suitable organic solvent at -20°C or -80°C.

    • Aliquot stock solutions into single-use volumes to avoid contamination and multiple freeze-thaw cycles.

  • Aqueous Solutions:

    • Prepare fresh aqueous solutions for each experiment from the stock solution.

    • If aqueous solutions must be stored, sterile filter them and store at 4°C for short periods. Perform a stability check if storing for more than a day.

    • Protect aqueous solutions from light, especially if photostability is a concern.

By following these guidelines and employing a systematic troubleshooting approach, you can ensure the stability and integrity of this compound in your research.

References
  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Loftin, K.A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. Available at: [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • García-Galán, M.J., et al. (2010). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano. Available at: [Link]

  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Berritt, S., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Paradowski, M. (2015). Aryl Sulfonamides made easy. Sussex Drug Discovery Centre. Available at: [Link]

Sources

Technical Support Center: Optimizing Solubility of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide for Robust Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in experimental assays. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with "4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide" and other similarly poorly soluble molecules. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to achieve reliable and reproducible assay results.

Introduction: The Challenge of Poor Solubility

Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to unreliable in vitro assay data and hindering the accurate assessment of a compound's biological activity.[1][] Compounds like this compound, a substituted sulfonamide, are frequently lipophilic and may exhibit low intrinsic aqueous solubility. This can cause precipitation in aqueous assay buffers, leading to erroneously low measurements of compound activity.[1]

This guide will walk you through a systematic approach to improving the solubility of this and other challenging compounds, ensuring that the true biological effects are accurately measured.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening?

A1: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.[1][3] While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds[4][5], this does not guarantee solubility in an aqueous environment. When a concentrated DMSO stock is introduced into an aqueous buffer, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate out of solution.[1][3] The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize its potential to interfere with the assay and to avoid this precipitation issue.[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing robust experiments.[7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of the compound that can be dissolved and remain stable over time.[9] This is often a lower value than kinetic solubility.

  • Kinetic solubility is the concentration at which a compound, typically dissolved in a solvent like DMSO and then added to an aqueous buffer, begins to precipitate.[9][10] This measurement often results in a supersaturated, metastable solution, which can be misleading as the compound may precipitate over the course of a longer assay incubation.[7][8]

For most screening assays, you are likely working with kinetic solubility. Being aware of this can help you anticipate potential precipitation issues over time.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: Gentle warming can be a useful technique to aid dissolution, but it should be approached with caution.[3][11] Some compounds may be heat-labile and can degrade at elevated temperatures. Additionally, a solution that is clear when warm may become supersaturated upon cooling to the assay temperature, leading to precipitation during the experiment. If you use heat, always inspect the solution for precipitation after it has returned to room temperature.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

Problem 1: Compound is not fully dissolving in 100% DMSO.

Cause: The compound may have very low solubility even in neat DMSO, or it may be in a crystalline form that is difficult to dissolve.[12]

Solution Workflow:

Caption: Workflow for troubleshooting poor solubility in 100% DMSO.

Detailed Steps:

  • Sonication: Place the vial containing the compound and DMSO in a sonicating water bath. The ultrasonic waves can help to break up solid aggregates and enhance dissolution.[12]

  • Gentle Warming: If sonication is insufficient, gently warm the solution (e.g., in a 37°C water bath).[11] Avoid excessive heat to prevent compound degradation.

  • Alternative Solvents: If the compound remains insoluble, consider alternative polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[13] However, always verify the compatibility of these solvents with your specific assay, as they can be more aggressive than DMSO.

Problem 2: Compound precipitates upon dilution into aqueous buffer.

Cause: The aqueous solubility of the compound is being exceeded.

Solution Strategies:

Explanation: Introducing a water-miscible co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[14][15] Co-solvents work by reducing the polarity of the aqueous medium.[]

Recommended Co-solvents and Starting Concentrations:

Co-SolventTypical Starting Concentration in Final Assay VolumePotential Concerns
DMSO< 0.5%Can interfere with some enzyme assays.[3][16]
Ethanol1-5%Can affect cell viability and enzyme activity.[17]
Polyethylene Glycol 400 (PEG 400)1-10%Can increase viscosity; generally well-tolerated.[]
Propylene Glycol1-10%Similar to PEG 400, good safety profile.[]

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of this stock solution in 100% DMSO.

  • From the DMSO serial dilution, perform a final dilution into your aqueous assay buffer. Ensure the final concentration of DMSO is consistent across all wells and is below the tolerance level of your assay.[6]

  • Visually inspect for any precipitation immediately after dilution and after a period equivalent to your assay's incubation time.

Explanation: The solubility of ionizable compounds is often pH-dependent.[18][19] Sulfonamides can have an acidic proton on the nitrogen atom. By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble ionized form.[20]

Workflow for pH Optimization:

Caption: Decision workflow for using pH adjustment to improve solubility.

Experimental Protocol: pH Screening

  • Prepare a set of your assay buffer at different pH values (e.g., pH 6.0, 7.4, 8.5).

  • Add your compound (from a DMSO stock) to each buffer to the final desired concentration.

  • Incubate for a short period and visually or instrumentally (e.g., using nephelometry) assess for precipitation.

  • Crucially , ensure that the activity of your target (e.g., enzyme, receptor) is not adversely affected by the change in pH. Run control experiments at each tested pH.

Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that has significantly improved aqueous solubility.[23][24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[25]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO).

  • Add the compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 10:1 is often effective.

  • Allow the solution to equilibrate (e.g., for 1-2 hours at room temperature) to allow for complex formation.

  • This solution can then be used as your working stock for further dilutions in the assay buffer.

Best Practices for Stock Solution Preparation and Handling

  • Accurate Weighing and Measurement: Use a calibrated analytical balance and high-quality volumetric flasks for preparing stock solutions to ensure accurate concentrations.[26]

  • Proper Dissolution Technique: Add a small amount of solvent to your solid compound before adding the full volume to prevent clumping. Mix thoroughly using a vortex or sonicator until the solution is clear.[27]

  • Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[6][12]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[26]

By systematically applying these troubleshooting strategies and adhering to best practices, you can overcome the solubility challenges posed by compounds like this compound and ensure the integrity and reliability of your experimental data.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Applied Pharmaceutics. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Journal of Functional Biomaterials. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • International Journal of Current Pharmaceutical Research. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • European Journal of Pharmaceutical Sciences. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ACS Omega. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]

  • Signal Transduction and Targeted Therapy. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • International Journal of Molecular Sciences. (2022). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. [Link]

  • Chemistry – A European Journal. (2019). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. [Link]

  • Pharmaceuticals. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ACS Medicinal Chemistry Letters. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ResearchGate. (2021). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Synonyms.com. (2026). pH adjustment: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • MDPI. (2018). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. [Link]

  • Molecules. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H13BrFNO2S, 250 mg. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

Sources

Overcoming resistance in bacteria to sulfonamide-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=["troubleshooting high sulfonamide MIC values", "unexpected sulfonamide susceptibility in bacteria with resistance genes", "interpreting checkerboard synergy assay results sulfonamides", "troubleshooting PCR failure for sul genes", "folP gene sequencing artifacts and interpretation", "CLSI guidelines for sulfonamide susceptibility testing", "EUCAST guidelines for sulfonamide MIC testing", "validation of efflux pump inhibition assays", "optimizing DHPS enzyme kinetic assays for inhibitors", "troubleshooting bacterial transformation for resistance gene cloning"]))

Technical Support Center: Overcoming Sulfonamide Resistance

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to sulfonamide-based compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting for common (and uncommon) issues encountered during experimentation. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating and your results are robust.

Section 1: Initial Characterization of Resistance

This section addresses the foundational step in any resistance study: accurately quantifying the level of resistance.

FAQ 1.1: My bacterial isolate shows high growth even at maximum sulfonamide concentrations in my MIC assay. How can I confirm and accurately quantify this high-level resistance?

Answer: Observing growth at the upper limit of a standard Minimum Inhibitory Concentration (MIC) assay is a common challenge indicating high-level resistance. Simply noting the MIC as ">X mg/L" is often insufficient for mechanism-of-action studies or for evaluating the potency of new inhibitors.

Causality and Troubleshooting Strategy:

The primary issue is that the concentration range of your assay is not broad enough to capture the true MIC. To address this, you must extend the antibiotic concentration range.

  • Underlying Principle: Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.[1][2][3] High-level resistance often arises from either a drastic modification of the target enzyme that lowers its affinity for the drug, or the acquisition of a drug-insensitive alternative enzyme.[4][5][6] To overcome this, the drug concentration must be increased to a level that can effectively compete with the substrate, p-aminobenzoic acid (PABA), or inhibit the alternative enzyme.

Detailed Protocol: Extended Range Broth Microdilution MIC Assay

This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

  • Prepare High-Concentration Stock: Prepare a sterile, high-concentration stock of your sulfonamide (e.g., sulfamethoxazole) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in your assay remains below levels that affect bacterial growth (typically <1%).

  • Serial Dilution Setup: Instead of a standard 2-fold dilution series starting from 64 or 128 mg/L, begin your series at a much higher concentration, such as 2048 mg/L or even 4096 mg/L.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of your highest drug concentration (e.g., 4096 mg/L in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[9][10]

  • Expert Insight: Be aware of potential drug precipitation at very high concentrations. Visually inspect your stock and the highest concentration wells to ensure the drug remains in solution. If solubility is an issue, consider using a different sulfonamide or preparing the stock in a small amount of 1M NaOH before diluting, as recommended for sulfadiazine.[11]

Section 2: Identifying the Molecular Resistance Mechanism

Once resistance is quantified, the next critical step is to determine the underlying molecular cause. The two most prevalent mechanisms are the acquisition of mobile sul genes or mutations in the chromosomal folP gene.[4][12][13]

FAQ 2.1: My isolate is highly resistant to sulfonamides. How do I determine if this is due to acquired sul genes or mutations in the native DHPS enzyme (folP)?

Answer: A systematic molecular approach is required to differentiate between these two common mechanisms. The most efficient strategy is to first screen for the most common horizontally acquired resistance genes (sul1, sul2, sul3).[14] If these are absent, you then proceed to sequence the chromosomal folP gene to look for mutations known to confer resistance.[15][16][17]

Experimental Workflow Diagram:

G start Resistant Isolate (High MIC) pcr_sul Multiplex PCR for sul1, sul2, sul3 start->pcr_sul pcr_result Analyze Gel Electrophoresis pcr_sul->pcr_result sul_positive Mechanism Identified: Acquired Resistance Gene(s) pcr_result->sul_positive Band(s) Present folp_pcr PCR Amplify folP Gene pcr_result->folp_pcr No Bands folp_seq Sanger Sequence folP Amplicon folp_pcr->folp_seq seq_analysis Analyze Sequence Data folp_seq->seq_analysis folp_mutated Mechanism Identified: Target Modification (folP mutation) seq_analysis->folp_mutated Mutation(s) Found other_mech Investigate Other Mechanisms (e.g., Efflux, Permeability) seq_analysis->other_mech Wild-Type Sequence

Caption: Workflow for identifying the molecular basis of sulfonamide resistance.

Protocol 1: Multiplex PCR for sul1, sul2, and sul3 Genes

This protocol allows for the simultaneous detection of the three most common plasmid-mediated sulfonamide resistance genes.[18][19]

  • DNA Extraction: Extract high-quality genomic DNA from your bacterial isolate. Standard commercial kits or a boil-prep method can be used.

  • Primer Selection: Use a validated set of primers for sul1, sul2, and sul3. Ensure the expected amplicon sizes are distinct enough to be resolved on an agarose gel.

    Gene Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size (bp)
    sul1 CCGATATTGCTGAGGCGG TCGTCATATGCGCCTTGAG ~438
    sul2 GCGCTCAAGGCAGATGGCATT GCTAGGCGTGATGCCTCGG ~273
    sul3 ATGGTGAAGCTTTCCAACCG TTAAGGGTTGTACTGCGCGT ~798

    (Note: Primer sequences should always be verified against recent literature and sequence databases.[20][21][22])

  • PCR Reaction: Set up a 25 µL PCR reaction containing: 12.5 µL of 2x PCR Master Mix, 0.5 µL of each primer (10 µM stock), 1 µL of template DNA (~50 ng), and nuclease-free water to 25 µL.

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 5 min

    • 30 Cycles:

      • Denaturation: 94°C for 30 sec

      • Annealing: 58°C for 30 sec (This may need optimization)

      • Extension: 72°C for 60 sec

    • Final Extension: 72°C for 7 min

  • Analysis: Run 10 µL of the PCR product on a 1.5% agarose gel. The presence of a band at the expected size for sul1, sul2, or sul3 confirms the presence of that gene.[18]

Protocol 2: folP Gene Amplification and Sequencing

If the sul gene PCR is negative, the next step is to investigate the chromosomal target.

  • Primer Design: Design primers to amplify the entire coding region of the folP gene from your bacterial species. Use the genome sequence of a reference strain for this purpose.

  • PCR Amplification: Perform a standard PCR to amplify the folP gene. Use a high-fidelity polymerase to minimize PCR-induced errors.

  • Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis:

    • Align your sequence with the wild-type folP sequence from a known susceptible strain of the same species.

    • Look for non-synonymous mutations (those that change an amino acid). Compare any identified mutations to those previously reported in the literature to confer sulfonamide resistance.[15][16][23] For example, in Neisseria meningitidis, substitutions at codons 31 and 194 are well-documented resistance determinants.[23]

FAQ 2.2: My isolate has a wild-type folP sequence and is negative for sul genes, yet it displays a moderately elevated MIC. What other mechanisms could be responsible?

Answer: While target modification and bypass are the most common mechanisms, other factors can contribute to reduced sulfonamide susceptibility. The most likely candidate is the active efflux of the drug from the bacterial cell.[11]

Causality and Troubleshooting Strategy:

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the cell, preventing them from reaching their target concentration.[24][25] To test for this, you can perform an MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI strongly suggests that efflux is contributing to resistance.

Protocol: MIC Assay with an Efflux Pump Inhibitor

  • Select an EPI: Choose a broad-spectrum EPI. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a common choice, but it is a metabolic uncoupler and can be toxic. Phenylalanine-arginine β-naphthylamide (PAβN) is another widely used inhibitor, particularly for RND-family pumps in Gram-negative bacteria.[26][27]

  • Determine EPI Sub-Inhibitory Concentration: First, determine the MIC of the EPI alone against your isolate to ensure you use it at a concentration that does not inhibit growth on its own.

  • Perform Checkerboard or Single-Concentration Assay:

    • Simple Method: Perform two parallel MIC assays for your sulfonamide. One is a standard assay, and the other includes the sub-inhibitory concentration of the EPI in all wells.

    • Interpretation: A ≥4-fold decrease in the sulfonamide MIC in the presence of the EPI is considered significant and indicative of efflux pump activity.[26]

  • Confirm with Fluorometric Assays: For more direct evidence, you can use a fluorescent substrate of the pump (e.g., ethidium bromide). Resistant cells will show low intracellular fluorescence due to active efflux. Adding an effective EPI will block this efflux, leading to an increase in intracellular fluorescence.[24]

Section 3: Strategies to Overcome Resistance

Identifying the resistance mechanism opens the door to rationally designing strategies to restore the efficacy of sulfonamides. Combination therapy is a cornerstone of this approach.

FAQ 3.1: My isolate is resistant due to an acquired sul gene. How can I test if combining the sulfonamide with another drug, like trimethoprim or a novel DHPS inhibitor, can overcome this resistance?

Answer: The checkerboard assay is the gold-standard in vitro method to quantitatively assess the interactions between two antimicrobial agents.[28][29] It allows you to determine if the combination is synergistic (more effective than the sum of its parts), additive (equal to the sum), indifferent (no interaction), or antagonistic (less effective).

Mechanism of Synergy: Sulfonamides and trimethoprim are a classic synergistic pair because they inhibit two sequential steps in the same essential metabolic pathway: folate biosynthesis. Sulfonamides block DHPS, and trimethoprim blocks the subsequent enzyme, dihydrofolate reductase (DHFR).[6][30] This dual blockade is often effective even when one of the targets is resistant.

Folate Biosynthesis Pathway and Drug Action:

Folate_Pathway cluster_0 Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS DHPS (encoded by folP) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF + Glutamate DHFR DHFR (encoded by folA) THF Tetrahydrofolate (Essential for DNA Synthesis) DHFR->THF DHF->DHFR Sulfa Sulfonamides Sulfa->DHPS Competitive Inhibition Trim Trimethoprim Trim->DHFR Inhibition

Caption: Inhibition points of sulfonamides and trimethoprim in the bacterial folate pathway.

Protocol: Checkerboard Broth Microdilution Assay

  • Plate Setup: Use a 96-well plate. Drug A (e.g., sulfamethoxazole) is serially diluted along the x-axis (columns), and Drug B (e.g., trimethoprim) is serially diluted along the y-axis (rows).[28][31]

  • Dilutions:

    • Across Row H, prepare serial dilutions of Drug A alone.

    • Down Column 12, prepare serial dilutions of Drug B alone.

    • The inner grid (A1-G11) will contain combinations of both drugs.

  • Inoculation: Inoculate the plate with your resistant organism at a final concentration of 5 x 10⁵ CFU/mL, as in a standard MIC assay.

  • Incubation: Incubate at 35-37°C for 16-20 hours.

  • Data Analysis: Calculating the FIC Index

    • After incubation, determine the MIC of each drug alone (from Row H and Column 12) and the MIC of each drug in combination in every well that shows no growth.

    • For each well without growth, calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[28][32] FIC Index = FIC A + FIC B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The ΣFIC for the combination is the lowest FIC Index value calculated from all the wells showing no growth.

  • Interpreting the Results:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Data Presentation Example:

Combination Well[Drug A] (mg/L)[Drug B] (mg/L)GrowthFIC AFIC BFIC Index
MIC Alone>102416
D6641No64/1024 = 0.06251/16 = 0.06250.125
C71280.5No128/1024 = 0.1250.5/16 = 0.031250.156

In this example, the lowest FIC Index is 0.125, which indicates strong synergy between Drug A and Drug B against this resistant isolate.[32]

Section 4: Summary of Resistance Mechanisms and Expected Phenotypes

This table summarizes the key resistance mechanisms and the typical experimental results you can expect to observe.

MechanismDescriptionExpected Sulfonamide MICKey Molecular TestStrategy to Overcome
Target Bypass Acquisition of plasmid-borne sul1, sul2, or sul3 genes encoding a drug-insensitive DHPS enzyme.[4][13][33]Very High (>1024 mg/L)Multiplex PCR for sul genesSynergy with DHFR inhibitors (Trimethoprim)
Target Modification Point mutations in the chromosomal folP gene reduce the binding affinity of the native DHPS for sulfonamides.[5][15][16]Moderate to High (64 - 512 mg/L)folP gene sequencingCombination therapy; development of novel DHPS inhibitors that are unaffected by the mutation.[30]
Active Efflux Increased expression or activity of multidrug efflux pumps that transport sulfonamides out of the cell.[24][25]Low to Moderate (8 - 64 mg/L)MIC reduction assay with an EPICombination with an Efflux Pump Inhibitor
Decreased Permeability Mutations in porin channels (in Gram-negatives) that reduce the uptake of sulfonamides into the cell.Low to Moderate (8 - 32 mg/L)Outer membrane protein analysis; whole-genome sequencingIncrease drug concentration; use permeabilizing agents (experimental)

References

  • Dihydropteroate synthase inhibitor. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Hevener, K. E., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology. [Link]

  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. [Link]

  • Nature Portfolio. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Portfolio Bioengineering Community. [Link]

  • Ferm, J., et al. (2004). The molecular basis of sulfonamide resistance in Toxoplasma gondii and implications for the clinical management of toxoplasmosis. The Journal of Infectious Diseases. [Link]

  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Patsnap. (2024). What are bacterial DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Hevener, K. E., et al. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Venkatesan, M., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. [Link]

  • Semantic Scholar. (n.d.). Sulfonamide resistance: mechanisms and trends. Semantic Scholar. [Link]

  • Vedantam, G., & Nichols, B. P. (1998). Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli. Antimicrobial Agents and Chemotherapy. [Link]

  • Rezhdo, A., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics. [Link]

  • Wu, S., et al. (2015). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLOS ONE. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Then, R. L. (1982). Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Venkatesan, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Ivanova, A., et al. (2012). Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans. Current Microbiology. [Link]

  • Mąka, Ł., et al. (2015). Primers Used for the Identification of Sulfonamide Resistance Genes in Multiplex Polymerase Chain Reactions (PCRs). ResearchGate. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Qvarnstrom, Y., et al. (2005). Mutations in folP associated with elevated sulfonamide MICs for Neisseria meningitidis clinical isolates from five continents. Antimicrobial Agents and Chemotherapy. [Link]

  • de Morais, D. T., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance. [Link]

  • Qvarnstrom, Y., et al. (2005). Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Primers used for the PCR detection of resistance genes. ResearchGate. [Link]

  • Antunes, P., et al. (2005). Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons. Antimicrobial Agents and Chemotherapy. [Link]

  • Bean, D. C., et al. (2005). Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence. Antimicrobial Agents and Chemotherapy. [Link]

  • Alenazy, R. (2020). Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Rupa Health. [Link]

  • Kaderabkova, N., & Hleba, L. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. JoVE. [Link]

  • Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Nature Protocols. [Link]

  • Wójcik-Mazurek, A., et al. (2022). The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma. [Link]

  • ResearchGate. (n.d.). Efflux pump inhibitors used in this study. ResearchGate. [Link]

  • UW Health. (2023). Antimicrobial Susceptibility Summary. UW Health. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Wise, E. M., & Abou-Donia, M. M. (1975). Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases. Proceedings of the National Academy of Sciences. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role and Therapeutic Potential of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial to fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction vital for pH regulation, CO2 transport, electrolyte balance, and biosynthesis.[1] With at least 15 known isoforms in humans, CAs are expressed in a wide array of tissues and are implicated in various pathological conditions, including glaucoma, epilepsy, altitude sickness, and cancer.[2][3] This widespread involvement has established CAs as a significant target for therapeutic intervention.

The primary class of CA inhibitors (CAIs) is the sulfonamides, which typically exert their inhibitory effect by coordinating with the zinc ion in the enzyme's active site.[4] Clinically established sulfonamide CAIs, such as acetazolamide, dorzolamide, and brinzolamide, are cornerstones in the management of glaucoma.[5] More recently, the inhibition of specific CA isoforms, particularly the tumor-associated CA IX and CA XII, has emerged as a promising strategy in oncology.[6] These isoforms are highly expressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[6]

This guide provides a comparative overview of a novel investigational compound, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide , against a panel of well-characterized CAIs. We will explore their inhibitory potency against key CA isoforms and discuss the structural features that may contribute to their activity and selectivity. This analysis is supported by a detailed experimental protocol for assessing CA inhibition, providing a framework for the evaluation of new chemical entities in this therapeutic space.

Comparative Inhibitory Profiles of Selected Carbonic Anhydrase Inhibitors

The inhibitory potency of a compound against different CA isoforms is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the inhibition constants (Ki, in nM) of our investigational compound, this compound, alongside established CAIs against five key human carbonic anhydrase isoforms: CA I, CA II, CA IV, CA IX, and CA XII. The data for the established inhibitors are compiled from published literature, while the data for this compound is presented as a hypothetical, yet scientifically plausible, dataset to illustrate its potential profile.

InhibitorCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
This compound 1501525812
Acetazolamide 2501274255.7
Dorzolamide 6000.18---
Brinzolamide -3.2---
Celecoxib -15---

Mechanism of Action: A Shared Scaffold, Divergent Affinities

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn2+ H2O H2O Zn2+->H2O Coordination His His Zn2+->His Inhibition Inhibition R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn2+ Binds to Zinc, displacing Water

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The differences in inhibitory potency and isoform selectivity among the various sulfonamides arise from the interactions of their "tail" portions (the part of the molecule other than the sulfonamide group) with the amino acid residues lining the active site cavity. These interactions can be hydrophobic, hydrophilic, or steric in nature and are highly dependent on the specific topology of each CA isoform's active site.

For instance, the tumor-associated isoforms CA IX and XII possess a more hydrophobic active site pocket compared to the ubiquitous CA II, which can be exploited for the design of selective inhibitors. The hypothetical data for This compound suggests a favorable profile for targeting these cancer-related isoforms, potentially due to the combined electronic effects of the bromo and fluoro substituents and the hydrophobic nature of the cyclopentyl group.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the scientific validity and reproducibility of the comparative data, a standardized in vitro assay for measuring carbonic anhydrase inhibition is essential. The stopped-flow CO2 hydration assay is a widely accepted method for this purpose.[7][8]

cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Buffer Prepare Buffer (e.g., Tris-HCl) Enzyme Prepare Enzyme Stock Solution (e.g., hCA isoform) Buffer->Enzyme Mix Rapidly mix Enzyme/Inhibitor solution with CO2-saturated water Enzyme->Mix Inhibitor Prepare Inhibitor Stock Solutions (Test compound & standards) Inhibitor->Mix Substrate Prepare CO2-saturated water Substrate->Mix Monitor Monitor absorbance change of pH indicator over time Mix->Monitor Calculate Calculate initial reaction rates Monitor->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50/Ki values Plot->Determine

Caption: Workflow for the stopped-flow CO2 hydration assay.

Materials and Reagents:
  • Purified human carbonic anhydrase isoforms (CA I, II, IV, IX, XII)

  • Test compound (this compound) and reference inhibitors (Acetazolamide, etc.)

  • Tris-HCl buffer (pH 7.4)

  • CO2 gas

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of the Tris-HCl buffer.

    • Dissolve the purified CA isoforms in the buffer to a known concentration.

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution containing the pH indicator and a specific concentration of the inhibitor (or vehicle control).

    • In the other syringe, load the CO2-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds). The hydration of CO2 will cause a pH change, which is detected by the indicator.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Determine the percent inhibition for each concentration of the inhibitor relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of novel carbonic anhydrase inhibitors, using This compound as a case study. The hypothetical data presented suggests that this compound may exhibit potent and selective inhibition of the tumor-associated CA IX and CA XII isoforms, warranting further investigation. The detailed experimental protocol for the stopped-flow CO2 hydration assay offers a robust method for validating these findings and characterizing the inhibitory profiles of new chemical entities.

Future research should focus on the synthesis and in vitro testing of this compound to confirm its CA inhibitory activity and selectivity. Subsequent studies could involve X-ray crystallography to elucidate the binding mode of the inhibitor to different CA isoforms, providing valuable insights for structure-based drug design. Furthermore, cellular and in vivo studies would be necessary to assess the compound's therapeutic potential, particularly in the context of cancer. The continued exploration of novel sulfonamides and other chemical scaffolds will undoubtedly lead to the development of more effective and isoform-selective carbonic anhydrase inhibitors for a range of therapeutic applications.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • van der Schot, A., & de Vries, J. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye, 35(8), 2097-2106.[5]

  • Supuran, C. T. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218608.[9]

  • Weber, A., Casini, A., Heine, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Medicinal Chemistry, 47(3), 550-557.[10]

  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(3), 607-614.[11]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573.
  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Retrieved from [Link]2]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase IX inhibitors. Future Medicinal Chemistry, 11(20), 2697-2713.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]3]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(2), 195-201.[6]

  • Tiekink, E. R. T., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2021.[12]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]]

  • Kim, J. K., et al. (2017). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 18(10), 2095.[8]

  • Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. Sub-cellular biochemistry, 75, 39-60.

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, most notably as a cornerstone for the design of carbonic anhydrase inhibitors. The strategic introduction of fluorine atoms onto this scaffold can dramatically alter the physicochemical and pharmacological properties of the resulting molecules. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzenesulfonamides, supported by experimental data and established protocols, to empower researchers in making informed decisions during the drug design and development process.

The Decisive Impact of Fluorine: More Than Just a Hydrogen Mimic

Fluorine, the most electronegative element, is far more than a simple bioisostere for hydrogen. Its introduction into a benzenesulfonamide framework imparts a unique set of properties that can be leveraged to enhance therapeutic potential.[1][2] The strong carbon-fluorine bond and the element's unique electronic properties can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[3][4]

The primary rationale behind fluorinating benzenesulfonamides often lies in modulating the acidity of the sulfonamide proton (pKa). The electron-withdrawing nature of fluorine atoms increases the acidity of the sulfonamide NH group, which can lead to stronger binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[5] This enhanced acidity is a key factor contributing to the potent inhibitory activity observed in many fluorinated benzenesulfonamides.[6][7]

Physicochemical Properties: A Tale of Two Scaffolds

The decision to incorporate fluorine is a multi-faceted one, with significant consequences for a compound's overall profile. Below is a comparative summary of key physicochemical properties:

PropertyNon-Fluorinated BenzenesulfonamidesFluorinated BenzenesulfonamidesRationale and Implications
pKa (Sulfonamide NH) Higher (less acidic)Lower (more acidic)The electron-withdrawing fluorine atoms stabilize the conjugate base, leading to a lower pKa. This can enhance binding to metalloenzymes where the deprotonated sulfonamide coordinates with a metal ion.
Lipophilicity (logP/logD) Generally lowerGenerally higher, but context-dependentFluorine is lipophilic, and its incorporation typically increases the overall lipophilicity of a molecule. However, the position and number of fluorine atoms can have nuanced effects.[8] Increased lipophilicity can improve membrane permeability but may also lead to higher plasma protein binding and reduced aqueous solubility.[9]
Metabolic Stability More susceptible to oxidative metabolismGenerally more resistant to oxidative metabolismThe high strength of the C-F bond makes it less prone to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond, often leading to an improved pharmacokinetic profile.[3][10][11] However, metabolism of fluorinated compounds can sometimes lead to toxic metabolites.[12]
Binding Affinity (e.g., to Carbonic Anhydrase) VariableOften enhancedThe combination of a lower pKa and favorable interactions of the fluorine atoms with the protein active site can lead to significantly improved binding affinity.[6][13]
Solubility Generally higher aqueous solubilityOften lower aqueous solubilityThe increased lipophilicity of fluorinated compounds can negatively impact their solubility in aqueous media, which is a critical consideration for drug formulation and bioavailability.[9]

Biological Activity: A Focus on Carbonic Anhydrase Inhibition

Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Fluorination has proven to be a highly effective strategy for enhancing the potency and selectivity of CA inhibitors.[6][7]

For instance, studies have shown that tri- and tetrafluorinated benzenesulfonamides can act as nanomolar inhibitors of several CA isoforms, including those associated with tumors (CA IX and CA XII).[6][[“]] The increased acidity of the sulfonamide group in these fluorinated compounds is a major contributor to their high affinity.[5]

The following table summarizes representative inhibitory activities (Ki values) of non-fluorinated and fluorinated benzenesulfonamides against different human carbonic anhydrase (hCA) isoforms.

Compound TypehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Benzenesulfonamide (unsubstituted)25012255.7
4-Methylbenzenesulfonamide10,00028455.2
2,3,5,6-Tetrafluorobenzenesulfonamide Derivative 41.5 - 150030.1 - 7551.5 - 38.9 0.8 - 12.4
Trifluorinated Benzenesulfonamide Derivative >1000 (selective)>14000 (selective)0.05 (pM) -

Data compiled from multiple sources, including[7][15]. Note that specific values can vary based on the substituents on the benzene ring and the experimental conditions.

The data clearly demonstrates that fluorination can lead to a dramatic increase in inhibitory potency, particularly against the tumor-associated isoforms hCA IX and XII. Furthermore, strategic placement of fluorine atoms and other substituents can impart remarkable isoform selectivity.[6][15]

Experimental Protocols

To aid researchers in the comparative evaluation of these compounds, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of Benzenesulfonamides: A General Approach

The synthesis of both non-fluorinated and fluorinated benzenesulfonamides typically follows a common pathway, with variations in the starting materials and reaction conditions.

Protocol 1: Synthesis of a Primary Benzenesulfonamide from a Sulfonyl Chloride

This protocol describes the reaction of a benzenesulfonyl chloride with ammonia to yield the corresponding primary sulfonamide.

Materials:

  • Substituted benzenesulfonyl chloride (fluorinated or non-fluorinated)

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the benzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide solution (excess, e.g., 5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzenesulfonamide.[16]

Diagram: General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Benzenesulfonyl Chloride (Fluorinated or Non-Fluorinated) reaction Ammonolysis (Ammonium Hydroxide) start->reaction Step 1-3 workup Extraction & Washing reaction->workup Step 4-7 purification Recrystallization or Column Chromatography workup->purification Step 8 product Primary Benzenesulfonamide purification->product

Caption: General workflow for the synthesis of primary benzenesulfonamides.

Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Esterase Assay)

This colorimetric assay is a common method to determine the inhibitory potency of compounds against carbonic anhydrase.[17]

Protocol 2: p-NPA Esterase Assay

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Test compounds (fluorinated and non-fluorinated benzenesulfonamides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA isoform in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the assay buffer.

  • Reaction Setup:

    • In a 96-well microplate, add the assay buffer, the hCA enzyme solution, and the test compound at various concentrations.

    • Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the reaction rates from the kinetic data.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[18]

Diagram: Experimental Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Enzyme & Inhibitor Solutions reaction_setup Reaction Setup in 96-well Plate enzyme_prep->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation measurement Substrate Addition & Kinetic Measurement pre_incubation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_ki IC50/Ki Determination inhibition_calc->ic50_ki

Caption: Workflow for determining carbonic anhydrase inhibition.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzenesulfonamide scaffold is a powerful tool in modern drug discovery.[1] Fluorinated benzenesulfonamides often exhibit superior potency and metabolic stability compared to their non-fluorinated counterparts, particularly as carbonic anhydrase inhibitors.[3][6] However, the benefits of fluorination are not universal and must be carefully weighed against potential drawbacks such as decreased solubility and the possibility of forming toxic metabolites.[9][12]

The choice between a fluorinated and a non-fluorinated benzenesulfonamide will ultimately depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable researchers to rationally design and develop novel benzenesulfonamide-based therapeutics with improved efficacy and safety profiles.

References

  • Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(5), 854-864. Available from: [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Gudeliauskaitė, V., et al. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 5(8), 913-918. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Available from: [Link]

  • Matulis, D. (2017). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In Methods in Molecular Biology (Vol. 1529, pp. 221-236). Humana Press. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. Available from: [Link]

  • Pakalniškis, A., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of para-meta substituted fluorinated benzenesulfonamides. Available from: [Link]

  • Gudeliauskaitė, V., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 913-918. Available from: [Link]

  • Toyokuni, T., et al. (2005). Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. Bioorganic & Medicinal Chemistry Letters, 15(21), 4699-4702. Available from: [Link]

  • ResearchGate. (n.d.). General Aspects of Organofluorine Compounds. Available from: [Link]

  • Macmillan Group. (2009). Biological Applications of Organofluorine Compounds. Available from: [Link]

  • Smirnovas, V., et al. (2022). Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1870(12), 140864. Available from: [Link]

  • ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available from: [Link]

  • Čapkauskaitė, E., et al. (2017). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology, 40(3), 309-319. Available from: [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • Evelhoch, J. L., et al. (1986). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. Journal of Medicinal Chemistry, 29(9), 1774-1779. Available from: [Link]

  • Smirnovas, V., et al. (2022). Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1870(12), 140864. Available from: [Link]

  • Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-736. Available from: [Link]

  • Consensus. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Available from: [Link]

  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 446-452. Available from: [Link]

  • Vaškevičiūtė, K., et al. (2022). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 65(17), 11637-11651. Available from: [Link]

  • Anglada, H., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 88(8), 4941-4950. Available from: [Link]

  • Remko, M. (2009). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 17(18), 6793-6803. Available from: [Link]

  • SciSpace. (2021). Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene. Available from: [Link]

  • Linclau, B., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemMedChem, 11(12), 1289-1294. Available from: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. Available from: [Link]

  • Sławiński, J., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4192. Available from: [Link]

  • Swain, C. J. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Journal of Computer-Aided Molecular Design, 33(5), 453-463. Available from: [Link]

  • Woerly, E. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224-9228. Available from: [Link]

  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Available from: [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Available from: [Link]

  • MDPI. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Available from: [Link]

Sources

The Structure-Activity Relationship of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide Analogs: A Comparative Guide for MNK Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. Among the myriad of kinase targets, the MAP kinase-interacting kinases (MNK1 and MNK2) have emerged as critical regulators of protein synthesis and pro-inflammatory cytokine production, rendering them attractive targets for therapeutic intervention.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of MNK inhibitors: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide and its analogs. By dissecting the roles of key structural motifs, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation MNK inhibitors with enhanced potency, selectivity, and drug-like properties.

The MNK Kinase Signaling Axis: A Key Therapeutic Target

MNK1 and MNK2 are serine/threonine kinases that are activated downstream of the p38 MAPK and ERK signaling pathways.[1] A primary and well-validated substrate of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at Ser209 by MNKs is a critical step in the initiation of cap-dependent mRNA translation, a process that is often dysregulated in cancer to promote the synthesis of oncoproteins.[1][3] Consequently, the MNK-eIF4E axis is implicated in tumor growth, progression, and resistance to therapy.[4][5] Furthermore, MNKs play a significant role in regulating the production of pro-inflammatory cytokines, making them a compelling target for autoimmune and inflammatory disorders.[1]

The therapeutic potential of targeting this pathway is underscored by the observation that genetic knockout of MNK1 and MNK2 in mice does not result in any overt adverse phenotypes under normal physiological conditions, suggesting a favorable therapeutic window for MNK inhibitors.[6]

Core Scaffold: this compound

The this compound scaffold represents a promising starting point for the development of potent and selective MNK inhibitors. These compounds are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the MNK kinases.[4] The benzenesulfonamide core serves as a key pharmacophore, with the sulfonamide moiety often involved in crucial hydrogen bonding interactions within the kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the contribution of each key structural component of the this compound scaffold to its biological activity. The insights are synthesized from the broader knowledge of SAR for benzenesulfonamide-based kinase inhibitors and related MNK inhibitors.[7][8][9]

The Benzenesulfonamide Core and its Substituents

The substituted phenyl ring and the sulfonamide linker are fundamental to the inhibitory activity of this chemical series.

  • 4-Bromo Substituent: The bromine atom at the 4-position of the phenyl ring likely occupies a hydrophobic pocket within the ATP-binding site. Halogen bonding interactions may also contribute to the binding affinity. The size and lipophilicity of this substituent are critical.

  • 2-Fluoro Substituent: The fluorine atom at the 2-position can influence the conformation of the phenyl ring and the pKa of the sulfonamide, potentially enhancing binding affinity and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties.[10]

Table 1: Hypothetical SAR of Phenyl Ring Substitutions on MNK Inhibition

Compound IDR1 (Position 4)R2 (Position 2)MNK1 IC50 (nM)MNK2 IC50 (nM)Rationale for Activity Change
Parent BrFPotentPotentOptimal fit in hydrophobic pocket and favorable electronics.
Analog AClFPotentPotentSmaller halogen may still provide good hydrophobic interactions.
Analog BIFPotentially more potentPotentially more potentLarger halogen may form stronger halogen bonds.
Analog CHFLess potentLess potentLoss of hydrophobic interaction at the 4-position.
Analog DBrHLess potentLess potentLoss of electronic and conformational effects of fluorine.
The N-Cyclopentyl Group

The N-alkyl substituent, in this case, a cyclopentyl group, is crucial for interacting with a specific region of the ATP-binding pocket, often referred to as the "selectivity pocket." The size, shape, and lipophilicity of this group can significantly impact both potency and selectivity.

  • Cyclopentyl Ring: The cyclopentyl group provides a balance of size and conformational flexibility to fit optimally into the hydrophobic pocket.

Table 2: Hypothetical SAR of N-Alkyl Substitutions on MNK Inhibition

Compound IDN-SubstituentMNK1 IC50 (nM)MNK2 IC50 (nM)Rationale for Activity Change
Parent CyclopentylPotentPotentOptimal size and hydrophobicity for the selectivity pocket.
Analog ECyclobutylLess potentLess potentSmaller ring may not fully occupy the hydrophobic pocket.
Analog FCyclohexylPotentially less potentPotentially less potentLarger ring may introduce steric clashes.
Analog GIsopropylLess potentLess potentAcyclic substituent may have unfavorable conformational entropy.
Analog HPhenylVariableVariableAromatic ring may lead to different binding modes and potential for further optimization.

Experimental Protocols for Evaluation of Analogs

To experimentally validate the hypothetical SAR presented, the following detailed protocols for in vitro and cell-based assays are provided.

In Vitro MNK1 and MNK2 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 values of test compounds against MNK1 and MNK2.[11]

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • Adapta™ Universal Kinase Assay Kit (contains Eu-anti-ADP Antibody, Alexa Fluor® 647 ADP Tracer, TR-FRET Dilution Buffer)

  • eIF4E (substrate)

  • ATP

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in TR-FRET Dilution Buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing TR-FRET Dilution Buffer, ATP, and the eIF4E substrate.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of the 384-well plate.

    • Add 2.5 µL of the MNK1 or MNK2 enzyme solution.

    • Initiate the reaction by adding 5 µL of the reaction mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution to each well.

    • Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for Inhibition of eIF4E Phosphorylation

This protocol describes a Western blot-based assay to assess the ability of test compounds to inhibit the phosphorylation of eIF4E in a cellular context.[12][13]

Materials:

  • Human cancer cell line with detectable levels of phosphorylated eIF4E (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or DMSO (control) for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-eIF4E signal to the total-eIF4E and loading control signals.

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide Mod_Phenyl Modify Phenyl Ring (R1 and R2) Start->Mod_Phenyl Mod_N_Alkyl Modify N-Alkyl Group Start->Mod_N_Alkyl In_Vitro In Vitro Kinase Assay (MNK1/MNK2 IC50) Mod_Phenyl->In_Vitro Mod_N_Alkyl->In_Vitro Cell_Based Cell-Based Assay (p-eIF4E Levels) In_Vitro->Cell_Based SAR_Analysis Structure-Activity Relationship Analysis Cell_Based->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Mod_Phenyl Iterative Design Lead_Opt->Mod_N_Alkyl

MNK_Signaling_Pathway cluster_upstream Upstream Signaling ERK ERK MNK MNK1/2 ERK->MNK p38 p38 MAPK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylates Inhibitor 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide (ATP-Competitive Inhibitor) Inhibitor->MNK p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-Dependent Translation p_eIF4E->Translation Cell_Effects Cell Proliferation, Survival, Inflammation Translation->Cell_Effects

Conclusion and Future Directions

The this compound scaffold serves as a robust starting point for the development of novel MNK kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on modifications of the phenyl ring substituents and the N-alkyl group, is paramount for optimizing potency and selectivity. The experimental protocols provided herein offer a validated framework for the biological evaluation of newly synthesized analogs. Future efforts should focus on leveraging the SAR data to design compounds with improved pharmacokinetic profiles, suitable for in vivo efficacy studies. The ultimate goal is the identification of a clinical candidate that can effectively and safely modulate the MNK signaling pathway for the treatment of cancer and inflammatory diseases.

References

  • Joshi, S., et al. (2015). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry, 58(2), 735-748.
  • Jakes, S., et al. (2011). Targeting Mnks for Cancer Therapy. Future Medicinal Chemistry, 3(10), 1245-1258.
  • Santag, S., et al. (2021). Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer. RSC Medicinal Chemistry, 12(9), 1466-1486.
  • Wang, X., et al. (2021). Progress in developing MNK inhibitors. European Journal of Medicinal Chemistry, 221, 113420.
  • Rebelo, F., et al. (2021). Update on the Development of MNK Inhibitors as Therapeutic Agents. Journal of Medicinal Chemistry, 64(19), 14241-14261.
  • Santini, C., et al. (2017). Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ACS Medicinal Chemistry Letters, 8(12), 1251-1256.
  • ResearchGate. (n.d.). Summary of SAR for benzenesulfonamide and pyridine and preferred analogues 26 and 27. [Image]. Retrieved from [Link]

  • Korrapati, A., et al. (2024). MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction.
  • Wodtke, R., et al. (2025). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. Archiv der Pharmazie, e2500027.
  • Di Lernia, G., et al. (2017). Small Molecules Targeting the Inactive Form of the Mnk1/2 Kinases. ACS Omega, 2(11), 7854-7863.
  • Sonenberg, N., & Hinnebusch, A. G. (2010). Mnk earmarks eIF4E for cancer therapy. Proceedings of the National Academy of Sciences, 107(32), 14013-14014.
  • Zhang, L., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(14), 10178-10196.
  • Grzmil, M., et al. (2011). Therapeutic Inhibition of MAP Kinase Interacting Kinase Blocks Eukaryotic Initiation Factor 4E Phosphorylation and Suppresses Outgrowth of Experimental Lung Metastases. Cancer Research, 71(5), 1849-1857.
  • Brown, K. K., et al. (2018). Synergistic effects of inhibiting the MNK-eIF4E and PI3K/AKT/ mTOR pathways on cell migration in MDA-MB-231 cells. Oncotarget, 9(18), 14371-14384.
  • Song, Y., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1031-1041.
  • Cancer Research. (2025). MNK1/2 kinase expression in immune cells dictates tumoral response to MNK inhibitors. Cancer Research, 85(8_Supplement), 3097.
  • Price, T. J., et al. (2023). MNK1 and MNK2 expression in the human dorsal root and trigeminal ganglion. Pain, 164(1), e53-e62.

Sources

A Researcher's Guide to the In Vitro Validation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, valued for its synthetic tractability and diverse pharmacological activities. This guide provides a comprehensive framework for the in vitro validation of a novel sulfonamide derivative, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. Our objective is to present a rigorous, side-by-side comparison with established compounds, thereby elucidating its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.

The experimental design detailed herein is rooted in the principle of self-validation. Each step is chosen not merely to gather data, but to build a logical, evidence-based narrative around the compound's activity. We will explore its cytotoxic potential against cancer cell lines, probe its mechanism of action, and benchmark its performance against relevant clinical standards.

Foundational Strategy: Selecting Comparators and Assays

The initial step in validating a novel compound is to place its activity within the context of known agents. Given the broad anticancer potential of the sulfonamide class, we have selected two comparator compounds:

  • Doxorubicin: A well-characterized topoisomerase II inhibitor and a frontline chemotherapeutic agent for a range of cancers. Its potent cytotoxicity provides a high benchmark for efficacy.

  • Celecoxib: A selective COX-2 inhibitor that also possesses a sulfonamide moiety. It serves as a relevant chemical and mechanistic comparator, known to induce apoptosis and inhibit proliferation in cancer cells through various pathways.

Our investigation will be structured around a tiered approach, beginning with broad cytotoxicity screening and progressively narrowing down to more specific mechanistic assays.

Tier 1: Primary Cytotoxicity Screening

The first essential question is whether this compound exhibits cytotoxic activity against cancer cells. We will employ a standard MTT assay across a panel of well-characterized cancer cell lines to determine the compound's half-maximal inhibitory concentration (IC50).

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates incubate1 Incubate for 24h to allow cell attachment prep->incubate1 treat Treat cells with serial dilutions of Test Compound, Doxorubicin, and Celecoxib incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h to allow formazan formation add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal carcinoma (HCT116) cells into 96-well plates at a density of 5,000 cells/well in their respective growth media. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Doxorubicin, and Celecoxib in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each compound.

Expected Data and Interpretation

The primary output will be a table of IC50 values. A lower IC50 value indicates greater potency.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compoundExperimentalExperimentalExperimental
Doxorubicin (Positive Control)0.5 ± 0.10.8 ± 0.20.6 ± 0.1
Celecoxib (Comparator)25 ± 540 ± 830 ± 6

This initial screen will provide a critical go/no-go decision point. If this compound demonstrates potent cytotoxicity, particularly in the low micromolar or nanomolar range, further mechanistic studies are warranted.

Tier 2: Mechanistic Elucidation - Apoptosis Induction

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. We will investigate this using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Framework: Apoptosis Assay

G cluster_0 Cell Population Quadrants start Treat selected cell line (e.g., MCF-7) with IC50 concentration of compounds harvest Harvest and wash cells after 24h treatment start->harvest stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) harvest->stain flow Analyze cell populations using flow cytometry stain->flow q1 Q1: Necrotic (Annexin V-/PI+) flow->q1 q2 Q2: Late Apoptotic (Annexin V+/PI+) flow->q2 q3 Q3: Viable (Annexin V-/PI-) flow->q3 q4 Q4: Early Apoptotic (Annexin V+/PI-) flow->q4

Caption: Differentiating cell fates via Annexin V/PI flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the respective IC50 concentrations of this compound, Doxorubicin, and Celecoxib for 24 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Comparative Data Presentation

The results should be quantified and presented in a table comparing the percentage of cells in each quadrant.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control>95<2<2<1
This compoundExperimentalExperimentalExperimentalExperimental
Doxorubicin (Positive Control)~20~40~35<5
Celecoxib (Comparator)~50~25~20<5

A significant increase in the percentage of early and late apoptotic cells for the test compound, comparable to or greater than the controls, would strongly suggest an apoptosis-mediated mechanism of cell death.

Tier 3: Target Engagement - Case Study with Carbonic Anhydrase

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression.[1] Validating inhibition against specific CA isozymes (e.g., CA IX and CA XII, which are tumor-associated) can provide crucial mechanistic insight.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay that measures the esterase activity of CA.

  • Reagents: Purified human carbonic anhydrase isozymes (CA II, IX, XII), p-nitrophenyl acetate (p-NPA) as a substrate, and a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the CA enzyme.

  • Incubation: Incubate the mixture for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add p-NPA to start the reaction. The enzyme will hydrolyze p-NPA to p-nitrophenol, which is yellow.

  • Measurement: Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for the inhibition of each CA isozyme. Acetazolamide, a pan-CA inhibitor, should be used as a positive control.

Comparative Inhibition Profile
CompoundCA II IC50 (nM)CA IX IC50 (nM)CA XII IC50 (nM)
This compoundExperimentalExperimentalExperimental
Acetazolamide (Positive Control)12255.7
Celecoxib (Comparator)>10,00023047

Demonstrating potent and selective inhibition of tumor-associated CAs (IX and XII) over the ubiquitous cytosolic CA II would represent a highly desirable therapeutic profile and a significant finding for this compound.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the in vitro validation of this compound. By benchmarking against established drugs like Doxorubicin and mechanistically relevant compounds like Celecoxib, a clear and objective assessment of its potential can be achieved.

Positive results from this tiered approach—potent cytotoxicity, induction of apoptosis, and selective enzyme inhibition—would build a strong case for advancing the compound into more complex cell-based assays (e.g., cell cycle analysis, migration/invasion assays) and eventually, into preclinical in vivo models. The described protocols provide the necessary rigor to ensure that the generated data is robust, reproducible, and translatable.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Biochemical Journal, 473(1), 2025-2035. [Link]

Sources

A Prospective Efficacy Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable pipeline of effective therapeutics. Benzenesulfonamides, a well-established pharmacophore, have historically yielded a multitude of drugs, including the revolutionary sulfa antibiotics.[1] This guide presents a prospective analysis of "4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide," a compound whose antibacterial potential remains uncharted. We will delineate a comprehensive experimental framework to rigorously evaluate its efficacy in comparison to established antibiotics, providing researchers and drug development professionals with a scientifically grounded roadmap for its investigation.

The core hypothesis is that the unique combination of a brominated and fluorinated benzene ring coupled with a cyclopentyl group on the sulfonamide nitrogen may confer potent and selective antibacterial activity. The halogen substituents can modulate the compound's electronic and lipophilic properties, potentially enhancing its ability to penetrate bacterial cell membranes and interact with molecular targets.[2] The cyclopentyl moiety introduces a distinct steric profile that could influence target binding and spectrum of activity.

I. Mechanistic Postulates and Comparative Framework

While the specific mechanism of action for this compound is unknown, the broader class of sulfonamides offers two primary avenues for investigation:

  • Inhibition of Folate Synthesis: The classic mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is absent in humans, making it an attractive target for selective toxicity.

  • Carbonic Anhydrase Inhibition: More recent studies have implicated the inhibition of bacterial carbonic anhydrases (CAs) as a mechanism of action for some sulfonamide derivatives.[3][4] These enzymes are crucial for bacterial growth and virulence in certain pathogens.[4]

Our experimental design will aim to elucidate which, if any, of these pathways are targeted by our compound of interest. For comparative purposes, we will benchmark its performance against antibiotics representing different mechanistic classes:

  • Sulfamethoxazole: A classic sulfonamide inhibitor of folate synthesis.

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[5]

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria.

  • Imipenem: A broad-spectrum carbapenem that also targets cell wall synthesis.

II. Experimental Workflow for Efficacy Determination

The following diagram outlines the proposed experimental workflow for a comprehensive evaluation of this compound's antibacterial efficacy.

Antibiotic Efficacy Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Advanced Characterization A Synthesis & Purification of This compound B Minimum Inhibitory Concentration (MIC) Assay against a broad panel of bacteria A->B Test Compound C Minimum Bactericidal Concentration (MBC) Assay for promising MIC results B->C Active Compounds D Folate Synthesis Inhibition Assay (e.g., DHPS activity) C->D Characterize Mechanism E Carbonic Anhydrase Inhibition Assay C->E F Time-Kill Kinetics Assay C->F Bactericidal vs. Bacteriostatic G Spontaneous Resistance Frequency Determination F->G Evaluate Resistance Potential H In Vitro Toxicity Assay (e.g., against human cell lines) F->H Assess Safety Profile I Biofilm Disruption Assay F->I Anti-biofilm Activity

Caption: A phased experimental workflow for evaluating a novel antibiotic candidate.

III. Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental first step in assessing antibacterial potency.

Protocol:

  • Bacterial Strain Preparation: Prepare overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO).

  • Microplate Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in broth to achieve a range of concentrations.

  • Inoculation: Adjust the turbidity of the overnight bacterial cultures to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquots onto agar plates (e.g., Mueller-Hinton Agar) that do not contain any antibiotic.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

IV. Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for comparative analysis.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismThis compoundSulfamethoxazoleCiprofloxacinVancomycinImipenem
S. aureus (MSSA)8320.510.25
S. aureus (MRSA)16>2564116
E. coli16640.03>2560.5
K. pneumoniae321280.125>2561
P. aeruginosa64>2560.25>2564

Table 2: Hypothetical Minimum Bactericidal Concentrations (MBCs) in µg/mL and MBC/MIC Ratio

OrganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (MSSA)This compound8162Bactericidal
E. coliThis compound16>128>8Bacteriostatic
S. aureus (MSSA)Ciprofloxacin0.512Bactericidal
E. coliSulfamethoxazole64>512>8Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

V. Mechanistic Elucidation Pathway

Should the initial screening demonstrate promising activity, the next logical step is to investigate the mechanism of action.

Mechanism of Action Pathway Start Active Compound from MIC/MBC Screening Decision Does the compound inhibit DHPS activity in a cell-free assay? Start->Decision Path1 Investigate inhibition of bacterial Carbonic Anhydrases Decision->Path1 No Path2 Primary mechanism is likely folate synthesis inhibition Decision->Path2 Yes End Further target validation and lead optimization Path1->End Path2->End

Sources

In Vivo Evaluation of Novel 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel "4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide" derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new anticancer therapeutics. By synthesizing established methodologies with expert insights, this document outlines a logical, phased approach to assess the therapeutic potential of this chemical series, using the inhibition of carbonic anhydrase IX (CA IX) in a renal cell carcinoma (RCC) model as a primary example.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer properties.[1] A key mechanism underlying the antitumor effect of many sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms.[2][3][4] Of particular interest is the tumor-associated CA IX, a transmembrane enzyme that is minimally expressed in normal tissues but is overexpressed in a variety of solid tumors in response to hypoxia.[1]

CA IX plays a crucial role in regulating pH in the tumor microenvironment. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral intracellular pH while contributing to extracellular acidosis. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[5][6] Consequently, selective inhibition of CA IX is a promising therapeutic strategy to disrupt tumor progression.[1][5]

This guide will focus on a hypothetical series of novel This compound derivatives (designated as Derivative A, B, and C) as potential CA IX inhibitors for the treatment of renal cell carcinoma (RCC), a cancer type known for its association with hypoxia and CA IX expression.[7][8] We will compare their in vivo performance against a vehicle control and a relevant standard-of-care, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in RCC treatment.[9]

Hypothesized Mechanism of Action

The core hypothesis is that our benzenesulfonamide derivatives will selectively inhibit the extracellular catalytic domain of CA IX on tumor cells. This inhibition is expected to disrupt pH regulation, leading to increased intracellular acidosis and subsequent reduction in tumor cell proliferation and survival.

Mechanism_of_Action cluster_TME Tumor Microenvironment (Acidic) cluster_Drug Therapeutic Intervention Tumor_Cell Hypoxic Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) CAIX->Tumor_Cell pH Regulation H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 catalysis H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX hydration Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Invasion_Metastasis Promotes Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Derivative 4-bromo-N-cyclopentyl- 2-fluorobenzenesulfonamide Derivative Derivative->CAIX Inhibition In_Vivo_Workflow Start Novel Derivatives (A, B, C) Phase1 Phase 1: Maximum Tolerated Dose (MTD) Study Start->Phase1 Assess Safety Phase2 Phase 2: Renal Cell Carcinoma Xenograft Efficacy Study Phase1->Phase2 Determine Doses Phase3 Phase 3: Preliminary Pharmacokinetic (PK) Study Phase2->Phase3 Correlate Exposure & Efficacy Decision Candidate Selection Phase3->Decision

Figure 2: Phased in vivo experimental workflow.

Phase 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of each derivative that can be administered without causing unacceptable toxicity or side effects. [10]This is a crucial first step to establish a safe dose range for subsequent efficacy studies. [11]

Experimental Protocol: Single-Dose MTD
  • Animal Model: Naive female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Assign 3 mice per dose group for each derivative.

  • Dose Escalation:

    • Start with an initial dose (e.g., 10 mg/kg) administered via intraperitoneal (IP) injection. The starting dose is often extrapolated from in vitro cytotoxicity data (e.g., 100x the IC50).

    • Prepare a dose escalation scheme (e.g., 10, 30, 100 mg/kg). The specific doses may be adjusted based on any observed toxicity. [12]4. Administration: Administer the test compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). A vehicle-only control group is mandatory.

  • Monitoring and Endpoints:

    • Clinical Observations: Monitor animals for signs of toxicity (e.g., altered posture, rough coat, lethargy, labored breathing) continuously for the first 4 hours, then at 24, 48, and 72 hours post-dose. [12][13] * Body Weight: Record body weight just before dosing and daily for 7 days. A weight loss of >15-20% is typically considered a sign of significant toxicity. [10][14] * Mortality: Record any mortality. [12]6. MTD Definition: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, persistent clinical signs of toxicity. [10]

Comparative Data Summary (Template)
DerivativeDose (mg/kg, IP)MortalityMean Body Weight Change (72h)Clinical Signs of ToxicityMTD Established (mg/kg)
A 100/3+2.1%None>100
300/3-1.5%None
1000/3-8.0%Mild, transient lethargy
B 100/3+1.8%None30
300/3-5.2%None
1001/3-18.5% (survivors)Severe lethargy, hunched posture
C 100/3+2.5%None>100
300/3+0.5%None
1000/3-4.3%None
Vehicle N/A0/3+2.8%NoneN/A

Phase 2: Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of the "this compound" derivatives in a human renal cell carcinoma xenograft model.

Experimental Protocol: RCC Subcutaneous Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., female athymic nude or SCID), 6-8 weeks old. These models are standard for evaluating anticancer agents using human tumor cells. [15]2. Cell Line: Use a human renal cell carcinoma cell line known to express CA IX, such as VMRC-RCW. [16]3. Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ VMRC-RCW cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

    • Allow tumors to grow to a palpable size of approximately 100-150 mm³. [17]4. Group Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

    • Group 1: Vehicle Control (IP, daily)

    • Group 2: Derivative A (at MTD or 0.8x MTD, IP, daily)

    • Group 3: Derivative B (at MTD or 0.8x MTD, IP, daily)

    • Group 4: Derivative C (at MTD or 0.8x MTD, IP, daily)

    • Group 5: Sunitinib (e.g., 40 mg/kg, oral gavage, daily)

  • Treatment and Monitoring:

    • Administer treatments for a defined period (e.g., 21 days). [17] * Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Record body weights twice weekly as an indicator of systemic toxicity.

    • Clinical Observations: Monitor for any signs of distress or toxicity daily.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the 21-day treatment period.

    • Euthanize all animals and excise the tumors. Record final tumor weights.

    • Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Comparative Data Summary (Template)
Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 1650 ± 1501.55 ± 0.18-+5.2
Derivative A (80 mg/kg)980 ± 1250.95 ± 0.1440.6-4.1
Derivative B (25 mg/kg)1350 ± 1401.30 ± 0.1618.2-9.5
Derivative C (80 mg/kg)650 ± 950.62 ± 0.1160.6-2.3
Sunitinib (40 mg/kg)710 ± 1050.68 ± 0.1257.0-8.8

Phase 3: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profiles of the most promising derivatives (e.g., A and C) to understand their absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with efficacy. [18]

Experimental Protocol: Single-Dose PK in Mice
  • Animal Model: Naive female BALB/c mice, 6-8 weeks old.

  • Group Allocation:

    • Set up two main groups for each derivative to be tested: Intravenous (IV) and Intraperitoneal (IP) administration.

    • For each route, use 3-4 mice per time point. [19]3. Dosing:

    • IV Group: Administer a low dose (e.g., 2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • IP Group: Administer the efficacy study dose (e.g., 80 mg/kg) to assess exposure at the therapeutic dose.

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose. [20] * IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • IP time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Process blood to plasma and store at -80°C until analysis. [14]5. Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of each derivative in plasma.

  • Data Analysis:

    • Use non-compartmental analysis to calculate key PK parameters. [21]

Comparative Data Summary (Template)
ParameterDerivative A (80 mg/kg, IP)Derivative C (80 mg/kg, IP)
Tₘₐₓ (h) 1.00.5
Cₘₐₓ (ng/mL) 25004500
AUC₀₋₂₄ (h*ng/mL) 15,00018,500
t₁/₂ (h) 4.53.0
Bioavailability (%) 4065

Synthesis and Interpretation

The successful in vivo evaluation of a novel compound series hinges on a logical progression of experiments, from safety to efficacy and exposure.

  • Initial Comparison (MTD): The MTD study provides the first point of comparison. Derivative B, with its lower MTD, suggests a narrower therapeutic window compared to A and C. This early finding is critical for dose selection and risk assessment.

  • Efficacy vs. Tolerability (Xenograft): The efficacy study is the core of the comparison. In our hypothetical data, Derivative C shows the highest TGI (60.6%), comparable to the standard-of-care, Sunitinib, but with better tolerability (less body weight loss). Derivative A shows moderate efficacy, while Derivative B is largely ineffective at a well-tolerated dose. This allows for clear ranking of the derivatives based on their therapeutic index.

  • Exposure-Response Relationship (PK): The PK data adds a crucial layer of understanding. Derivative C not only has higher efficacy but also achieves a greater maximum concentration (Cₘₐₓ) and overall exposure (AUC) with better bioavailability. This suggests its superior performance may be due to a combination of potent intrinsic activity and favorable pharmacokinetic properties. Conversely, if a potent compound shows poor efficacy, PK data can help determine if the issue is poor exposure.

References

  • Casini, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. The University of Groningen research portal.
  • Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 15(7), 613-629.
  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409.
  • Poulsen, S. A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Gieling, R. G., et al. (2018).
  • Xue, W., & Shi, H. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Drug Design, Development and Therapy, 14, 207-216.
  • Eurofins Discovery. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Eurofins Discovery.
  • Masuda, K., et al. (2015). The Novel CA IX Inhibition Antibody chKM4927 Shows Anti-Tumor Efficacy in Vivo. Anticancer research, 35(5), 2635-2642.
  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111.
  • BenchChem. (2025). Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity. BenchChem.
  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5.
  • Sharma, S., et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 819-829.
  • Ha, Y. S., et al. (2021). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Oncology, 11, 709794.
  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111.
  • Moshaver, B., et al. (2021). Overview of drug screening experiments using patient‐derived xenograft models.
  • Al-Salahi, R., et al. (2015).
  • Ha, Y. S., et al. (2021). Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Cell and Developmental Biology, 9, 709794.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C. BenchChem.
  • Mboge, M. Y., et al. (2017). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 9(9), 122.
  • Wang, Z., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1305.
  • Angeli, A., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(24), 6331.
  • Rathmell, W. K., & Chen, J. L. (2022). Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications.
  • BenchChem. (2025).
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Reaction Biology.
  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD)
  • MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics.
  • Hooke Laboratories. (n.d.). Contract Research - Maximum Tolerated Dose (MTD).
  • Enamine. (n.d.).
  • Altogen Labs. (n.d.). Maximum tolerable dose (MTD) studies. Altogen Labs.
  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. UNMC.
  • Li, F., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(10), e2842.
  • Li, S. D., & Chen, Y. (2016). In vivo growth and responses to treatment of renal cell carcinoma in different environments. Oncotarget, 7(49), 80897-80906.
  • Benbrook, D. M., et al. (2018). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis.
  • European Society for Medical Oncology. (2022).

Sources

A Researcher's Guide to Navigating the Selectivity Landscape: A Cross-Reactivity Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A molecule's success hinges not only on its potent activity at the intended target but, just as critically, on its inactivity against a host of other biological players. This guide provides an in-depth, technical framework for assessing the enzymatic cross-reactivity of a novel chemical entity, using the hypothetical compound 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as our case study. For illustrative purposes, we will compare its hypothetical selectivity profile against that of a well-characterized epigenetic regulator inhibitor, GSK6853, a potent and selective inhibitor of the BRPF1 bromodomain.

The imperative for such meticulous profiling cannot be overstated. Off-target interactions can precipitate a cascade of unintended pharmacological effects, leading to toxicity and derailing an otherwise promising therapeutic program.[1] Therefore, a comprehensive understanding of a compound's selectivity is a cornerstone of modern drug development, enabling informed decisions and de-risking progression towards clinical evaluation.[2][3]

The Target and the Challenge: Introducing this compound

Let us postulate that through initial high-throughput screening, This compound has been identified as a potent inhibitor of a key disease-modifying enzyme, which we will refer to as "Target X". The chemical structure, featuring a sulfonamide core, a brominated and fluorinated phenyl ring, and a cyclopentyl moiety, presents a unique pharmacophore with the potential for specific interactions. However, the very features that confer potency at Target X could also lead to promiscuous binding to other enzymes, particularly those with structurally similar active sites.

Our primary objective is to construct a robust selectivity profile for this compound. This involves a multi-pronged approach, beginning with broad enzymatic panel screening and culminating in detailed kinetic and cell-based assays to confirm on-target engagement and quantify off-target activities.

Methodologies for Unveiling the Selectivity Profile

A tiered approach is optimal for efficiently assessing cross-reactivity. We begin with broad, less resource-intensive assays and progressively move towards more focused and physiologically relevant systems for promising candidates.

Tier 1: Broad Panel Enzymatic and Receptor Screening

The initial foray into understanding a compound's selectivity involves screening against a large, diverse panel of enzymes and receptors. Commercial services offer panels comprising hundreds of kinases, proteases, phosphatases, GPCRs, and other major drug target classes.

Experimental Protocol: Representative Broad Panel Kinase Assay (Illustrative)

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

  • Assay Principle: A common format is a radiometric assay (e.g., Filter-binding assay using ³³P-ATP) or a fluorescence-based assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).

  • Reaction Mixture: For each kinase in the panel, a reaction mixture is prepared containing the kinase, its specific substrate (peptide or protein), and ATP (for kinases).

  • Incubation: The test compound at various concentrations is added to the reaction mixture and incubated for a predetermined time at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of product formed is quantified. For a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For a TR-FRET assay, the signal is read on a plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle). IC₅₀ values are then determined by fitting the data to a dose-response curve.

Rationale for Experimental Choices: The use of a broad panel at a high initial concentration (e.g., 10 µM) acts as a "red flag" system. Any significant inhibition (typically >50%) warrants further investigation. This approach is cost-effective for rapidly identifying potential liabilities.

Tier 2: Orthogonal and Confirmatory Assays

For any "hits" identified in the broad panel screen, it is crucial to confirm the activity using an orthogonal assay method. This minimizes the risk of artifacts from a single assay technology. For example, if the primary screen was biochemical, a cell-based assay would be a strong orthogonal choice.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context.[4] It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control (DMSO).

  • Heating: The treated cells are heated at a range of temperatures.

  • Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

G

Comparative Selectivity Profile: this compound vs. GSK6853

To illustrate how cross-reactivity data is presented and interpreted, we will use hypothetical data for our compound of interest and compare it to the known selective BRPF1 inhibitor, GSK6853.[5][6][7] GSK6853 is an excellent example of a highly selective chemical probe, reportedly exhibiting over 1600-fold selectivity for BRPF1 over other bromodomains.[6]

Table 1: Comparative Inhibition Profile (IC₅₀ Values in µM)

Target Enzyme/FamilyThis compound (Hypothetical Data)GSK6853 (Published Data)Assay Type
Primary Target
Target X0.05-TR-FRET
BRPF1>1000.008TR-FRET[6]
Bromodomain Family
BRPF215.2>10TR-FRET
BRPF321.5>10TR-FRET
BRD4(1)8.9>10TR-FRET
CREBBP>50-AlphaScreen
Kinase Family (Illustrative Panel)
CDK2/cyclin A2.5>50Radiometric
PIM17.8>50Radiometric
JAK21.2>50Radiometric
SRC>20>50Radiometric

Data for this compound is hypothetical and for illustrative purposes only. GSK6853 data is sourced from publicly available literature.

Interpreting the Data and Visualizing Pathways

The hypothetical data in Table 1 suggests that while this compound is potent against Target X, it exhibits moderate off-target activity against several kinases, notably JAK2 and CDK2. This would be a critical finding, as inhibition of these kinases could lead to unintended biological consequences. For instance, JAK2 is a key component of the JAK-STAT signaling pathway, which is involved in cell growth, proliferation, and differentiation.

G

In contrast, GSK6853 demonstrates a much cleaner selectivity profile, with potent inhibition of its primary target, BRPF1, and minimal activity against other bromodomains and kinases. This high degree of selectivity is a desirable characteristic for a chemical probe and a clinical candidate.

Conclusion and Future Directions

The assessment of enzymatic cross-reactivity is a pivotal component of the drug discovery cascade. A systematic and multi-tiered approach, employing a combination of broad panel screening, orthogonal assays, and cell-based target engagement studies, is essential for building a comprehensive selectivity profile. The hypothetical case of this compound highlights how early identification of off-target activities can guide lead optimization efforts. The goal would be to modify the structure to retain potency at Target X while eliminating or significantly reducing the affinity for off-target enzymes like JAK2 and CDK2.

For researchers embarking on the characterization of a new chemical entity, the principles and methodologies outlined in this guide provide a robust framework for navigating the complex landscape of enzyme selectivity, ultimately contributing to the development of safer and more effective medicines.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (n.d.). Selectivity in human bromodomains: BRD1 over BRPF1. The figure shows....
  • ZORA. (2018). Structure-based discovery of selective BRPF1 bromodomain inhibitors.
  • ACS Publications. (2015). Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure-based discovery of selective BRPF1 bromodomain inhibitors.
  • Structural Genomics Consortium. (n.d.). GSK6853 A chemical probe for BRPF1.
  • Bentham Science. (2023).
  • Patsnap Synapse. (2025). How Is Enzyme Kinetics Applied in Drug Development?.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • Tocris Bioscience. (n.d.). GSK 6853 | Bromodomains.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery.
  • Semantic Scholar. (n.d.). High-performance assays of small molecules: enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin..
  • BLD Pharm. (n.d.). 1055995-84-0|4-Bromo-N-cyclopropyl-3-fluorobenzenesulfonamide|BLD Pharm.
  • MedchemExpress.com. (n.d.). GSK6853 | BRPF1 Bromodomain Inhibitor.
  • R&D Systems. (n.d.). GSK 6853 | Bromodomain Inhibitors.
  • PMC. (n.d.). Discovery of small-molecule enzyme activators by activity-based protein profiling.
  • Walt Lab. (n.d.). Detection of Other Biomolecules.
  • Alichem. (n.d.). CAS 1403483-57-7 N-Cyclopentyl 4-bromo-2-fluorobenzylamine Hydrochloride.
  • PMC. (2025). BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H13BrFNO2S, 250 mg.
  • Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • ResearchGate. (n.d.). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin.
  • ResearchGate. (n.d.). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide.
  • Matrix Scientific. (2026). 4-Bromo-N-cyclopentyl-3-fluorobenzenesulfonamide.
  • PMC. (n.d.). 4-Bromo-N-cyclohexylbenzenesulfonamide.
  • BLDpharm. (n.d.). 1094499-01-0|4-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide.
  • PubChemLite. (n.d.). 2-bromo-n-cyclopropyl-4-fluorobenzene-1-sulfonamide.

Sources

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide Against Commercial Drugs for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of rheumatoid arthritis (RA) treatment has been significantly reshaped by the advent of targeted therapies, particularly kinase inhibitors. These agents offer a more precise approach to modulating the inflammatory signaling pathways that drive the pathophysiology of this debilitating autoimmune disease. This guide presents a comprehensive preclinical benchmarking study of a novel investigational compound, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (hereafter referred to as Compound X), against established commercial drugs.

For the purpose of this analysis, we will hypothesize that Compound X is a potent and selective inhibitor of a fictitious kinase, Inflammatory Response Kinase 1 (IRK1) . IRK1 is postulated to be a critical downstream effector in the Janus kinase (JAK) signaling pathway, a key cascade in the inflammatory response of RA. Dysregulation of the JAK-IRK1 axis is believed to lead to the overproduction of pro-inflammatory cytokines, such as TNF-α and IL-6, which are central to the pathogenesis of RA.

This guide will provide a head-to-head comparison of Compound X with two commercially available JAK inhibitors, Tofacitinib and Upadacitinib, which are currently used in the clinical management of RA. The objective of this comparative analysis is to evaluate the in vitro potency, selectivity, and cellular activity of Compound X, as well as its in vivo efficacy and safety profile in a murine model of collagen-induced arthritis (CIA). The experimental data presented herein, although hypothetical, is designed to reflect a realistic preclinical drug discovery workflow and provide researchers, scientists, and drug development professionals with a framework for evaluating novel therapeutic candidates.

Experimental Design & Methodologies

Our benchmarking strategy is designed to provide a multi-faceted evaluation of Compound X in comparison to Tofacitinib and Upadacitinib. The experimental workflow progresses from initial target engagement and selectivity profiling to cellular assays and a disease-relevant animal model.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochemical_assay Biochemical Assays (Kinase Activity & Selectivity) cell_based_assay Cell-Based Assays (Cytokine Inhibition & Viability) biochemical_assay->cell_based_assay Potency & Selectivity cia_model Collagen-Induced Arthritis (CIA) Model (Efficacy & Tolerability) biochemical_assay->cia_model Candidate Selection cell_based_assay->cia_model Cellular Potency Confirmation pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) (Exposure-Response) cia_model->pk_pd Dose-Response Relationship

Figure 1: A schematic overview of the experimental workflow for benchmarking Compound X.

In Vitro Assays

1. Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Tofacitinib, and Upadacitinib against recombinant human IRK1.

  • Protocol:

    • Recombinant human IRK1 enzyme was incubated with varying concentrations of the test compounds (0.1 nM to 100 µM) in a kinase buffer containing ATP and a specific peptide substrate.

    • The kinase reaction was allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

2. Kinase Selectivity Profiling:

  • Objective: To assess the selectivity of Compound X against a panel of 300 human kinases to identify potential off-target effects.

  • Protocol:

    • Compound X was screened at a fixed concentration (1 µM) against a commercial panel of 300 recombinant human kinases.

    • The percentage of inhibition for each kinase was determined.

    • For kinases showing significant inhibition (>50%), full IC50 curves were generated.

3. Cellular Cytokine Inhibition Assay:

  • Objective: To evaluate the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cellular context.

  • Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) were stimulated with lipopolysaccharide (LPS) in the presence of increasing concentrations of Compound X, Tofacitinib, or Upadacitinib.

    • After 24 hours of incubation, the supernatant was collected, and the concentrations of TNF-α and IL-6 were measured using enzyme-linked immunosorbent assay (ELISA).

    • IC50 values for cytokine inhibition were determined.

4. Cell Viability Assay:

  • Objective: To assess the cytotoxicity of the compounds on primary human cells.

  • Protocol:

    • Human PBMCs were treated with a range of concentrations of each compound for 48 hours.

    • Cell viability was measured using a resazurin-based assay, which quantifies metabolic activity.

    • The concentration of compound that causes 50% reduction in cell viability (CC50) was calculated.

In Vivo Studies

1. Collagen-Induced Arthritis (CIA) Model in Mice:

  • Objective: To evaluate the in vivo efficacy of Compound X in a well-established animal model of rheumatoid arthritis.

  • Protocol:

    • DBA/1 mice were immunized with bovine type II collagen to induce arthritis.

    • Upon the onset of clinical signs of arthritis, mice were orally administered with vehicle, Compound X (10, 30, and 100 mg/kg), Tofacitinib (30 mg/kg), or Upadacitinib (15 mg/kg) once daily for 14 days.

    • Clinical scores (a measure of paw swelling and inflammation) were recorded daily.

    • At the end of the study, paw tissues were collected for histological analysis of joint inflammation and damage.

Results and Discussion

The following sections present the hypothetical data from our comparative analysis.

In Vitro Potency and Selectivity
CompoundIRK1 IC50 (nM)TNF-α Inhibition IC50 (nM)IL-6 Inhibition IC50 (nM)Cell Viability CC50 (µM)Selectivity Index (CC50/IRK1 IC50)
Compound X 5.2 25.8 30.1 > 50 > 9615
Tofacitinib112.4150.7165.3> 50> 445
Upadacitinib74.198.5105.2> 50> 675

Table 1: In vitro potency and selectivity of Compound X, Tofacitinib, and Upadacitinib.

The in vitro data indicate that Compound X is a highly potent inhibitor of IRK1, with an IC50 value in the low nanomolar range. Notably, it demonstrated significantly greater potency against IRK1 compared to both Tofacitinib and Upadacitinib. This enhanced potency translated to superior inhibition of TNF-α and IL-6 production in human PBMCs. Furthermore, Compound X exhibited an excellent safety profile in vitro, with no significant cytotoxicity observed at concentrations up to 50 µM, resulting in a very high selectivity index.

The kinase selectivity screen revealed that Compound X is a highly selective inhibitor of IRK1. At a concentration of 1 µM, it inhibited only two other kinases by more than 50%, for which full IC50 curves were generated, revealing IC50 values greater than 500 nM. This high degree of selectivity suggests a lower likelihood of off-target side effects compared to less selective kinase inhibitors.

G cluster_0 JAK-IRK1 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation IRK1 IRK1 JAK->IRK1 Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines IRK1->Pro_inflammatory_Cytokines Upregulation Compound_X Compound X Compound_X->IRK1 Inhibition

Figure 2: A simplified diagram of the hypothetical JAK-IRK1 signaling pathway and the inhibitory action of Compound X.

In Vivo Efficacy in the CIA Model

The in vivo efficacy of Compound X was evaluated in the murine CIA model, a standard preclinical model for RA.

Treatment GroupMean Clinical Score (Day 14)Reduction in Clinical Score vs. Vehicle (%)
Vehicle10.2 ± 1.5-
Compound X (10 mg/kg) 6.1 ± 1.1 40.2%
Compound X (30 mg/kg) 3.5 ± 0.8 65.7%
Compound X (100 mg/kg) 2.1 ± 0.5 79.4%
Tofacitinib (30 mg/kg)4.8 ± 0.952.9%
Upadacitinib (15 mg/kg)4.2 ± 0.758.8%

Table 2: In vivo efficacy of Compound X, Tofacitinib, and Upadacitinib in the murine CIA model.

Compound X demonstrated a dose-dependent reduction in the clinical signs of arthritis in the CIA model. At a dose of 30 mg/kg, Compound X showed superior efficacy compared to both Tofacitinib and Upadacitinib at their respective clinically relevant doses. The highest dose of Compound X (100 mg/kg) resulted in a nearly 80% reduction in the clinical score, indicating a profound anti-inflammatory effect. Histological analysis of the joints from the Compound X-treated groups revealed a significant reduction in synovial inflammation, cartilage destruction, and bone erosion compared to the vehicle-treated group. All tested doses of Compound X were well-tolerated, with no adverse effects on body weight or general health observed throughout the study.

Conclusion

This preclinical benchmarking study provides compelling evidence for the therapeutic potential of This compound (Compound X) as a novel treatment for rheumatoid arthritis. Based on our hypothetical data, Compound X is a highly potent and selective inhibitor of the novel kinase target, IRK1. It exhibits superior in vitro potency and a more favorable selectivity profile compared to the established JAK inhibitors, Tofacitinib and Upadacitinib.

The promising in vitro profile of Compound X translated into significant in vivo efficacy in a disease-relevant animal model of RA, where it demonstrated a dose-dependent and superior reduction in arthritis severity compared to the commercial comparators. The high selectivity and lack of in vitro cytotoxicity suggest a favorable safety profile, which was supported by the excellent tolerability observed in the in vivo study.

References

As this is a hypothetical study based on a fictional compound and target, the following references are provided as examples of relevant literature in the field of kinase inhibitors and rheumatoid arthritis drug discovery. They are not direct citations for the experimental data presented.

  • A Study of Tofacitinib in Patients With Rheumatoid Arthritis. Source: ClinicalTrials.gov, URL: [Link]

  • Upadacitinib as a Second-Line Treatment for Rheumatoid Arthritis. Source: National Institute for Health and Care Excellence (NICE), URL: [Link]

  • The JAK-STAT signaling pathway: from bench to clinic. Source: Nature Reviews Rheumatology, URL: [Link]

  • Collagen-induced arthritis. Source: Nature Protocols, URL: [Link]

  • Kinase inhibitor selectivity and clinical development. Source: Nature Reviews Drug Discovery, URL: [Link]

The Unseen Player: A Comparative Analysis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide in the Landscape of Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a novel chemical entity to a well-characterized pharmacological tool is both challenging and pivotal. This guide delves into the selectivity and specificity of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide , a compound whose structural features strongly suggest its role as a modulator of a critical enzyme family: the Carbonic Anhydrases (CAs). While direct experimental data for this specific molecule is not yet prevalent in peer-reviewed literature, its benzenesulfonamide core, augmented with a fluorine substituent, provides a compelling rationale for its investigation as a CA inhibitor.[1]

This technical guide will, therefore, serve as a predictive and comparative analysis. We will first establish the scientific basis for hypothesizing that this compound is a carbonic anhydrase inhibitor. Subsequently, we will benchmark its potential efficacy against well-established CA inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Acetazolamide , the topically active antiglaucoma agent Dorzolamide , and the anti-inflammatory drug Celecoxib , which exhibits off-target CA inhibitory activity.[2][3] Finally, we will provide detailed, field-proven protocols for researchers to empirically validate this hypothesis and characterize the compound's inhibitory profile.

The Rationale: Why Suspect Carbonic Anhydrase Inhibition?

The benzenesulfonamide moiety is a classic pharmacophore known to potently inhibit carbonic anhydrases.[1] These zinc-containing metalloenzymes are ubiquitous, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, respiration, ion transport, and bone resorption.[4][5] The human body expresses at least 14 known CA isoforms, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a key goal in therapeutic development to minimize off-target effects.[1][4]

The structure of this compound contains two key features that point towards CA inhibition:

  • The Unsubstituted Sulfonamide Group (-SO₂NH₂): This functional group is the primary zinc-binding group that anchors the inhibitor to the active site of the carbonic anhydrase enzyme.[1]

  • The Fluorine Substituent: The presence of a fluorine atom on the benzene ring can significantly influence the electronic properties of the molecule and has been shown in other benzenesulfonamide derivatives to enhance binding affinity and, in some cases, isoform selectivity.

Given these structural alerts, it is highly probable that this compound will exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Comparative Inhibitor Profiles: Benchmarking Against the Standards

To contextualize the potential selectivity and specificity of this compound, we will compare it to three well-characterized inhibitors. The following table summarizes their known inhibition constants (Ki) against key CA isoforms.

InhibitorCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Primary Use / Relevance
Acetazolamide 25012[6]30[7]4.5[7]Broad-spectrum inhibitor, used for glaucoma, altitude sickness.[8][9]
Dorzolamide -8--Topically active CA inhibitor for glaucoma.[10]
Celecoxib -Potent (nanomolar range)[2]Potent inhibition[11]Potent inhibition[11]COX-2 inhibitor with off-target CA inhibition.[3]
This compound UnknownUnknownUnknownUnknownHypothesized CA Inhibitor

Note: Ki values can vary between studies due to different experimental conditions.

The Significance of Isoform Selectivity

Understanding the physiological roles of different CA isoforms is crucial for interpreting selectivity data and predicting the potential therapeutic applications and side effects of an inhibitor.

  • CA I and CA II (Cytosolic): These are the most abundant and well-studied isoforms. CA II is one of the most catalytically active enzymes in the human body and is found in numerous tissues, playing a key role in pH regulation and fluid balance.[12] Inhibition of CA II in the eye is the basis for treating glaucoma.[8] CA I is primarily found in red blood cells and is involved in CO₂ transport.[12]

  • CA IX and CA XII (Transmembrane, Tumor-Associated): These isoforms are overexpressed in many types of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[12] Therefore, selective inhibitors of CA IX and CA XII are being investigated as potential anti-cancer agents.[3]

A highly selective inhibitor for CA IX and XII over CA I and II would be a promising candidate for oncology research, while a potent inhibitor of CA II might be more relevant for ophthalmological applications.

Experimental Validation: Protocols for Determining Selectivity and Specificity

To empirically determine the inhibitory profile of this compound, a combination of in vitro enzymatic assays and cell-based target engagement studies is recommended.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase and is a standard method for screening inhibitors.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.[13]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound) and positive controls (e.g., Acetazolamide)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Assay Buffer.

    • Dissolve the test compound and controls in DMSO to create stock solutions. Prepare serial dilutions in Assay Buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.[13]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay Buffer only.

    • Enzyme control wells: CA enzyme solution and DMSO (vehicle control).

    • Inhibitor wells: CA enzyme solution and the desired concentrations of the test compound or positive control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the inhibitor.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme CA Enzyme Solution Plate 96-well Plate Setup (Enzyme + Inhibitor) Enzyme->Plate Inhibitor Serial Dilutions of This compound Inhibitor->Plate Substrate p-NPA Substrate Solution Reaction Add Substrate (Initiate Reaction) Substrate->Reaction Preincubation Pre-incubation (15 min) Plate->Preincubation Preincubation->Reaction Measurement Kinetic Reading (Absorbance at 405 nm) Reaction->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity IC50 Determine IC50 Velocity->IC50 Ki Calculate Ki IC50->Ki G cluster_cell_treatment Cellular Treatment cluster_thermal_shift Thermal Shift Protocol cluster_detection Detection & Analysis Cells Culture cells expressing target CA isoform Compound Treat cells with This compound Cells->Compound Heat Heat cell aliquots to a range of temperatures Compound->Heat Lysis Lyse cells Heat->Lysis Centrifuge Centrifuge to separate soluble and aggregated proteins Lysis->Centrifuge Quantify Quantify soluble target protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot melting curves Quantify->Plot Analyze Analyze for thermal shift Plot->Analyze

Workflow for the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay

For a more quantitative assessment of intracellular target binding, the NanoBRET™ Target Engagement Assay is an excellent choice. [15][16] Principle: This is a proximity-based assay that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. [17][18] Materials:

  • Cells expressing the target CA isoform fused to NanoLuc® luciferase

  • A suitable fluorescent tracer for the target CA

  • Test compound and vehicle control

  • NanoBRET™ substrate

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure:

  • Cell Plating: Plate the cells expressing the NanoLuc®-CA fusion protein in an appropriate assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium. [18]4. Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the luminescence at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding. This data can be used to determine the intracellular IC₅₀.

Conclusion and Future Directions

While direct biological data on this compound is currently limited, its chemical structure provides a strong foundation for hypothesizing its activity as a carbonic anhydrase inhibitor. The comparative analysis with established drugs like Acetazolamide, Dorzolamide, and Celecoxib highlights the potential for this molecule to exhibit a unique selectivity profile. The provided experimental protocols offer a clear roadmap for researchers to rigorously test this hypothesis, determine its potency and isoform selectivity, and confirm its target engagement in a cellular context.

The characterization of novel sulfonamides like this compound is a critical endeavor. Should this compound demonstrate high selectivity for tumor-associated isoforms like CA IX and XII, it could represent a valuable lead for the development of new anti-cancer therapies. Conversely, potent inhibition of CA II could suggest applications in treating glaucoma or other conditions related to fluid and ion transport. The systematic application of the described methodologies will undoubtedly illuminate the therapeutic potential of this intriguing molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Promega Corporation. (2016). NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol.
  • Lindskog, S., & Wistrand, P. J. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839–1852.
  • Khan, A. A., et al. (2018). Carbonic Anhydrase and Bicarbonate Reabsorption. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cdk11 Target Engagement using NanoBRET™ Assay.
  • Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(3), 1511–1520.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 193–210.
  • Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
  • Wikipedia. (n.d.). Carbonic anhydrase.
  • Semantic Scholar. (2019). Carbonic Anhydrases and their Physiological Roles.
  • BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • BenchChem. (2025). Troubleshooting inconsistent results in acetazolamide-based studies.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23–32.
  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide....
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2618–2627.
  • BenchChem. (2025). A Comparative Analysis of Carbonic Anhydrase Inhibitor Selectivity.
  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,....
  • Santa Cruz Biotechnology. (n.d.). Carbonic Anhydrases Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors - StatPearls.
  • Pacchiano, F., et al. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234–1242.
  • National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics.
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors.
  • National Center for Biotechnology Information. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Evidence of more ion channels inhibited by celecoxib: KV1.3 and L-type Ca2+ channels.
  • ClinPGx. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
  • PubMed. (n.d.). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors.
  • ACS Publications. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII.
  • ResearchGate. (n.d.). Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor.
  • PubMed. (n.d.). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches.
  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)....
  • ResearchGate. (n.d.). Chemistry and SAR of dorzolamide for CA inhibitory and ocular activity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's likely chemical and toxicological profile.

Understanding the Compound: A Hazard Profile

The presence of a bromine and a fluorine atom on the benzene ring places this compound in the category of halogenated organic compounds. Such compounds can be persistent in the environment and may have ecotoxicological effects[2]. The C-F bond, in particular, is exceptionally strong, contributing to the recalcitrance of many organofluorine compounds to natural degradation pathways[2]. This persistence underscores the critical importance of proper disposal to prevent environmental contamination.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritantH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1]
Eye IrritantH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritantH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1]
Environmental HazardNot formally classified, but persistence is a concernAvoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a licensed hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Step 1: Segregate Waste at Point of Generation B Step 2: Select Appropriate Waste Container A->B Solid vs. Liquid C Step 3: Label Container Clearly B->C Properly Identified D Step 4: Store Safely Pending Pickup C->D Secure & Awaiting Collection E Step 5: Arrange for Professional Disposal D->E Scheduled Pickup

Caption: Decision workflow for the disposal of this compound.

Step 1: Segregate Waste at the Point of Generation

Proper waste segregation is the cornerstone of safe laboratory practice. Immediately upon generation, any waste containing this compound must be kept separate from general laboratory waste and other chemical waste streams.

  • Solid Waste: This includes unreacted starting material, synthesized product, and contaminated consumables such as weighing paper, gloves, and filter paper.

  • Liquid Waste: This includes solutions containing the compound, reaction mixtures, and solvent rinses of contaminated glassware. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Select an Appropriate Waste Container

The choice of waste container is critical to prevent leaks and reactions.

  • For Solid Waste: Use a clearly labeled, sealable, and durable container, such as a high-density polyethylene (HDPE) pail or a securely sealable plastic bag placed inside a rigid outer container.

  • For Liquid Waste: Use a compatible, leak-proof container with a screw-top cap. Borosilicate glass or HDPE bottles are generally suitable. Ensure the container is compatible with the solvent used. Crucially, do not use metal containers for halogenated solvent waste, as this can lead to corrosion [3].

Step 3: Label the Waste Container Clearly and Accurately

Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label should be securely affixed to the container and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "1334497-45-8"

  • An accurate estimation of the concentration and total quantity of the compound in the container.

  • The associated hazards (e.g., "Irritant," "Handle with Caution").

  • The date of accumulation.

  • The name of the principal investigator and the laboratory location.

Step 4: Store the Waste Container Safely Pending Pickup

Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general traffic and sources of ignition or heat[4].

  • In a location that minimizes the risk of spills and breakage.

  • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

Keep the container tightly closed except when adding waste[3].

Step 5: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][6]. Follow your institution's specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash[7].

In Case of a Spill

Accidental spills should be handled promptly and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small spills, use an absorbent material from a chemical spill kit to contain the substance.

  • Clean the Area: Carefully sweep up the absorbed solid material or wipe up the liquid, placing all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your supervisor and your institution's EHS office, following their established reporting procedures.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a fundamental aspect of scientific research. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and minimize the environmental footprint of your research. The principles of careful segregation, proper containment, and professional disposal are paramount for compounds like this compound, whose potential for environmental persistence demands our utmost diligence.

References

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated Chemicals and the Impacts of Anthropogenic Use. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (2025). Toxic Effects of Fluorinated Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors on Zebrafish Development. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide, is a prime example of a reagent that requires meticulous handling. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural components and data from closely related analogues. The molecule is a halogenated (bromo- and fluoro-) aromatic sulfonamide. An SDS for the similar compound 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Therefore, we must operate under the assumption that this compound presents the following primary risks:

  • Skin Irritation/Corrosion: Halogenated organic compounds can defat the skin, leading to irritation and dermatitis.[2] Direct contact must be avoided.

  • Serious Eye Damage: Chemicals of this class can cause significant irritation and potential long-term damage upon contact with the eyes.[1]

  • Respiratory Tract Irritation: If handled as a powder or aerosolized, the compound can irritate the mucous membranes and respiratory system.[1]

  • Unknown Chronic Effects: As a research chemical, the long-term toxicological properties are likely not fully characterized. Therefore, we must treat it as a potentially toxic substance and minimize all routes of exposure.[3]

These risks form the basis for our multi-layered PPE strategy, which begins with engineering controls as the first and most critical line of defense.

The Foundation: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5]

  • Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a properly functioning and certified chemical fume hood.[3][6][7] This is non-negotiable. The fume hood contains vapors and fine powders, preventing inhalation exposure and keeping potentially hazardous materials away from your breathing zone.[8]

  • Administrative Controls Your institution's CHP is a critical administrative control.[5][9] This plan should include standard operating procedures (SOPs), employee training on specific hazards, and emergency procedures.[4][5] Always read the relevant SDS and SOPs before beginning work.[10]

A Multi-Layered Defense: Selecting Task-Specific PPE

PPE is the last line of defense, essential for protecting you from exposure when engineering controls cannot completely eliminate the risk.[11][12] The selection of PPE must be deliberate and based on the specific task being performed.

Given the risk of serious eye irritation, robust eye protection is mandatory.[1]

  • Chemical Splash Goggles: These are the minimum requirement. They must be ANSI-approved and provide a complete seal around the eyes to protect from splashes, powders, and vapors.[6][13]

  • Face Shield: When handling larger quantities (>50 mL) or performing tasks with a higher splash potential (e.g., quenching a reaction, filtration), a face shield must be worn in addition to chemical splash goggles.[12][13][14]

Choosing the correct gloves is arguably the most critical PPE decision for this compound. Halogenated and aromatic hydrocarbons are known to attack many common glove materials, leading to rapid degradation and breakthrough.[7][15]

Key Considerations:

  • Material Compatibility: Standard nitrile gloves, while common in laboratories, often provide poor protection against halogenated solvents.[7][16] Butyl or Viton® gloves are generally recommended for superior resistance to these chemical classes.[17] However, since this compound will likely be handled in a solvent, glove selection must be based on the solvent used.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.[7]

  • Inspection and Replacement: Always inspect gloves for holes or tears before use.[6][8] If you spill the compound or its solution on your glove, remove it immediately, wash your hands, and don a new pair.

Glove MaterialProtection Against Halogenated/Aromatic CompoundsNotes
Nitrile Fair to Poor[7][15][16]May be acceptable for incidental contact with dilute solutions, but breakthrough can be rapid. Not recommended for prolonged handling or immersion.
Neoprene GoodOffers moderate protection against a range of chemicals including some acids, bases, and alcohols. Better than standard nitrile for this application.[17][18]
Butyl Rubber Excellent[17]Provides superior resistance to a wide variety of corrosive acids and halogenated compounds. Less dexterity than nitrile.[17][18]
Viton® ExcellentA fluoroelastomer with the highest chemical resistance, particularly against aromatic and halogenated hydrocarbons.[19] Often thinner than butyl, offering better dexterity.

Recommendation: For direct handling of the solid or concentrated solutions, use Butyl Rubber or Viton® gloves. For handling very dilute solutions where only incidental contact is possible, double-gloving with high-quality Nitrile gloves may be acceptable, but this should be evaluated based on your institution's specific chemical safety plan.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is the minimum requirement to protect your skin and personal clothing from minor spills.[6]

  • Chemical-Resistant Apron: When handling larger volumes or during procedures with a significant splash risk, wear a chemical-resistant apron made of rubber or PVC over your lab coat.[20]

  • Full Body Protection: Full-body suits (e.g., Tyvek®) may be required for large-scale operations or for cleaning up significant spills.[12][14]

While all work should be conducted in a fume hood, respiratory protection may be necessary in specific situations:

  • Weighing Powders: If there's a risk of the powder becoming airborne despite the use of a hood, a NIOSH-approved N95 respirator can provide an additional layer of protection.

  • Spill Cleanup: For a large spill outside of a fume hood, a full-face or half-mask respirator with organic vapor/acid gas cartridges is required.[14][21] Use of such respirators requires prior medical clearance and fit-testing as per OSHA regulations.[9]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles & Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Gloves (Outer last) d3->d4 f1 1. Outer Gloves d4->f1 Begin Work f2 2. Lab Coat & Apron f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if used) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Emergency Procedures and Disposal
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][12][22]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][22]

  • Spill Cleanup: For minor spills inside a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.[10]

  • Disposal: All contaminated PPE (gloves, disposable lab coats) and spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations.[1][22][23] Do not discard them in the regular trash.

By understanding the specific risks posed by this compound and implementing this multi-layered, causality-driven approach to safety, you can ensure a secure laboratory environment for yourself and your colleagues, allowing you to focus on the vital work of scientific discovery.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • Glove Selection Guide. Emergency and Safety Services, University of Vermont. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Chemical PPE. Trihydro Corporation. [Link]

  • Protective Clothing and Personal Protective Equipment. Grower Pesticide Safety Course Manual. [Link]

  • Halogenated Solvents Safety Information. Washington State University Environmental Health & Safety. [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.